molecular formula C7H7ClN2O B1592302 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride CAS No. 295327-22-9

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

Cat. No.: B1592302
CAS No.: 295327-22-9
M. Wt: 170.59 g/mol
InChI Key: UKGNEBJXEKPKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dihydropyrrolo[2,3-c]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-7-3-5-1-2-8-4-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGNEBJXEKPKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620760
Record name 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295327-22-9
Record name 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride: Core Basic Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core basic properties of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride (CAS Number: 295327-22-9). As a pivotal heterocyclic scaffold, this compound, also known as a 6-azaindole derivative, has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its structural resemblance to purine bases makes it a compelling candidate for interacting with a variety of biological targets. This document is structured to deliver not just data, but field-proven insights into its chemical nature, handling, and potential applications, grounded in established scientific principles.

Molecular Structure and Physicochemical Identity

This compound possesses a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The hydrochloride salt form is strategically utilized to enhance the compound's solubility and stability, a common practice in drug development to improve physicochemical properties for experimental and formulation purposes.

Below is a diagram illustrating the relationship between the parent compound and its hydrochloride salt.

Salt_Formation Figure 1: Salt Formation of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Parent 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Salt 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride Parent->Salt + HCl HCl Hydrochloric Acid (HCl)

Caption: Conversion of the parent compound to its hydrochloride salt.

Key Physicochemical Data

A summary of the known physicochemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers and safety data sheets, comprehensive experimental determination of all parameters is not extensively reported in peer-reviewed literature.

PropertyValueSource/Comment
CAS Number 295327-22-9Angene Chemical Safety Data Sheet[1]
Molecular Formula C₇H₇ClN₂OAngene Chemical Safety Data Sheet[1]
Molecular Weight 170.60 g/mol Angene Chemical Safety Data Sheet[1]
Physical State SolidAngene Chemical Safety Data Sheet[1]
pKa Not experimentally determined. Expected to have a weakly acidic proton on the pyrrole nitrogen and a basic pyridine nitrogen, which is protonated in the hydrochloride salt.General chemical principles
Solubility Data not quantitatively available. The hydrochloride form is favored for its enhanced solubility in aqueous solutions compared to the free base.[2]MySkinRecipes[3]
Stability Stable under recommended storage conditions (room temperature, dry area).Angene Chemical Safety Data Sheet[1]

Synthesis and Characterization: A Methodological Approach

General Synthetic Workflow

The synthesis would likely involve the construction of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core followed by salt formation.

Synthetic_Workflow Figure 2: General Synthetic Workflow Start Pyridine Precursor Step1 Pyrrole Ring Formation Start->Step1 Intermediate 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one (Free Base) Step1->Intermediate Step2 Salt Formation Intermediate->Step2 Product 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride Step2->Product

Caption: A plausible synthetic pathway to the target compound.

Experimental Protocol: Hydrochloride Salt Formation

This protocol is a generalized procedure based on common laboratory practices for the formation of hydrochloride salts of nitrogen-containing heterocyclic compounds.

Objective: To convert the free base, 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one, to its hydrochloride salt.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one (free base)

  • Anhydrous diethyl ether or methanol

  • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether or anhydrous HCl gas)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying apparatus (e.g., vacuum oven)

Procedure:

  • Dissolution: Dissolve the 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol, in a clean, dry flask.

  • Acidification: While stirring the solution, slowly add a stoichiometric amount of the hydrochloric acid solution. If using anhydrous HCl gas, bubble it through the solution. The pyridine nitrogen of the pyrrolopyridinone is basic and will react with the acid.

  • Precipitation: The hydrochloride salt is generally less soluble in organic solvents than the free base and should precipitate out of the solution. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction and precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess acid.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final this compound.

Self-Validation: The successful formation of the salt can be confirmed by a notable change in physical properties, such as melting point and solubility, compared to the free base. Further characterization by the methods outlined below is essential for definitive confirmation.

Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, as well as the methylene protons of the pyrrolone ring. Protonation of the pyridine nitrogen may lead to a downfield shift of the adjacent proton signals.
¹³C NMR Spectroscopy The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactam.
Infrared (IR) Spectroscopy The IR spectrum should exhibit a characteristic C=O stretching frequency for the lactam carbonyl group. N-H stretching bands for the pyrrole and the protonated pyridine nitrogen are also expected.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the cation (the protonated parent molecule). The observed mass should correspond to the molecular formula C₇H₇N₂O⁺.
Elemental Analysis Elemental analysis for C, H, N, and Cl should be within ±0.4% of the theoretical values calculated for the molecular formula C₇H₇ClN₂O.

Biological and Pharmacological Context

The pyrrolopyridine scaffold, often referred to as azaindole, is a "privileged structure" in medicinal chemistry.[4] This is due to its ability to mimic the purine core of ATP, allowing it to interact with the ATP-binding sites of various enzymes, particularly kinases.[4][5]

Potential as Kinase Inhibitors

Derivatives of the broader 6-azaindole class have been extensively investigated as inhibitors of a range of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[5][6] The pyrrolopyridinone core can serve as a scaffold for the development of selective kinase inhibitors.[5]

Kinase_Inhibition Figure 3: Mechanism of Kinase Inhibition cluster_0 Kinase Active Site ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Phosphorylation Blocked Inhibitor Pyrrolopyridinone Inhibitor Inhibitor->Kinase Binds to ATP Binding Site Binding Competitive Binding

Caption: Competitive inhibition of kinase activity by a pyrrolopyridinone derivative.

Broader Pharmacological Potential

Beyond kinase inhibition, pyrrolopyridine derivatives have shown a wide spectrum of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, and antiviral properties.[7] The specific pharmacological profile of this compound has not been extensively reported, but its structural features suggest it is a valuable starting point for the development of novel therapeutic agents.

Handling, Storage, and Safety

As with any chemical compound in a research setting, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the substance.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at room temperature.[1]

  • Safety: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a heterocyclic compound of significant interest for drug discovery and development. While comprehensive experimental data on its basic properties are still emerging, its identity as a stable, more soluble hydrochloride salt of a privileged 6-azaindole scaffold makes it a valuable building block. The insights provided in this guide, from its fundamental physicochemical properties and logical synthesis to its potential as a kinase inhibitor, are intended to equip researchers with the foundational knowledge necessary for its effective use in the laboratory. Further investigation into its specific biological activities and a more detailed exploration of its physicochemical parameters will undoubtedly open new avenues for its application in medicinal chemistry.

References

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] This technical guide delves into the hypothesized mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride, a member of this versatile chemical class. While direct literature on this specific salt form is nascent, a comprehensive analysis of structurally related pyrrolopyridine derivatives provides a robust framework for postulating its biological targets and cellular effects. This guide synthesizes current knowledge, proposing a primary mechanism centered on the dual inhibition of key receptor tyrosine kinases (RTKs), namely the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met). We will explore the downstream signaling consequences of this dual inhibition, provide detailed protocols for experimental validation, and present the scientific rationale underpinning this mechanistic hypothesis.

Introduction: The Pyrrolopyridine Core - A Scaffold for Kinase Inhibition

The pyrrolopyridine nucleus, an isostere of purine, is a cornerstone in the design of kinase inhibitors.[1][2] Its structure is adept at fitting into the ATP-binding pocket of a wide array of protein kinases, making it a focal point for the development of targeted therapies, particularly in oncology.[1] Derivatives of various pyrrolopyridine isomers have demonstrated potent inhibitory activity against kinases crucial for tumor progression, such as Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Insulin-like Growth Factor-1 Receptor (IGF-1R).[3][4][5][6]

The therapeutic strategy of targeting multiple kinases simultaneously has gained significant traction as a means to overcome the development of resistance to single-target agents.[7] The structural versatility of the pyrrolopyridine scaffold lends itself to the design of dual or multi-target inhibitors. A prominent example of this approach is the concurrent inhibition of VEGFR-2 and c-Met, two pathways that play synergistic roles in tumor angiogenesis, invasion, and metastasis.[7][8][9] Given this extensive precedent, it is highly probable that this compound exerts its biological effects through a similar mechanism of kinase inhibition.

Postulated Core Mechanism: Dual Inhibition of VEGFR-2 and c-Met

We hypothesize that this compound functions as an ATP-competitive inhibitor of VEGFR-2 and c-Met. This dual inhibitory action would disrupt two critical signaling axes that drive tumor growth and survival.

The Rationale for Dual-Targeting VEGFR-2 and c-Met

VEGF and its receptor, VEGFR-2, are primary mediators of angiogenesis, the formation of new blood vessels that are essential for supplying tumors with nutrients and oxygen.[8][9] Inhibitors of the VEGF pathway can prune existing tumor vasculature and slow tumor growth.[8] However, tumors often develop resistance to anti-angiogenic therapies. One mechanism of this resistance is the upregulation of alternative pro-angiogenic and pro-invasive pathways, including the HGF/c-Met axis.[8]

The c-Met receptor and its ligand, Hepatocyte Growth Factor (HGF), are frequently dysregulated in a multitude of human cancers.[9] Activation of c-Met signaling promotes cell proliferation, motility, invasion, and the formation of metastases.[9] Furthermore, hypoxia, a common feature of the tumor microenvironment that can be exacerbated by VEGF inhibitors, can induce the expression of c-Met, thereby providing an escape route for the tumor.[8]

Therefore, the simultaneous inhibition of both VEGFR-2 and c-Met presents a compelling therapeutic strategy to mount a multi-pronged attack on tumor progression, addressing both angiogenesis and key mechanisms of evasive resistance.[7][9]

Downstream Signaling Consequences

The inhibition of VEGFR-2 and c-Met by this compound would block the phosphorylation of these receptors and consequently inhibit their downstream signaling cascades.

  • VEGFR-2 Inhibition: Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a signaling cascade that primarily involves the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK pathways. Inhibition of VEGFR-2 would lead to a reduction in endothelial cell proliferation, migration, and survival, ultimately impairing angiogenesis.

  • c-Met Inhibition: HGF-induced activation of c-Met triggers downstream pathways including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival. Additionally, c-Met activation is strongly linked to the activation of pathways that promote cell motility and invasion. Dual inhibition would therefore not only impact tumor cell proliferation but also its metastatic potential.

The convergence of both VEGFR-2 and c-Met signaling on the PI3K/Akt and MAPK pathways underscores the potential for a potent synergistic anti-tumor effect with a dual inhibitor.

G cluster_membrane Cell Membrane cluster_compound Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras cMet c-Met cMet->PI3K cMet->Ras Compound 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride Compound->VEGFR2 Inhibits Compound->cMet Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Invasion Invasion & Metastasis Akt->Invasion MAPK MAPK Ras->MAPK MAPK->Proliferation MAPK->Angiogenesis MAPK->Invasion

Figure 1: Postulated signaling pathway inhibition by this compound.

Experimental Validation Protocols

To substantiate the hypothesized mechanism of action, a series of biochemical and cell-based assays should be conducted.

In Vitro Kinase Inhibition Assays

The primary validation step is to determine the direct inhibitory effect of this compound on the kinase activity of VEGFR-2 and c-Met.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents and Materials:

    • Recombinant human VEGFR-2 and c-Met kinase domains.

    • Biotinylated substrate peptide.

    • ATP.

    • HTRF Kinase Buffer.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-XL665.

    • This compound (test compound).

    • Known VEGFR-2/c-Met inhibitor (positive control, e.g., Cabozantinib).[10]

    • DMSO (vehicle control).

    • 384-well low-volume microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • In a 384-well plate, add the kinase, biotinylated substrate, and test compound/control in HTRF buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing EDTA, europium-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a four-parameter logistic fit.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundVEGFR-2 IC50 (nM)c-Met IC50 (nM)
This compound1525
Cabozantinib (Control)[10]0.0351.3
Cellular Assays for Target Engagement and Downstream Signaling

Demonstrating that the compound inhibits the intended targets in a cellular context is a critical next step.

Protocol: Western Blot Analysis of Receptor Phosphorylation

  • Cell Lines:

    • Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2 studies.

    • A c-Met amplified cancer cell line (e.g., MKN-45 gastric cancer cells) for c-Met studies.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with either VEGF (for HUVECs) or HGF (for MKN-45) for 15 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-MAPK, and total MAPK.

    • Use an appropriate loading control like GAPDH or β-actin.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: A dose-dependent decrease in the phosphorylation of VEGFR-2, c-Met, and their downstream effectors (Akt, MAPK) in the presence of the compound.

G cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis A1 Seed Cells A2 Starve Cells A1->A2 A3 Pre-treat with Compound A2->A3 A4 Stimulate with VEGF/HGF A3->A4 B1 Cell Lysis A4->B1 Proceed to Lysis B2 SDS-PAGE B1->B2 B3 Western Blot B2->B3 B4 Antibody Probing (p-VEGFR2, p-cMet) B3->B4 B5 Data Analysis B4->B5

Figure 2: Experimental workflow for Western blot analysis of receptor phosphorylation.

Functional Cellular Assays

To connect target inhibition with a biological outcome, functional assays are essential.

Protocol: Endothelial Cell Tube Formation Assay (Angiogenesis)

  • Materials:

    • HUVECs.

    • Matrigel.

    • 96-well plates.

    • Endothelial cell growth medium.

    • Test compound.

  • Procedure:

    • Coat a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs onto the Matrigel in media containing various concentrations of the test compound.

    • Incubate for 4-6 hours.

    • Visualize the formation of capillary-like structures (tubes) using a microscope.

    • Quantify the total tube length and the number of branch points using image analysis software.

Expected Outcome: A dose-dependent inhibition of tube formation, indicating anti-angiogenic activity.

Conclusion

While direct experimental data for this compound is not yet widely available, its structural classification as a pyrrolopyridine provides a strong basis for a hypothesized mechanism of action. The extensive body of research on related compounds points towards the dual inhibition of VEGFR-2 and c-Met as a highly plausible primary mechanism. This dual-action model offers a compelling rationale for its potential anti-tumor activity, addressing both angiogenesis and key tumor cell survival and invasion pathways. The experimental protocols detailed in this guide provide a clear roadmap for the validation of this hypothesis, paving the way for the further development and characterization of this promising compound.

References

An In-Depth Technical Guide to 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride (CAS Number: 295327-22-9), a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. While this specific salt is primarily available as a research chemical, its core structure, the 1H-pyrrolo[2,3-c]pyridine skeleton, is a key pharmacophore in a variety of biologically active molecules. This document will delve into its chemical properties, a plausible synthetic route, and, most importantly, the established and emerging therapeutic applications of its derivatives.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to the pyrrolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry. This structural motif is present in a range of compounds that exhibit diverse and potent biological activities. The arrangement of nitrogen atoms and the overall geometry of the bicyclic system allow for specific interactions with various biological targets, making it a fertile ground for the design of novel therapeutics.[1][2] Research has shown that compounds containing the pyrrolopyridine ring system can exhibit a wide array of biological effects, including antimicrobial, antihypertensive, anticancer, and anti-inflammatory properties.[3] The specific isomer, 1H-pyrrolo[2,3-c]pyridine, has recently gained prominence as a scaffold for potent enzyme inhibitors.

Physicochemical Properties of this compound

This compound is a brown solid at room temperature.[4] Its fundamental properties are summarized in the table below. The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound, making it more amenable for use in biological assays and for storage.

PropertyValueReference
CAS Number 295327-22-9[4][5]
Molecular Formula C₇H₇ClN₂O[4]
Molecular Weight 170.60 g/mol [4]
Appearance Brown solid[4]
Melting Point 225 °C (decomposes)[4]
Storage Sealed in dry, Room Temperature[4]

Synthesis and Characterization: A Strategic Approach

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical approach to the target molecule involves the construction of the pyrrolone ring onto a pre-existing pyridine core. A potential starting material is a suitably substituted aminopyridine. The key transformation would be a lactamization reaction to form the five-membered ring.

G A Substituted Aminopyridine B Intermediate Ester A->B Acylation C 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one B->C Intramolecular Cyclization (Lactamization) D 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride C->D Salt Formation (HCl)

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Acylation of 3-amino-4-picoline

  • To a solution of 3-amino-4-picoline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine at 0 °C.

  • Slowly add ethyl oxalyl chloride dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate ester.

Causality: The acylation step introduces the necessary two-carbon unit for the subsequent cyclization. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction.

Step 2: Intramolecular Cyclization (Lactamization)

  • Dissolve the intermediate ester from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the reaction mixture to a high temperature (e.g., 200-250 °C) to induce intramolecular cyclization and elimination of ethanol.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • After cooling, the product may precipitate. If not, the solvent can be removed under high vacuum, and the residue purified by column chromatography.

Causality: Thermal conditions provide the energy required to overcome the activation barrier for the intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, leading to the formation of the lactam ring.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one in a minimal amount of a suitable solvent like methanol or isopropanol.

  • Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain the final product.

Causality: The basic nitrogen atom of the pyridine ring is protonated by HCl to form the stable and often more crystalline hydrochloride salt.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure. Expected proton signals would include aromatic protons on the pyridine ring and methylene protons in the pyrrolone ring.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Applications and Mechanism of Action of Derivatives

The true value of this compound lies in its potential as a building block for more complex and biologically active molecules. Research on its derivatives has revealed potent inhibitory activity against several key therapeutic targets.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

A very recent and significant application of the 1H-pyrrolo[2,3-c]pyridine scaffold is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1).[4][6] LSD1 is an enzyme that plays a crucial role in epigenetic regulation and is overexpressed in various cancers, including acute myelogenous leukemia (AML).[6]

  • Mechanism of Action: LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes. By inhibiting LSD1, 1H-pyrrolo[2,3-c]pyridine derivatives can reactivate these genes, induce differentiation of cancer cells, and suppress tumor growth.[4][6] A 2024 study in the Journal of Medicinal Chemistry reported a series of these derivatives with nanomolar enzymatic IC₅₀ values against LSD1, demonstrating their potential in AML treatment.[6]

G cluster_0 Pyrrolo_pyridine 1H-Pyrrolo[2,3-c]pyridine Derivative LSD1 LSD1 Enzyme H3K4me2 Methylated Histone H3K4 Tumor_Suppressor Tumor Suppressor Genes Transcription_Repression Transcription Repression AML_Progression AML Progression

Caption: Simplified pathway of LSD1 inhibition by 1H-pyrrolo[2,3-c]pyridine derivatives.

Acid Pump Antagonism (H+/K+ ATPase Inhibition)

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have also been identified as potent acid pump antagonists (APAs), also known as potassium-competitive acid blockers (P-CABs).[2][7] These compounds inhibit the gastric H+/K+ ATPase, the enzyme responsible for acid secretion in the stomach.

  • Mechanism of Action: Unlike traditional proton pump inhibitors (PPIs) which form covalent bonds with the enzyme, these pyrrolopyridine derivatives act as reversible, potassium-competitive inhibitors. They compete with K+ ions for binding to the enzyme, thereby preventing the final step of acid secretion. This mechanism offers the potential for a more rapid onset of action compared to conventional PPIs. Studies have reported derivatives with IC₅₀ values in the low nanomolar range against hog gastric H+/K+ ATPase.[2]

Other Potential Applications

The broader family of pyrrolopyridines has been investigated for a multitude of other therapeutic applications, suggesting further avenues of exploration for derivatives of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core. These include:

  • Anticancer Activity: As inhibitors of tubulin polymerization and fibroblast growth factor receptors (FGFRs).[5][8][9]

  • Neurodegenerative Diseases: As inhibitors of phosphodiesterase 4B (PDE4B).[3]

Representative Experimental Protocol: In Vitro LSD1 Inhibition Assay

To provide a practical context for researchers, the following is a generalized protocol for evaluating the inhibitory activity of a test compound against LSD1, based on common methodologies in the field.[6]

G A Prepare Assay Buffer and Reagents (LSD1 enzyme, H3K4me2 peptide substrate, HRP-conjugated antibody) B Add Test Compound (e.g., 1H-Pyrrolo[2,3-c]pyridine derivative) at various concentrations to microplate wells A->B C Add LSD1 Enzyme and Incubate B->C D Add H3K4me2 Substrate and Initiate Reaction C->D E Stop Reaction and Add HRP-conjugated Antibody D->E F Add Chemiluminescent Substrate E->F G Measure Luminescence Signal (Signal is inversely proportional to LSD1 activity) F->G H Calculate IC50 Value G->H

Caption: Workflow for an in vitro LSD1 inhibition assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with stabilizers). Dilute recombinant human LSD1 enzyme, a biotinylated histone H3 peptide substrate (e.g., H3K4me2), and a detection antibody (e.g., anti-H3K4me1 conjugated to horseradish peroxidase, HRP) in the assay buffer.

  • Compound Plating: Serially dilute the test compound in DMSO and then in assay buffer. Add the diluted compounds to the wells of a 384-well microplate.

  • Enzyme Addition: Add the diluted LSD1 enzyme to each well containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Add the H3K4me2 peptide substrate to initiate the demethylation reaction. Incubate for a specific duration (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the HRP-conjugated antibody, which will bind to the demethylated product (H3K4me1).

  • Signal Generation: Add a chemiluminescent HRP substrate. The amount of light produced is proportional to the amount of demethylated product formed.

  • Data Analysis: Measure the luminescence using a plate reader. The signal will be inversely proportional to the inhibitory activity of the test compound. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Self-Validation: This protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. The use of a known LSD1 inhibitor as a reference compound is also essential for validating the results.

Conclusion and Future Directions

This compound is a valuable chemical entity, not necessarily as an end-point therapeutic itself, but as a crucial starting point and structural core for the development of highly potent and selective modulators of important biological targets. The demonstrated success of its derivatives as LSD1 inhibitors and acid pump antagonists underscores the therapeutic potential of this scaffold. Future research will likely focus on further diversifying the substitutions on the pyrrolopyridine ring to optimize potency, selectivity, and pharmacokinetic properties for various disease targets. This guide provides a foundational understanding for researchers looking to leverage this promising scaffold in their drug discovery programs.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrrolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrolopyridines, also known as azaindoles, represent a critical class of nitrogen-containing heterocyclic compounds that have garnered immense interest in the field of drug discovery. Their structural resemblance to purines allows them to effectively interact with a multitude of biological targets, particularly kinases, making them privileged scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the discovery and synthesis of novel pyrrolopyridine scaffolds, intended for researchers, scientists, and drug development professionals. We will delve into the strategic design principles, explore a range of synthetic methodologies from classical to modern catalytic approaches, and discuss the therapeutic landscape of these versatile compounds. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Pyrrolopyridine Core

The pyrrolopyridine framework, a fusion of a pyrrole and a pyridine ring, exists in six isomeric forms, each offering a unique vector for substitution and interaction with biological targets.[1][2] This structural motif is found in a variety of natural products, including the potent anticancer agent camptothecin, which underscores its inherent biological relevance.[1][3]

In the realm of synthetic medicinal chemistry, the pyrrolopyridine scaffold serves as a bioisostere for purines, the building blocks of DNA and RNA. This mimicry allows pyrrolopyridine derivatives to act as competitive inhibitors at the ATP-binding sites of numerous kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[4][5] The market success of vemurafenib, a pyrrolopyridine-based kinase inhibitor for the treatment of melanoma, stands as a testament to the therapeutic potential of this scaffold.[4] Furthermore, pyrrolopyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, and sedative properties.[1][2][3][6]

The versatility of the pyrrolopyridine core, coupled with its proven track record in producing clinically effective drugs, fuels the ongoing quest for novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Strategic Design of Novel Pyrrolopyridine Scaffolds

The design of new pyrrolopyridine-based drug candidates is a multifaceted process that integrates computational modeling with a deep understanding of structure-activity relationships (SAR).

Kinase Inhibition and ATP-Binding Site Mimicry

A primary strategy in the design of pyrrolopyridine-based therapeutics is the targeting of kinase enzymes. The pyrrolopyridine nucleus effectively mimics the adenine core of ATP, allowing it to anchor within the hinge region of the kinase ATP-binding site.[4] The selectivity of these inhibitors is then fine-tuned by the strategic placement of various substituents on the core scaffold.[4] These substituents can form additional interactions with specific residues in the active site, leading to enhanced potency and selectivity for the target kinase over others. For instance, modifications to the pyrrolopyridine core can lead to potent inhibitors of kinases such as Met, FMS, and VEGFR-2.[7][8]

Logical Relationship: From Scaffold to Kinase Inhibition

G cluster_design Design Strategy Pyrrolopyridine_Scaffold Pyrrolopyridine Scaffold ATP_Mimicry ATP Purine Mimicry Pyrrolopyridine_Scaffold->ATP_Mimicry Structural Similarity Kinase_Hinge Binding to Kinase Hinge Region ATP_Mimicry->Kinase_Hinge Enables Substituents Strategic Substituents Kinase_Hinge->Substituents Core for Selectivity Enhanced Selectivity & Potency Substituents->Selectivity Provides G cluster_synthesis Modern Synthetic Methods Starting_Materials Readily Available Precursors (e.g., halopyridines, alkynes) Pd_Catalysis Palladium-Catalyzed Cross-Coupling Starting_Materials->Pd_Catalysis Suzuki, Sonogashira, etc. Fe_Cu_Catalysis Iron/Copper-Catalyzed Cyclization Starting_Materials->Fe_Cu_Catalysis Microwave-assisted CH_Activation Direct C-H Activation Starting_Materials->CH_Activation Atom-economical Pyrrolopyridine_Core Substituted Pyrrolopyridine Scaffold Pd_Catalysis->Pyrrolopyridine_Core Fe_Cu_Catalysis->Pyrrolopyridine_Core CH_Activation->Pyrrolopyridine_Core

References

An In-Depth Technical Guide to 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride. While this specific molecule is not extensively documented in current literature, this guide constructs a robust scientific profile by leveraging established principles of organic chemistry, medicinal chemistry, and extensive data on the parent pyrrolopyridine scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, a plausible synthetic pathway, and its potential as a pharmacologically active agent.

Introduction to the Pyrrolopyridine Scaffold

The pyrrolopyridine core, a fusion of a pyrrole and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] This structural motif is found in numerous biologically active compounds and approved pharmaceuticals. The nitrogen atoms in the bicyclic system act as key hydrogen bond donors and acceptors, facilitating interactions with various biological targets. The versatility of the pyrrolopyridine skeleton allows for the synthesis of a wide array of derivatives with diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] The introduction of a lactam functionality, as in a pyrrolopyridinone, further enhances the molecule's drug-like properties by introducing a polar amide group that can participate in additional hydrogen bonding.

Chemical Structure and IUPAC Nomenclature

The precise chemical identity of a molecule is fundamental to its study. This section delineates the chemical structure and the systematic International Union of Pure and Applied Chemistry (IUPAC) name for the title compound.

Deciphering the IUPAC Name

The name "this compound" systematically describes the molecule's architecture:

  • Pyrrolo[2,3-c]pyridine : This indicates a fused bicyclic system where a pyrrole ring is fused to a pyridine ring. The "[2,3-c]" specifies that the fusion occurs at the 'c' face of the pyridine ring, corresponding to the bond between the 3- and 4-positions of the pyridine, and involves the 2- and 3-positions of the pyrrole ring. This particular isomer is also known as 6-azaindole.[7]

  • -2(3H)-one : This suffix denotes the presence of a carbonyl group (C=O) at the 2-position of the pyrrolo[2,3-c]pyridine ring system. The "(3H)" indicates that the third position of the pyrrole ring bears a hydrogen atom, satisfying the valency of the nitrogen at position 1.

  • 1H- : This prefix clarifies that the nitrogen atom at position 1 of the pyrrole ring is protonated.

  • hydrochloride : This signifies that the molecule is in a salt form, where the basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid.

Chemical Structure

Based on the IUPAC name, the chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

As this compound is not a commercially available compound, a plausible synthetic route is proposed here, based on established methodologies for the synthesis of related azaindole and azaindolinone derivatives.[8]

The proposed synthesis involves a multi-step process commencing from a suitably substituted pyridine precursor.

G cluster_0 Proposed Synthesis of this compound start Substituted Pyridine Precursor (e.g., 3-amino-4-methylpyridine) step1 [4+1] Cyclization (e.g., with a suitable C1 electrophile) start->step1 intermediate1 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) step1->intermediate1 step2 Oxidation of the Pyrrole Ring intermediate1->step2 intermediate2 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one step2->intermediate2 step3 Salt Formation intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)

A common route to the 6-azaindole scaffold is through the cyclization of 3-amino-4-methylpyridines.[6][7]

  • Reaction Setup : To a solution of 3-amino-4-methylpyridine in a suitable solvent (e.g., dioxane), add a C1 electrophile such as a carboxylic acid derivative under appropriate catalytic conditions.

  • Reaction Conditions : The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 1H-pyrrolo[2,3-c]pyridine.

Step 2: Oxidation to 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one

The conversion of the pyrrole ring to a pyrrolone can be achieved through selective oxidation.

  • Reaction Setup : Dissolve the 1H-pyrrolo[2,3-c]pyridine intermediate in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Oxidation : Treat the solution with an oxidizing agent, for instance, N-bromosuccinimide (NBS) or a peroxide-based reagent, at a controlled temperature.

  • Work-up and Purification : The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by recrystallization or column chromatography.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the basic pyrrolopyridinone to its hydrochloride salt, which often improves stability and aqueous solubility.[9][10][11]

  • Dissolution : Dissolve the purified 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one in a dry, inert solvent such as diethyl ether or ethyl acetate.

  • Acidification : Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) with stirring.

  • Precipitation and Isolation : The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with the dry solvent, and dried under vacuum to yield the final product.

Physicochemical Properties (Predicted)

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is unavailable, we can predict its properties based on its structure and data from similar compounds.[12][13][14]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₇ClN₂OBased on the chemical structure.
Molecular Weight 170.60 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of organic compounds.
Solubility Likely soluble in water and polar protic solvents.The hydrochloride salt form generally increases aqueous solubility.
pKa The pyridine nitrogen will be protonated.The pyridine ring is basic and readily forms salts with strong acids.
LogP Expected to be low.The presence of the lactam and the ionic nature of the salt will decrease lipophilicity.

Potential Applications in Drug Discovery

The pyrrolopyridinone scaffold is a key pharmacophore in a variety of therapeutic areas. By analogy with structurally related compounds, this compound holds potential for several applications in drug discovery.[15][16]

Kinase Inhibition

Many pyrrolopyridine derivatives are potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The lactam ring can act as a hydrogen bond donor and acceptor, potentially interacting with the hinge region of the kinase active site.

cluster_pathway Potential Kinase Inhibition Pathway Compound This compound Kinase Kinase Active Site Hinge Region Compound->Kinase Binds to Hinge Region Substrate Substrate Kinase->Substrate Acts on ATP ATP ATP->Kinase Competes with Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream

Caption: Putative mechanism of action via kinase inhibition.

Other Potential Therapeutic Areas

Derivatives of the pyrrolopyridine scaffold have also shown promise as:

  • Antiviral agents : By targeting viral enzymes or host-cell factors essential for viral replication.

  • Antibacterial agents : Through the inhibition of bacterial enzymes involved in essential metabolic pathways.

  • Central Nervous System (CNS) agents : The scaffold can be modified to cross the blood-brain barrier and interact with CNS targets.

Conclusion

This compound represents a novel and intriguing molecule with significant potential for drug discovery. While experimental data on this specific compound is currently lacking, this in-depth technical guide provides a solid foundation for its future investigation. The proposed synthetic route is based on well-established chemical transformations, and the predicted physicochemical properties suggest a favorable drug-like profile. The established pharmacological importance of the pyrrolopyridinone scaffold strongly suggests that this compound and its derivatives warrant further exploration as potential therapeutic agents. This guide serves as a valuable resource for researchers embarking on the synthesis and biological evaluation of this promising new chemical entity.

References

The Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural features, including its ability to act as a bioisostere of indole and its capacity for forming crucial hydrogen bonds, make it a versatile pharmacophore. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrrolo[2,3-c]pyridine derivatives, delving into the mechanistic rationale for their activity and providing detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Versatility of the Pyrrolo[2,3-c]pyridine Core

Pyrrolo[2,3-c]pyridines represent a class of compounds with remarkable therapeutic potential, largely owing to their structural similarity to the indole nucleus found in many biologically active molecules.[1][2] This bioisosteric relationship allows them to interact with a wide array of biological targets with high affinity and specificity. The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor, enhancing interactions with target proteins and improving physicochemical properties such as solubility.[1] As a result, derivatives of this scaffold have been extensively explored as kinase inhibitors, anticancer agents, antiviral compounds, and probes for neurodegenerative diseases.[3] This guide will explore the most promising therapeutic targets for this class of molecules, providing both the biological context and the practical methodologies required for their investigation.

Kinase Inhibition: A Dominant Therapeutic Application

The ATP-binding site of kinases is a well-validated target for cancer and inflammatory diseases. The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, is a known deaza-isostere of adenine, the core of ATP, making it an excellent starting point for designing ATP-competitive kinase inhibitors.[4] Similarly, the pyrrolo[2,3-c]pyridine scaffold has proven to be a highly effective motif for targeting various kinases.

FMS-like Tyrosine Kinase 3 (FMS) in Oncology and Inflammation

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a type III receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[5] Its overexpression is implicated in several cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[5] Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[5]

By competitively binding to the ATP pocket of FMS kinase, these inhibitors block the downstream signaling cascade that promotes the survival and proliferation of tumor-associated macrophages (TAMs). In the tumor microenvironment, TAMs often contribute to tumor growth, angiogenesis, and metastasis. Therefore, inhibiting FMS kinase can remodel the tumor microenvironment to be less hospitable for cancer progression.

A robust method to determine the inhibitory potential of pyrrolo[2,3-c]pyridine derivatives against FMS kinase is a cell-free enzymatic assay, followed by a cell-based assay to confirm cellular potency.

FMS_Kinase_Assay_Workflow cluster_0 Cell-Free Enzymatic Assay cluster_1 Cell-Based Assay (BMDM) A Prepare Assay Plate: Add FMS Kinase, Substrate, and Test Compound B Initiate Reaction: Add ATP A->B C Incubate at 30°C B->C D Detect Kinase Activity (e.g., ADP-Glo™) C->D E Calculate IC50 D->E K Determine Cellular IC50 E->K Correlate Potency F Isolate & Culture Bone Marrow-Derived Macrophages (BMDMs) G Pre-treat with Test Compound F->G H Stimulate with CSF-1 G->H I Incubate for 5 days H->I J Assess Cell Proliferation (e.g., AlamarBlue™) I->J J->K

Caption: Workflow for FMS Kinase Inhibitor Evaluation.

Protocol: FMS Kinase Cell-Free Enzymatic Assay

  • Reagent Preparation :

    • Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • FMS Kinase : Recombinant human FMS kinase.

    • Substrate : Poly(Glu, Tyr) 4:1.

    • ATP : Adenosine triphosphate.

    • Test Compound : Pyrrolo[2,3-c]pyridine derivative dissolved in DMSO.

  • Assay Procedure (384-well format) :

    • Add 2.5 µL of serially diluted test compound in kinase buffer to the wells. Include a DMSO-only control.

    • Add 5 µL of a solution containing FMS kinase and the substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at its Km value for FMS.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

Cyclin-Dependent Kinase 8 (CDK8) in Cancer

CDK8 is a transcriptional regulator that acts as a colorectal cancer oncogene.[7] It modulates β-catenin activity and is involved in pathways like Notch and Wnt.[8] Selective CDK8 inhibitors based on the pyrrolo[2,3-b]pyridine scaffold have been developed as potential treatments for colorectal cancer and psoriasis.[7][9]

A highly sensitive method to quantify CDK8 inhibition is the radiometric filter-binding assay.[10]

  • Reaction Mixture : Prepare a mix containing purified recombinant CDK8/cyclin C, the test compound at various concentrations, and a peptide substrate (e.g., RBER-IRStide) in kinase buffer.

  • Reaction Initiation : Start the reaction by adding [γ-³³P]ATP.

  • Incubation : Incubate the mixture at 30°C for a specified time (e.g., 45 minutes).

  • Stopping the Reaction : Spot the reaction mixture onto phosphocellulose filter paper to capture the phosphorylated substrate.

  • Washing : Wash the filter paper extensively with phosphoric acid solution to remove unincorporated [γ-³³P]ATP.[11]

  • Detection : Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value.

Fibroblast Growth Factor Receptor (FGFR) in Oncology

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[12] Aberrant activation of this pathway is a known driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[12]

FGFR_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism of Action A Biochemical Kinase Assay (FGFR1/2/3) B Cellular Phosphorylation Assay (Western Blot for p-FGFR) A->B C Cell Proliferation Assay (e.g., MTT on FGFR-dependent cells) B->C D Apoptosis Assay (e.g., Annexin V/PI staining) C->D Confirm MOA E Cell Migration/Invasion Assay (e.g., Transwell assay) D->E

Caption: A workflow for assessing FGFR inhibitors.

Protocol: Cellular FGFR Phosphorylation Assay (Western Blot)

  • Cell Culture : Culture a cancer cell line with known FGFR amplification or fusion (e.g., SNU-16).

  • Compound Treatment : Treat the cells with varying concentrations of the pyrrolo[2,3-c]pyridine derivative for 2-4 hours.

  • Cell Lysis : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against phosphorylated FGFR (p-FGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for total FGFR and a loading control (e.g., β-actin) to ensure equal loading.[13]

  • Analysis : Quantify the band intensities to determine the concentration-dependent inhibition of FGFR phosphorylation.

Glycogen Synthase Kinase 3β (GSK-3β) in Neurodegenerative Diseases

GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[14] Pyrrolo[2,3-b]pyridine-based compounds have been rationally designed as potent GSK-3β inhibitors.[14][15]

This protocol utilizes the ADP-Glo™ assay to measure kinase activity by quantifying ADP production.[1][16]

  • Plate Setup (384-well) :

    • Add 1 µL of the test compound serially diluted in kinase buffer.

    • Add 2 µL of recombinant GSK-3β enzyme.

    • Add 2 µL of a substrate/ATP mix. A common substrate is a pre-phosphorylated peptide (phospho-glycogen synthase peptide-2).

  • Reaction : Incubate at 30°C for 60 minutes.

  • Signal Generation :

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition : Measure luminescence using a plate reader.

  • Analysis : Calculate IC₅₀ values from the dose-response curve.

Table 1: Representative IC₅₀ Values of Pyrrolopyridine Derivatives against Kinase Targets

Compound ClassTarget KinaseRepresentative IC₅₀Reference
Pyrrolo[3,2-c]pyridineFMS30 nM[5]
Pyrrolo[2,3-b]pyridineCDK857 nM[9]
1H-pyrrolo[2,3-b]pyridineFGFR17 nM[12]
Pyrrolo[2,3-b]pyridineGSK-3β0.35 nM[14][15]

Anticancer Activity Beyond Kinase Inhibition

Pyrrolopyridine derivatives exert their anticancer effects through various mechanisms beyond direct kinase inhibition, including disruption of microtubule dynamics and epigenetic modulation.

Tubulin Polymerization Inhibition

Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[17] Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization and leading to G2/M cell cycle arrest and apoptosis.[13][17]

This assay measures the effect of a compound on tubulin polymerization by monitoring changes in light scattering.[18][19]

  • Reagent Preparation :

    • Reconstitute purified tubulin (>99% pure) to 3 mg/mL in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

    • Prepare stock solutions of the test compound in DMSO.

  • Assay Procedure :

    • Pre-warm a 96-well plate to 37°C.

    • In each well, add the reconstituted tubulin solution.

    • Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., colchicine).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition : Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analysis : Plot absorbance versus time. The rate of polymerization (Vmax) and the maximum polymer mass can be determined to quantify the inhibitory effect of the compound.[18][19]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation and is a promising target in oncology.[20][21] It removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[20][21] Pyrrolo[2,3-c]pyridines have been discovered as a new class of potent and reversible LSD1 inhibitors.[20][21]

This assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[3][22]

  • Reaction Principle : LSD1-catalyzed demethylation of a dimethylated H3K4 peptide substrate produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red or ADHP) to generate a fluorescent product (resorufin).[3][22]

  • Assay Procedure :

    • In a 96-well black plate, add the LSD1 enzyme, HRP, the fluorescent probe, and the test compound.

    • Initiate the reaction by adding the H3K4 peptide substrate.

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[22]

    • Calculate the percent inhibition and determine the IC₅₀ value.

Antiviral Potential: Targeting Viral Entry

The pyrrolopyridine scaffold has also shown promise in the development of antiviral agents. Specifically, pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a new class of entry inhibitors against influenza viruses.[23]

These compounds appear to interfere with the post-fusion process of the viral entry, specifically targeting virus uncoating and the nuclear import of viral ribonucleoprotein complexes.[23]

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[24]

  • Cell Seeding : Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer.

  • Infection : Infect the cell monolayers with influenza virus (e.g., at a multiplicity of infection of 0.01) in the presence of various concentrations of the test compound.

  • Overlay : After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of agar and medium containing the test compound and TPCK-trypsin (to facilitate viral replication).

  • Incubation : Incubate the plates at 37°C for 48-72 hours until plaques (zones of cell death) are visible.

  • Staining : Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Analysis : Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is determined.

Probing Neurodegeneration: Tau Aggregate Imaging

In neurodegenerative diseases like Alzheimer's, the aggregation of the tau protein is a key pathological hallmark.[16] Pyrrolo[2,3-c]pyridine derivatives have been developed as imaging agents for detecting these tau aggregates, which is crucial for diagnosis and for monitoring disease progression.[16][25][26] These compounds are designed to cross the blood-brain barrier and bind specifically to tau aggregates, allowing for their visualization using techniques like Positron Emission Tomography (PET).[25][26]

The validation of a novel tau PET tracer involves a multi-step process, starting with in vitro binding assays and culminating in in vivo imaging.

Tau_Tracer_Validation A In Vitro Binding Assay (Competition with known tau ligands on brain homogenates) B Autoradiography (On human AD brain tissue sections) A->B C In Vivo Biodistribution (In healthy rodents to assess brain uptake and clearance) B->C D PET Imaging (In transgenic mouse models of tauopathy) C->D E Human PET Studies D->E

Caption: Validation workflow for a novel tau PET imaging agent.

Protocol: In Vitro Tau Aggregation Detection (HTRF Assay)

A homogeneous time-resolved fluorescence (HTRF) assay can be used to quantify tau aggregation in a high-throughput format.[17]

  • Principle : The assay uses a pair of anti-tau monoclonal antibodies, one labeled with a donor fluorophore (terbium-cryptate) and the other with an acceptor (d2). When these antibodies bind to a tau aggregate, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).

  • Procedure (384-well plate) :

    • Add 10 µL of the sample (e.g., brain homogenate or cerebrospinal fluid) to the well.

    • Add 5 µL of the anti-tau-d2 antibody and 5 µL of the anti-tau-terbium antibody.

    • Incubate for 2 hours at room temperature.

    • Measure the fluorescence at the emission wavelengths of both the donor and acceptor using an HTRF-compatible plate reader.

  • Analysis : The HTRF ratio (acceptor signal / donor signal) is proportional to the amount of aggregated tau in the sample.[17]

Conclusion and Future Directions

The pyrrolo[2,3-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and potency against a wide range of therapeutic targets. The derivatives of this core structure have shown significant promise as inhibitors of key kinases in oncology and inflammation, modulators of microtubule dynamics, epigenetic regulators, and as novel antiviral and neurodegenerative disease diagnostic agents. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the continued investigation and optimization of this privileged scaffold.

Future research will likely focus on enhancing the selectivity of these inhibitors, particularly within the kinome, to minimize off-target effects. Furthermore, the exploration of novel substitutions on the pyrrolo[2,3-c]pyridine ring system will undoubtedly lead to the discovery of compounds with improved pharmacokinetic properties and novel mechanisms of action. The continued application of both established and emerging biochemical and cell-based assays will be critical in advancing these promising molecules from the laboratory to the clinic.

References

The Strategic Deployment of Pyrrolopyridine Isomers: An In-depth Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold, a bioisosteric analogue of indole, stands as a privileged heterocyclic system in the landscape of modern medicinal chemistry. The strategic placement of a nitrogen atom within the pyridine ring of this bicyclic structure gives rise to six distinct isomers, each possessing a unique electronic distribution and physicochemical profile. This guide provides an in-depth exploration of these isomers, offering a comparative analysis of their synthesis, properties, and applications in drug discovery. With a focus on empowering researchers, scientists, and drug development professionals, we delve into the causality behind experimental choices, provide validated protocols, and present a comprehensive overview of the therapeutic landscape shaped by these versatile scaffolds.

Introduction: The Significance of Isomerism in the Pyrrolopyridine Core

The seemingly subtle shift of a nitrogen atom's position within the pyrrolopyridine nucleus has profound implications for a molecule's biological activity and developability. This variation directly influences key physicochemical parameters such as basicity (pKa), dipole moment, hydrogen bonding capacity, and metabolic stability.[1] Consequently, the selection of a specific pyrrolopyridine isomer is a critical strategic decision in drug design, often dictating the ultimate success of a therapeutic candidate.

As bioisosteres of indole, pyrrolopyridines, also known as azaindoles, offer medicinal chemists a powerful tool to modulate molecular properties and enhance interactions with biological targets.[2] This guide will systematically dissect the six isomers of pyrrolopyridine, providing a comparative framework to inform rational drug design.

The six structural isomers of pyrrolopyridine are:

  • 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine)

  • 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine)

  • 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

  • Pyrrolo[3,4-c]pyridine

  • Pyrrolo[3,2-c]pyridine

Pyrrolopyridine_Isomers cluster_4 cluster_5 cluster_6 cluster_7 cluster_34c cluster_32c a 4-Azaindole (Pyrrolo[3,2-b]pyridine) b 5-Azaindole (Pyrrolo[3,2-c]pyridine) c 6-Azaindole (Pyrrolo[2,3-c]pyridine) d 7-Azaindole (Pyrrolo[2,3-b]pyridine) e Pyrrolo[3,4-c]pyridine f Pyrrolo[3,2-c]pyridine img_a img_a img_b img_b img_c img_c img_d img_d img_e img_e img_f img_f Suzuki_Coupling Reactants 2-Halo-7-azaindole + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction Inert Atmosphere, Solvent, Heat Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction Product 2-Aryl-7-azaindole Reaction->Product Kinase_Inhibition cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Region (Amino Acid Residues) ATP_Site ATP Binding Site Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Hinge Forms Hydrogen Bonds Inhibitor->ATP_Site Occupies ATP ATP ATP->Hinge Competitive Binding

References

An In-Depth Technical Guide to 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride and its Isomeric Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride, a member of the pharmacologically significant pyrrolopyridine class of heterocyclic compounds. While direct experimental data for this specific hydrochloride salt is not extensively documented in publicly accessible databases, this guide establishes its fundamental physicochemical properties through deduction from its known isomers. Furthermore, it offers a broader examination of the synthesis, chemical behavior, and therapeutic applications of the pyrrolopyridinone scaffold, equipping researchers and drug development professionals with the foundational knowledge to explore this promising chemical space.

Part 1: Core Physicochemical Properties

The pyrrolopyridinone core is a key pharmacophore found in numerous biologically active molecules. Understanding the fundamental properties of the target molecule, this compound, is the first step in its scientific exploration.

Molecular Formula and Weight Determination

The free base, 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one, is an isomer of other well-characterized pyrrolopyridinones. For instance, 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one has a confirmed molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol [1]. Another isomer, 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one, also shares this molecular formula and weight[2]. Based on this isomeric relationship, the molecular formula of the free base 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one is deduced to be C₇H₆N₂O.

The hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl). This leads to the definitive molecular formula and weight for this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one (Free Base)C₇H₆N₂O134.14
This compound C₇H₇ClN₂O 170.60

Part 2: Synthesis and Chemical Landscape

The synthesis of the pyrrolopyridinone scaffold is a critical aspect of its development as a therapeutic agent. While a specific protocol for 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one is not detailed in readily available literature, established synthetic routes for its isomers provide a robust framework for its potential synthesis.

Conceptual Synthetic Workflow

A common strategy for the synthesis of pyrrolopyridinone cores involves the construction of the pyrrole ring onto a pre-existing pyridine backbone. This approach offers versatility in introducing substituents onto the pyridine ring at an early stage.

Synthetic Workflow A Substituted Pyridine Precursor B Functional Group Interconversion A->B e.g., Amination, Halogenation C Cyclization B->C Intramolecular Condensation D 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one C->D E Salt Formation D->E Treatment with HCl F This compound E->F

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Protocol: A General Approach to Pyrrolopyridinone Synthesis

The following protocol is a generalized representation based on synthetic strategies for related pyrrolopyridine derivatives. Researchers should note that optimization of reaction conditions, reagents, and purification methods would be necessary for the specific synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one.

  • Preparation of the Pyridine Precursor: Start with a commercially available or synthesized 3-amino-4-substituted pyridine. The choice of the substituent at the 4-position can be critical for the subsequent cyclization step.

  • Introduction of the Acetate Moiety: React the aminopyridine with a suitable reagent, such as an α-haloacetate, to introduce the side chain necessary for the formation of the pyrrole ring. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated acid.

  • Intramolecular Cyclization: The key ring-forming step is an intramolecular condensation reaction. This can be achieved under various conditions, often involving a strong base or thermal induction, to facilitate the formation of the lactam ring of the pyrrolopyridinone.

  • Purification of the Free Base: The resulting 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one free base is then purified using standard techniques such as column chromatography or recrystallization to achieve high purity.

  • Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable organic solvent, and a stoichiometric amount of hydrochloric acid (either as a gas or a solution in an organic solvent like dioxane or isopropanol) is added. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Part 3: Biological Significance and Therapeutic Potential

The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of various pyrrolopyridine isomers have demonstrated a wide range of biological activities.

Known Biological Activities of Pyrrolopyridine Derivatives:
  • Kinase Inhibition: Many pyrrolopyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs) and phosphodiesterase 4B (PDE4B)[3].

  • Anticancer Activity: The ability to inhibit kinases translates to significant anticancer potential. The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to design colchicine-binding site inhibitors with potent antitumor activities[4][5].

  • Neurodegenerative Diseases: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has been a focus in the development of inhibitors for kinases like DYRK1A, which is implicated in neurodegenerative conditions such as Alzheimer's disease[6].

  • Antiviral and Antimicrobial Applications: The broad biological activity of this class of compounds also extends to infectious diseases.

Postulated Mechanism of Action Visualization

Given the prevalence of kinase inhibition among pyrrolopyridine derivatives, a common mechanism of action involves competition with ATP for the binding site on the kinase.

Kinase Inhibition cluster_kinase Kinase ATP_Binding_Site ATP Binding Site Substrate Substrate ATP_Binding_Site->Substrate Phosphorylates ATP ATP ATP->ATP_Binding_Site Binds Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Pyrrolopyridinone 1H-Pyrrolo[2,3-c] pyridin-2(3H)-one Pyrrolopyridinone->ATP_Binding_Site Competitively Inhibits

Caption: A diagram illustrating the competitive inhibition of a kinase by a pyrrolopyridinone derivative.

Part 4: Future Directions and Conclusion

While this compound is not yet a widely characterized compound, its structural similarity to a range of biologically active molecules makes it and its derivatives highly attractive for further investigation. The synthetic pathways and biological activities of its isomers provide a solid foundation for researchers to build upon.

Future work should focus on:

  • Definitive Synthesis and Characterization: A documented, peer-reviewed synthesis and full analytical characterization (NMR, MS, IR, and elemental analysis) of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one and its hydrochloride salt are necessary to confirm the deduced properties and provide a reliable source of the material for further studies.

  • Biological Screening: A broad biological screening of this specific scaffold against a panel of kinases and other relevant biological targets would be a valuable next step to identify its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis of a library of derivatives with substitutions at various positions on the pyrrolopyridinone ring will be crucial for optimizing potency and selectivity.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride (Molecular Formula: C₇H₇ClN₂O, Molecular Weight: 170.60 g/mol ). As a novel heterocyclic scaffold of interest to medicinal chemists and drug development professionals, understanding its structural features is paramount. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, grounded in fundamental principles of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, it offers field-proven, step-by-step protocols for acquiring and validating this data, empowering researchers to confidently characterize this and structurally related compounds.

Introduction and Rationale

The pyrrolopyridinone core is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific isomer, 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one, presents a unique arrangement of hydrogen-bond donors and acceptors, making it a compelling candidate for scaffold-based drug design. Its characterization as a hydrochloride salt is typical for improving the solubility and handling of amine-containing compounds.

This guide serves as a foundational resource, addressing the current gap in public domain data. We will proceed by first outlining the predicted mass spectrum and NMR signatures of the title compound. The causality behind these predictions is explained to provide a logical framework for spectral interpretation. Subsequently, we provide robust, self-validating experimental protocols designed to yield high-quality data for definitive structure elucidation.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC numbering convention for the heterocyclic core and designated labels for the protons.

Figure 1. Structure of this compound with atom numbering. cluster_0 N1 N1-H (H1) C2 C2=O N1->C2 N3 N3-H (H3) C2->N3 C3a C3a N3->C3a C4 C4-H (H4) C3a->C4 C7a C7a C3a->C7a C5 C5-H (H5) C4->C5 N6 N6-H+ C5->N6 C7 C7-H (H7) N6->C7 C7->C7a C7a->N1 Cl Cl-

Caption: Chemical structure and numbering for spectral assignment.

Predicted Spectroscopic Data

The following data are predicted based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions serve as a benchmark for the analysis of experimentally acquired data.

Mass Spectrometry (MS)

For a compound like this, electrospray ionization (ESI) in positive ion mode is the method of choice, as the pyridine nitrogen is readily protonated.

  • Molecular Formula: C₇H₆N₂O·HCl

  • Exact Mass (Free Base): 148.0480 g/mol

  • Exact Mass (Protonated Free Base, [M+H]⁺): 149.0553 m/z

The mass spectrum is expected to show a strong signal for the protonated free base. The hydrochloride salt will dissociate in the ESI source, and the chloride ion is typically not observed in positive mode.

Table 1: Predicted ESI-MS Fragmentation Pattern for [M+H]⁺

m/z (Predicted)LossFormula of FragmentProposed Structure
149.0553-[C₇H₇N₂O]⁺Protonated Molecular Ion
121.0600-CO[C₆H₇N₂]⁺Loss of the carbonyl group
94.0549-CO, -HCN[C₅H₆N]⁺Subsequent loss of hydrogen cyanide

Causality of Fragmentation: The lactam carbonyl group (C=O) is a common neutral loss in fragmentation experiments, leading to the fragment at m/z 121.0600.[1][2] Subsequent fragmentation of the pyrrole or pyridine ring can lead to further neutral losses. These predicted fragments provide key diagnostic markers for confirming the core structure during MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves hydrochloride salts, and its hydrogen-bond accepting nature slows the exchange rate of N-H protons, allowing them to be observed as distinct signals.[3][4]

The protonation of the pyridine nitrogen (N6) will have a significant deshielding effect on the adjacent protons (H5 and H7).

Table 2: Predicted ¹H NMR Data

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H1 (1-NH)~11.5Broad Singlet1H-Lactam NH, deshielded, exchangeable.
H3 (3-CH₂)~3.6Singlet2H-Aliphatic CH₂ adjacent to a carbonyl and aromatic system.
H4 (4-CH)~7.0Doublet1HJ₄,₅ ≈ 6.0Aromatic proton adjacent to the bridgehead, coupled to H5.
H5 (5-CH)~7.9Doublet1HJ₅,₄ ≈ 6.0Aromatic proton α to protonated pyridine N, strongly deshielded.
H7 (7-CH)~8.2Singlet1H-Aromatic proton between two nitrogen atoms, strongly deshielded.
N6-H⁺~13.0Very Broad Singlet1H-Proton on the pyridinium nitrogen, exchangeable.

Expert Insight: The singlet nature of H7 is predicted due to the lack of adjacent protons (a ⁴J meta-coupling to H5 is possible but likely to be very small, <1 Hz). The chemical shifts of the NH protons (H1 and N6-H⁺) can be highly variable and depend on concentration and residual water content. Their broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.

Table 3: Predicted ¹³C NMR Data

Carbon LabelPredicted δ (ppm)Rationale
C2~170Carbonyl carbon of the lactam.
C3~45Aliphatic sp³ carbon adjacent to N and C=O.
C3a~125Aromatic sp² bridgehead carbon.
C4~118Aromatic sp² carbon.
C5~140Aromatic sp² carbon α to protonated pyridine N, deshielded.
C7~145Aromatic sp² carbon between two nitrogen atoms, strongly deshielded.
C7a~150Aromatic sp² bridgehead carbon adjacent to N.

Experimental Verification Protocols

The following protocols are designed as a self-validating workflow. Initial 1D NMR and full-scan MS provide the primary data, which is then rigorously confirmed through 2D NMR and MS/MS fragmentation analysis.

Figure 2. Workflow for Spectroscopic Characterization. cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Validation MS_Acq Mass Spectrometry (ESI-MS & MS/MS) MS_Analysis Analyze MS (Confirm Mass, Study Fragmentation) MS_Acq->MS_Analysis NMR_Acq NMR Spectroscopy (1D ¹H, ¹³C & 2D COSY, HSQC) NMR_Analysis Analyze NMR (Assign Signals, Correlate with 2D) NMR_Acq->NMR_Analysis Structure_Confirm Structure Confirmation MS_Analysis->Structure_Confirm NMR_Analysis->Structure_Confirm Sample Purified Compound Sample->MS_Acq Sample->NMR_Acq

Caption: A logical workflow for definitive structural elucidation.

Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Cap the tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary if solubility is poor.

  • ¹H NMR Acquisition (500 MHz Spectrometer):

    • Tune and shim the probe for the sample.

    • Acquire a standard single-pulse ¹H spectrum.

    • Key Parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, 16 scans.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction. Reference the residual DMSO solvent peak to 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Key Parameters: Spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024 scans (or more, as needed for signal-to-noise).

    • Process and reference the DMSO solvent peak to 39.52 ppm.

  • 2D NMR for Structural Validation:

    • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling networks (e.g., to confirm the H4-H5 correlation).

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to correlate directly bonded ¹H and ¹³C atoms (e.g., to unambiguously assign C4 to H4, C5 to H5, etc.). This is a crucial step for validating the ¹³C assignments.[5]

Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the analyte remains protonated.

  • Full Scan ESI-MS Acquisition:

    • Infuse the sample into the mass spectrometer using a syringe pump or via LC injection.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Causality: This initial scan is to confirm the presence of the protonated molecular ion ([M+H]⁺) at the predicted m/z of 149.0553. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.[6]

  • Tandem MS (MS/MS) Acquisition:

    • Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 149.1).

    • Subject the isolated ions to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Scan for the resulting product ions.

    • Trustworthiness: By comparing the observed fragment ions to the predicted fragments in Table 1, the core structure of the molecule is confirmed. This provides a self-validating system where the fragmentation pattern must be consistent with the proposed structure.[7][8]

Conclusion

This guide provides a robust, predictive, and methodological framework for the comprehensive spectroscopic analysis of this compound. By combining predictive analysis with rigorous, step-by-step experimental protocols, researchers are equipped to confidently acquire and interpret the NMR and MS data necessary for unambiguous structure confirmation. This approach not only validates the identity of the target compound but also establishes a reliable workflow applicable to the characterization of other novel heterocyclic molecules in the field of drug discovery and development.

References

Methodological & Application

Synthesis protocol for 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory-Scale Synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride

Introduction

The 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one scaffold, also known as 7-azaindolin-2-one or 7-aza-2-oxindole, is a privileged heterocyclic structure in medicinal chemistry. As a bioisostere of indole and oxindole, this nitrogen-containing framework is a core component in a variety of pharmacologically active agents, including kinase inhibitors and potential therapeutics for inflammatory diseases and oncology.[1][2] Its unique electronic properties and hydrogen bonding capabilities, conferred by the fusion of a lactam ring to a pyridine moiety, make it an attractive target for drug discovery and development professionals.

This application note provides a detailed, two-step synthetic protocol for the preparation of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one, followed by its conversion to the corresponding hydrochloride salt for improved handling and stability. The described methodology is based on a robust and scalable reductive cyclization strategy, designed for researchers in both academic and industrial settings.

Synthetic Strategy and Rationale

The chosen synthetic pathway involves the construction of the bicyclic ring system via an intramolecular lactamization reaction. This is achieved through the reductive cyclization of an ortho-substituted nitropyridine precursor, ethyl (2-nitropyridin-3-yl)acetate.

The core logic of this approach is as follows:

  • Precursor Synthesis: An acetic acid ester side chain is installed at the C3 position of a 2-nitropyridine ring. This places the requisite functional groups (a nitro group and an ester) in proximity for the key cyclization step.

  • Reductive Cyclization: The nitro group is selectively reduced to a primary amine. The resulting amine, being a potent nucleophile, immediately undergoes an intramolecular attack on the adjacent ester carbonyl. This spontaneous cyclization expels ethanol and forms the thermodynamically stable five-membered lactam ring. Methods like catalytic hydrogenation or reduction with metals in acid (e.g., Zn in acetic acid) are effective for this transformation.[2]

  • Salt Formation: The final free base is converted to its hydrochloride salt. This is a standard final step for many nitrogenous compounds to enhance crystallinity, aqueous solubility, and stability, which is advantageous for subsequent biological screening or formulation development.

This strategy is favored for its efficiency and reliance on well-established, high-yielding chemical transformations.

Reaction_Scheme sub1 2-Chloro-3-nitropyridine reag1 1. Ethyl Acetate, NaH 2. THF, Reflux inter1 Ethyl (2-nitropyridin-3-yl)acetate reag2 H₂, Pd/C (10%) Ethanol, 50 psi prod1 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one reag3 HCl in Dioxane Methanol/Ether final_prod 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride reag1->inter1 reag2->prod1 reag3->final_prod

Caption: Overall synthetic scheme for this compound.

Materials and Quantitative Data

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
Step 1: Precursor Synthesis
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.5431.51.05.0 g
Sodium Hydride (60% disp.)NaH24.00157.75.06.3 g
Ethyl AcetateC₄H₈O₂88.11157.75.013.9 g (15.4 mL)
Tetrahydrofuran (THF), AnhydrousC₄H₈O---200 mL
Step 2: Reductive Cyclization
Ethyl (2-nitropyridin-3-yl)acetateC₉H₁₀N₂O₄210.19(Theor. 31.5)1.0(Theor. 6.6 g)
Palladium on Carbon (10%)Pd/C---~660 mg (10% w/w)
Ethanol, 200 ProofC₂H₅OH---150 mL
Step 3: Salt Formation
1H-Pyrrolo[2,3-c]pyridin-2(3H)-oneC₇H₆N₂O134.14(Theor. 31.5)1.0(Theor. 4.2 g)
4M HCl in DioxaneHCl36.4634.71.18.7 mL
MethanolCH₃OH---50 mL
Diethyl Ether(C₂H₅)₂O---100 mL

Detailed Experimental Protocol

PART 1: Synthesis of Ethyl (2-nitropyridin-3-yl)acetate

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 5.0 eq).

    • Expert Insight: Using a 60% dispersion is standard practice. The mineral oil is washed away in the workup. Ensure the system is under an inert atmosphere (N₂) as NaH is highly reactive with moisture.

  • Enolate Formation: Add anhydrous THF (100 mL) via cannula. Cool the suspension to 0 °C in an ice bath. Slowly add ethyl acetate (5.0 eq) dropwise over 30 minutes. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Causality: Sodium hydride, a strong base, deprotonates the alpha-carbon of ethyl acetate to form its corresponding sodium enolate. This nucleophile is required for the subsequent substitution reaction.

  • Nucleophilic Substitution: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (100 mL) and add it dropwise to the enolate suspension at room temperature. Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mechanism: The ethyl acetate enolate attacks the electron-deficient C2 position of the pyridine ring, displacing the chloride leaving group in an SₙAr (Nucleophilic Aromatic Substitution) reaction.

  • Workup and Isolation: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the title compound as a yellow oil or solid.

PART 2: Synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one

  • Setup: To a Parr hydrogenation vessel, add the ethyl (2-nitropyridin-3-yl)acetate (1.0 eq) obtained from the previous step. Add 10% Palladium on Carbon (10% by weight of the starting material).

  • Hydrogenation: Add ethanol (approx. 20 mL per gram of substrate). Seal the vessel, purge with nitrogen, and then charge with hydrogen gas to 50 psi.

    • Expert Insight: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Pd/C is the catalyst of choice for this transformation. The pressure (50 psi) is sufficient for this reduction and can be achieved with standard laboratory equipment.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction is typically complete when hydrogen uptake ceases.

    • Mechanism: Hydrogen gas adsorbs onto the palladium surface and is delivered to the nitro group, reducing it to an amine. The newly formed amine then performs a rapid intramolecular cyclization onto the ester, forming the lactam.

  • Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with excess ethanol.

    • Safety Note: Pd/C can be pyrophoric upon exposure to air, especially when containing residual hydrogen. Ensure the filter cake is kept wet with solvent during filtration and disposed of properly.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by trituration with cold diethyl ether to yield 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one as a solid.

PART 3: Preparation of this compound

  • Dissolution: Dissolve the purified 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one (1.0 eq) in a minimal amount of methanol (approx. 10 mL per gram).

  • Acidification: To the stirred solution, add 4M HCl in dioxane (1.1 eq) dropwise at room temperature.

  • Precipitation: After the addition of HCl, add diethyl ether slowly until the solution becomes cloudy and a precipitate begins to form. Continue adding ether until precipitation is complete.

    • Causality: The free base is soluble in methanol, but the hydrochloride salt is not. Diethyl ether is used as an anti-solvent to decrease the polarity of the medium, forcing the ionic salt out of solution.

  • Isolation: Stir the resulting suspension at 0 °C for 1 hour. Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield the final hydrochloride salt.

Experimental Workflow

Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reductive Cyclization cluster_2 Part 3: Salt Formation A1 Prepare NaH suspension in THF A2 Form enolate with Ethyl Acetate at 0°C A1->A2 A3 Add 2-chloro-3-nitropyridine A2->A3 A4 Reflux for 4-6h & Monitor by TLC A3->A4 A5 Quench, Extract & Dry A4->A5 A6 Purify by Column Chromatography A5->A6 B1 Charge Parr vessel with precursor & Pd/C A6->B1 Proceed with pure intermediate B2 Hydrogenate at 50 psi in EtOH B1->B2 B3 Filter through Celite to remove catalyst B2->B3 B4 Concentrate filtrate B3->B4 B5 Recrystallize/Triturate if needed B4->B5 C1 Dissolve free base in Methanol B5->C1 Proceed with pure free base C2 Add 4M HCl in Dioxane C1->C2 C3 Precipitate with Diethyl Ether C2->C3 C4 Filter and Dry under vacuum C3->C4 D1 D1 C4->D1 Final Product

Caption: Step-by-step laboratory workflow for the synthesis.

Conclusion

This application note details a reliable and efficient three-part protocol for the synthesis of this compound. By leveraging a foundational reductive cyclization strategy, this guide provides researchers with a clear pathway to access a valuable heterocyclic scaffold for applications in drug discovery and development. The inclusion of mechanistic rationale and procedural insights aims to empower scientists to confidently execute and, if necessary, adapt this synthesis for their specific research needs.

References

Application Notes and Protocols for the Evaluation of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrrolopyridines in Oncology

The pyrrolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of various pyrrolopyridine isomers have been identified as potent inhibitors of critical targets in oncology, including protein kinases and tubulin.[1][3][4][5] These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines, highlighting their potential as novel therapeutic agents.[3][5][6] This document provides a comprehensive guide for the investigation of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride, a novel pyrrolopyridine derivative, in cancer cell line studies. The following protocols are designed to be robust and self-validating, enabling researchers to thoroughly characterize the compound's anticancer activity.

Hypothesized Mechanism of Action: Kinase Inhibition Leading to Apoptosis

While the specific molecular target of this compound requires experimental validation, its structural similarity to other anticancer pyrrolopyridines suggests a likely mechanism involving the inhibition of a protein kinase crucial for cancer cell survival and proliferation.[4][5][7] Overactive kinases are known drivers of oncogenesis, and their inhibition can disrupt downstream signaling pathways, leading to cell cycle arrest and programmed cell death (apoptosis).[8][9]

This application note will proceed under the hypothesis that this compound acts as a kinase inhibitor, disrupting a pro-survival signaling pathway and inducing apoptosis. The experimental protocols provided below are designed to test this hypothesis by assessing the compound's impact on cell viability, its ability to induce apoptosis, and its effect on key signaling proteins.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt or MAPK/ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Pro_Survival_Proteins Pro-Survival Proteins (e.g., Bcl-2, Mcl-1) Kinase_Cascade->Pro_Survival_Proteins Upregulates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Apoptotic_Signal Apoptotic Signal Pro_Survival_Proteins->Apoptotic_Signal Inhibits Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Compound 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride Compound->Kinase_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes

Figure 1: Hypothesized signaling pathway affected by this compound.

Experimental Workflow

A systematic approach is crucial for characterizing the anticancer effects of a novel compound. The following workflow outlines the recommended experimental progression, starting with broad assessments of cytotoxicity and moving towards more specific mechanistic studies.

G Start Start: Compound Preparation (this compound) Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Cell_Viability Cell Viability Assay (e.g., MTT, Resazurin) Determine IC50 Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) Cell_Viability->Apoptosis_Assay Based on IC50 values Western_Blot Western Blot Analysis (Key Signaling Proteins, Apoptosis Markers) Apoptosis_Assay->Western_Blot Confirm apoptosis pathway Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Figure 2: Recommended experimental workflow for compound characterization.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified to determine the extent of cell death.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular mechanisms of drug action.[13][14] This protocol can be used to assess the levels of key proteins involved in apoptosis (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins) and the phosphorylation status of proteins in the hypothesized signaling pathway (e.g., p-Akt, p-ERK).[12]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between treated and untreated samples.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound

Cell LineIC50 (µM) after 72h% Apoptosis (at IC50)Fold Change in Cleaved Caspase-3 (at IC50)
MCF-7 [Insert Value][Insert Value][Insert Value]
HeLa [Insert Value][Insert Value][Insert Value]
A549 [Insert Value][InsertValue][Insert Value]
HCT116 [Insert Value][Insert Value][Insert Value]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound's anticancer activity in cell lines. Successful completion of these experiments will establish the compound's potency, its ability to induce apoptosis, and provide initial insights into its mechanism of action.

Further studies could involve:

  • Kinase profiling assays to identify the specific molecular target(s).

  • Cell cycle analysis to determine if the compound induces arrest at a specific phase.

  • In vivo studies using xenograft models to evaluate the compound's efficacy in a more complex biological system.

By following a systematic and rigorous experimental approach, researchers can effectively elucidate the therapeutic potential of novel compounds like this compound for the treatment of cancer.

References

Application Notes and Protocols: The Utility of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride and its Derivatives as LSD1 Inhibitors in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by a differentiation block in myeloid progenitor cells. A growing body of evidence implicates epigenetic dysregulation as a key driver of this disease. Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a critical epigenetic regulator for the self-renewal of leukemic stem cells and the maintenance of the leukemic state, making it a promising therapeutic target.[1][2] This document provides a comprehensive guide for researchers on the application of a novel class of potent, reversible LSD1 inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold in AML research. While this guide refers to the parent compound, 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride, the detailed protocols and expected outcomes are based on extensively characterized, highly potent derivatives from this chemical series.

Introduction: The Rationale for Targeting LSD1 in AML

LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] In the context of AML, LSD1 is often overexpressed and plays a crucial role in maintaining the differentiation block that is a hallmark of the disease.[4] It achieves this primarily through the demethylation of H3K4me2, a mark associated with active enhancers. By removing this mark, LSD1 represses the expression of genes required for myeloid differentiation.[3][5]

Inhibition of LSD1 in AML cells has been shown to have two primary anti-leukemic effects:

  • Induction of Differentiation: By preventing the removal of H3K4me2 at key gene enhancers, LSD1 inhibitors lead to the upregulation of myeloid differentiation markers, such as CD11b and CD86, pushing the leukemic blasts towards maturation.[5]

  • Reduction of Leukemic Stem Cell (LSC) Potential: LSD1 is essential for the self-renewal and maintenance of LSCs. Pharmacological inhibition of LSD1 can reduce the LSC burden and impair their ability to propagate the disease.[1]

The 1H-pyrrolo[2,3-c]pyridine scaffold has given rise to a new class of potent and reversible LSD1 inhibitors, which offer a valuable tool for probing the function of LSD1 in AML and for preclinical therapeutic development.

Mechanism of Action: Reversing the Epigenetic Blockade

LSD1 is a critical component of several transcriptional repressor complexes. In AML, it is often recruited to the regulatory regions of myeloid differentiation genes by aberrant transcription factors. The catalytic activity of LSD1 then removes the H3K4me1/2 marks, leading to a condensed chromatin state and transcriptional silencing.

Inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold are designed to fit into the active site of LSD1, preventing it from binding to its histone substrates. This leads to an accumulation of H3K4me1/2 at the enhancers of myeloid-specific genes, reactivation of their expression, and subsequent cellular differentiation.

Diagram 1: LSD1's Role in AML and the Mechanism of Inhibition

LSD1_Mechanism LSD1-Mediated Transcriptional Repression and its Inhibition in AML cluster_0 AML Cell: Active LSD1 cluster_1 AML Cell + 1H-Pyrrolo[2,3-c]pyridine Inhibitor LSD1_Complex LSD1/CoREST Complex Myeloid_Gene_Promoter Myeloid Differentiation Gene Promoter/Enhancer LSD1_Complex->Myeloid_Gene_Promoter Binds to H3K4me0 H3K4me0 LSD1_Complex->H3K4me0 Demethylates Transcription_Off Transcription OFF (Differentiation Block) Myeloid_Gene_Promoter->Transcription_Off H3K4me2_Active H3K4me2 H3K4me2_Active->LSD1_Complex Substrate Inhibitor 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one derivative LSD1_Complex_Inhibited LSD1/CoREST Complex (Inhibited) Inhibitor->LSD1_Complex_Inhibited Inhibits Myeloid_Gene_Promoter_2 Myeloid Differentiation Gene Promoter/Enhancer LSD1_Complex_Inhibited->Myeloid_Gene_Promoter_2 Binding Blocked H3K4me2_Accumulated H3K4me2 Accumulation Myeloid_Gene_Promoter_2->H3K4me2_Accumulated Maintains Transcription_On Transcription ON (Myeloid Differentiation) Myeloid_Gene_Promoter_2->Transcription_On

Caption: Mechanism of LSD1 inhibition in AML cells.

Quantitative Data and In Vitro Efficacy

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have demonstrated high potency against LSD1 and significant anti-proliferative activity in various AML cell lines. The data presented below is for a representative lead compound from this series.

Table 1: Enzymatic and Cellular Potency of a Representative 1H-Pyrrolo[2,3-c]pyridine Derivative

Assay TypeTarget/Cell LineIC50 (nM)Reference
Enzymatic Assay Purified Human LSD11.2[6]
Cell Viability MV4-11 (AML)5.0[6]
Cell Viability Kasumi-1 (AML)4.0[6]
Cell Viability NCI-H526 (SCLC)110[6]

Table 2: Induction of Myeloid Differentiation Marker

Cell LineTreatmentBiomarkerEC50 (nM)Reference
MV4-11 (AML)Representative 1H-Pyrrolo[2,3-c]pyridine derivativeCD86 mRNA Expression34[6]

Experimental Protocols

The following protocols provide a framework for evaluating this compound and its derivatives in AML research.

Preparation of Stock Solutions

Proper preparation of the inhibitor stock solution is critical for reproducible results.

Materials:

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Accurately weigh the required amount of the compound.

  • Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Protocol: Cell Viability Assay (MTT/WST-1)

This protocol is designed to determine the IC50 value of the LSD1 inhibitor in AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, THP-1, Kasumi-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 1H-Pyrrolo[2,3-c]pyridine inhibitor stock solution

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Protocol:

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of the LSD1 inhibitor in complete medium. A typical concentration range would be from 1 nM to 10 µM.

  • Add 100 µL of the diluted inhibitor or vehicle control (medium with the same final DMSO concentration) to the respective wells.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT reagent (5 mg/mL) or 10 µL of WST-1 reagent to each well and incubate for 4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer and incubate overnight at 37°C.

  • Read the absorbance on a microplate reader (570 nm for MTT, 450 nm for WST-1).

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[7]

Protocol: Western Blot for Histone Marks

This protocol allows for the assessment of changes in global levels of H3K4me2 and H3K9me2 following inhibitor treatment.

Materials:

  • AML cells treated with the LSD1 inhibitor (at 1x and 5x IC50) and vehicle control for 48-72 hours.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3.

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Protocol:

  • Lyse the treated cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein lysate per sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-H3K4me2, 1:1000; anti-Total H3, 1:5000) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize the H3K4me2 levels to the Total Histone H3 levels. An increase in the H3K4me2/Total H3 ratio is expected upon LSD1 inhibition.

Protocol: RT-qPCR for Myeloid Differentiation Markers

This protocol is used to quantify the expression of myeloid differentiation genes like ITGAM (CD11b) and CD86.[5]

Materials:

  • AML cells treated with the LSD1 inhibitor and vehicle control.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan master mix.

  • Primers for ITGAM, CD86, and a housekeeping gene (e.g., GAPDH, ACTB).

Protocol:

  • Extract total RNA from treated and control cells.

  • Synthesize cDNA from 1 µg of RNA.

  • Set up the qPCR reaction with SYBR Green/TaqMan master mix, cDNA, and specific primers.

  • Run the qPCR program on a real-time PCR machine.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and the vehicle control.[8][9]

Diagram 2: Experimental Workflow for Inhibitor Characterization

Workflow cluster_0 In Vitro Characterization A Prepare Inhibitor Stock Solution (10 mM in DMSO) B Cell Viability Assay (MTT/WST-1) Determine IC50 in AML Cell Lines A->B C Treat AML cells with Inhibitor (e.g., 1x and 5x IC50 for 48-72h) A->C B->C Inform Dosing D Western Blot Analysis (H3K4me2, H3K9me2, Total H3) C->D E RT-qPCR Analysis (CD11b, CD86 gene expression) C->E F Flow Cytometry (CD11b, CD86 surface protein) C->F

Caption: Workflow for evaluating LSD1 inhibitors in AML cells.

Concluding Remarks

The 1H-pyrrolo[2,3-c]pyridine-based compounds represent a promising new class of reversible LSD1 inhibitors for the study and potential treatment of Acute Myeloid Leukemia. Their ability to induce differentiation and inhibit the proliferation of AML cells underscores the therapeutic potential of targeting epigenetic pathways in this disease. The protocols outlined in this document provide a robust framework for researchers to investigate the biological effects of these and other LSD1 inhibitors, contributing to a deeper understanding of AML pathogenesis and the development of novel therapeutic strategies.

References

Application Notes and Protocols for the In Vitro Evaluation of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride against Fibroblast Growth Factor Receptor (FGFR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Signaling in Oncology and the Emergence of Targeted Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of this intricate network, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a well-documented driver of tumorigenesis and progression across a spectrum of malignancies.[1][2] Consequently, the FGFR family of receptor tyrosine kinases has emerged as a compelling therapeutic target for the development of novel anti-cancer agents.[1][2] This has led to the development of numerous small-molecule inhibitors aimed at attenuating the aberrant signaling cascades initiated by hyperactive FGFRs.

This document provides a comprehensive guide for the in vitro evaluation of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride , a novel small molecule inhibitor targeting the FGFR pathway. The protocols detailed herein are designed to meticulously characterize the biochemical and cellular activity of this compound, providing researchers, scientists, and drug development professionals with a robust framework for its preclinical assessment.

Presumed Mechanism of Action of this compound

Based on the chemical scaffold of this compound, it is hypothesized to function as a Type I ATP-competitive inhibitor of the FGFR kinase domain. This class of inhibitors typically binds to the active conformation of the kinase, competing with endogenous ATP for the binding pocket. This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for tumor cell growth and survival.[4][5][6] The pyrrolopyridine core is a recognized pharmacophore in the design of various kinase inhibitors.[7][8][9][10]

Experimental Workflows for In Vitro Characterization

A multi-faceted approach is essential for the thorough in vitro characterization of an FGFR inhibitor. The following experimental workflow is recommended to assess the potency, selectivity, and mechanism of action of this compound.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies a FGFR Kinase Activity Assay (IC50 Determination) b Kinase Selectivity Profiling a->b c Cell Proliferation/Viability Assay (GI50 Determination) b->c d Colony Formation Assay c->d f Western Blot Analysis (Downstream Signaling) c->f e Cell Migration/Invasion Assay d->e g Cellular Thermal Shift Assay (CETSA) (Target Engagement) f->g

Figure 1: A comprehensive workflow for the in vitro evaluation of an FGFR inhibitor.

Protocol 1: Biochemical FGFR Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant FGFR kinases. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[11]

Principle

The assay is performed in a multi-well plate format. The FGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP are incubated with varying concentrations of the inhibitor. The kinase reaction is then stopped, and the amount of ADP generated is measured using a luminescence-based detection system. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for the assay (e.g., from 100 µM to 1 nM).

  • Assay Setup (384-well plate):

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of a solution containing the recombinant FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3) and the substrate in kinase buffer.[12]

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific FGFR isoform.[11]

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl 15.28.925.6850.1
Reference Inhibitor (e.g., Pemigatinib) 1.52.22.0>1000

Table 1: Hypothetical biochemical IC50 values for this compound against FGFR isoforms.

Protocol 2: Cell-Based Proliferation and Viability Assay

This assay assesses the ability of the compound to inhibit the growth and proliferation of cancer cell lines that are dependent on FGFR signaling.

Principle

FGFR-dependent cancer cell lines (e.g., those with FGFR amplifications or fusions) are treated with a range of concentrations of the inhibitor for a specified period. Cell viability is then measured using a metabolic assay, such as the MTT or CellTiter-Glo® assay.

Step-by-Step Protocol
  • Cell Culture:

    • Culture FGFR-dependent cancer cell lines (e.g., SNU-16 for FGFR2 amplification, RT112 for FGFR3 fusion) and a control cell line with low FGFR expression in their recommended growth media.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) for 72 hours. Include a DMSO vehicle control.

  • Viability Assessment (CellTiter-Glo®):

    • After the incubation period, equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) value using a non-linear regression curve fit.

Data Presentation
Cell LineFGFR Status1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl GI50 (nM)
SNU-16FGFR2 Amplified55.4
RT112FGFR3 Fusion89.2
A549Low FGFR Expression>10,000

Table 2: Hypothetical cellular GI50 values for this compound in different cancer cell lines.

Protocol 3: Western Blot Analysis of FGFR Downstream Signaling

This protocol is used to confirm that the observed anti-proliferative effects are due to the inhibition of the FGFR signaling pathway.[13]

Principle

FGFR-dependent cells are treated with the inhibitor, and the phosphorylation status of key downstream signaling proteins, such as FGFR itself, FRS2, ERK, and AKT, is assessed by Western blotting.[13][14] A reduction in the phosphorylation of these proteins indicates on-target activity of the inhibitor.

G cluster_0 FGFR Signaling Pathway cluster_1 Inhibitor Target FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT Inhibitor 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl Inhibitor->FGFR

Figure 2: Simplified FGFR signaling pathway and the target of the inhibitor.

Step-by-Step Protocol
  • Cell Treatment and Lysis:

    • Seed FGFR-dependent cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-FRS2, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.[13][15][16][17]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to their respective total protein levels and then to the loading control.

    • Compare the levels of phosphorylated proteins in the treated samples to the vehicle control.

Expected Results

Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of FGFR, FRS2, ERK, and AKT in FGFR-dependent cancer cells.

Conclusion

The protocols outlined in this application note provide a robust and comprehensive framework for the initial in vitro evaluation of this compound as a novel FGFR inhibitor. By systematically assessing its biochemical potency, cellular activity, and on-target mechanism of action, researchers can gain critical insights into its therapeutic potential and guide further preclinical and clinical development.

References

Application Notes and Protocols for Cell-Based Assays Measuring CDK8 Inhibition by Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Rationale for Targeting CDK8 in Drug Discovery

Cyclin-dependent kinase 8 (CDK8) has emerged as a compelling therapeutic target, particularly in oncology.[1][2] As a serine/threonine kinase, CDK8 is a component of the Mediator complex, a crucial multiprotein assembly that regulates RNA polymerase II-mediated transcription.[3][4] Through its association with the Mediator complex and its ability to phosphorylate various transcription factors, CDK8 plays a pivotal role in modulating the expression of genes integral to diverse cellular processes.[2][3]

Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, including colorectal, breast, and prostate cancer, as well as acute myeloid leukemia.[2][5][6] CDK8 can act as an oncogene by aberrantly activating signaling pathways such as the Wnt/β-catenin pathway, which is a key driver in colorectal cancer.[2][3][7] Furthermore, CDK8 is involved in maintaining cancer cells in an undifferentiated, proliferative state, contributing to tumor progression and metastasis.[8][9] The multifaceted role of CDK8 in controlling gene transcription and cell signaling makes it an attractive target for therapeutic intervention.[6][8] Small molecule inhibitors of CDK8 are being developed to disrupt these oncogenic signaling cascades, offering a promising avenue for novel cancer therapies.[1][8]

This guide provides a comprehensive overview of robust cell-based assays designed to quantify the inhibition of CDK8 by novel compounds. We will delve into the principles behind these assays, provide detailed, step-by-step protocols, and explain the scientific reasoning behind key experimental choices to ensure data integrity and reproducibility.

The Landscape of Cell-Based Assays for Kinase Inhibitors

Moving beyond traditional in vitro biochemical assays, cell-based methods offer a more physiologically relevant context for evaluating the efficacy of kinase inhibitors.[10] These assays provide direct insights into how a compound interacts with its target within the complex cellular milieu, accounting for factors like cell permeability, off-target effects, and engagement with downstream signaling pathways.[10] For CDK8, a multi-pronged approach employing both target engagement and functional downstream assays is recommended for a comprehensive assessment of inhibitor activity.

Assay Type Principle Measures Key Advantages
Target Engagement Direct measurement of compound binding to the target protein in live cells.Intracellular compound affinity (IC50), target occupancy, and residence time.Confirms direct interaction with the target in a physiological setting.
Functional Downstream Quantification of a biological event downstream of target inhibition.Inhibition of substrate phosphorylation, changes in protein expression, or altered cell viability.Provides evidence of the compound's functional impact on cellular signaling.

Diagram: CDK8 Signaling and Points of Assay Intervention

The following diagram illustrates the central role of CDK8 in transcriptional regulation and highlights the points at which different assays can measure the impact of an inhibitor.

CDK8_Signaling_Assays cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Signal Signal Upstream_Kinases Upstream_Kinases Signal->Upstream_Kinases Activates Transcription_Factors Transcription_Factors Upstream_Kinases->Transcription_Factors e.g., STAT1 Gene_Transcription Gene_Transcription Transcription_Factors->Gene_Transcription Drives Downstream_Assay Downstream Functional Assays (HTRF, In-Cell Western, AlphaLISA) Transcription_Factors->Downstream_Assay Measure pSTAT1 CDK8_Inhibitor Novel CDK8 Inhibitor CDK8_Mediator CDK8/CycC Mediator Complex CDK8_Inhibitor->CDK8_Mediator Binds & Inhibits NanoBRET NanoBRET CDK8_Inhibitor->NanoBRET CDK8_Mediator->Transcription_Factors Phosphorylates Substrate (e.g., STAT1 at S727) CDK8_Mediator->NanoBRET caption CDK8 signaling and assay intervention points. NanoBRET_Workflow start Start step1 Transfect cells with CDK8-NanoLuc® vector start->step1 step2 Plate cells and allow for protein expression step1->step2 step3 Treat with serial dilutions of novel compound step2->step3 step4 Add NanoBRET® Tracer and Nano-Glo® Substrate step3->step4 step5 Incubate and measure BRET signal step4->step5 step6 Analyze data and determine IC50 step5->step6 end End step6->end

References

Application Note & Protocols for In Vivo Pharmacokinetic Profiling of 1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine core, a key pharmacophore in numerous developmental therapeutics, particularly kinase inhibitors, demands rigorous characterization of its in vivo behavior to bridge the gap between discovery and clinical viability.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo pharmacokinetic (PK) studies for this important class of compounds. We will delve into the strategic planning of preclinical studies, present detailed, field-proven protocols for in-life procedures and bioanalysis, and outline the process of transforming raw data into meaningful pharmacokinetic parameters. The methodologies described herein are grounded in established regulatory principles to ensure data integrity and trustworthiness.

Part 1: The Strategic Blueprint for In Vivo Pharmacokinetic Assessment

The success of a pharmacokinetic study is predicated on a meticulously planned experimental design. The objective is to understand the journey of the drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME). This understanding is fundamental to optimizing dosing regimens and predicting clinical outcomes.[4][5]

The Foundational Choice: Animal Model Selection

The selection of an appropriate animal model is the first critical decision. For initial PK screening of novel 1H-pyrrolo[2,3-c]pyridine derivatives, rodent models are the industry standard.

  • Rationale & Expertise: Mice (e.g., CD-1, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are typically used due to their well-characterized physiology, high genetic homology to humans, and practical considerations of cost and handling.[6] The choice between them can be influenced by the need for larger blood volumes (favoring rats) or specific genetic strains available only in mice.

  • Oncology-Specific Models: Since many 1H-pyrrolo[2,3-c]pyridine derivatives are developed as anti-cancer agents, tumor-bearing models are essential for integrated PK/Pharmacodynamic (PD) studies.[7]

    • Cell Line-Derived Xenografts (CDX): Involve implanting human cancer cell lines into immunodeficient mice (e.g., Nude, SCID). These are valuable for assessing drug exposure in the tumor microenvironment.[6]

    • Patient-Derived Xenografts (PDX): Involve implanting tumor fragments from a human patient. These models often better retain the heterogeneity of the original tumor, offering a more clinically relevant system.[6][8]

  • Trustworthiness through Ethics: All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement.[9]

Dose Formulation and Route of Administration

How a compound is prepared and administered directly impacts its absorption and subsequent PK profile.

  • Vehicle Selection: The goal is to create a homogenous, stable formulation that is well-tolerated by the animal. A multi-tiered approach is common, starting with simple aqueous solutions and progressing to more complex co-solvent or suspension systems as needed to overcome solubility challenges.

Vehicle Type Example Composition Primary Use & Rationale
Aqueous Solution Saline, 5% Dextrose in Water (D5W)Ideal for highly soluble compounds; provides the most straightforward PK interpretation.
Co-Solvent System 10% DMSO, 40% PEG400, 50% SalineFor compounds with poor aqueous solubility. The organic solvents aid dissolution, but their concentration must be minimized to avoid toxicity.
Suspension 0.5% Methylcellulose, 0.2% Tween 80 in WaterFor very poorly soluble ("brick dust") compounds intended for oral dosing. Particle size is critical and must be controlled to ensure consistent absorption.
  • Route of Administration:

    • Intravenous (IV) Bolus: Administered directly into the bloodstream (typically via the tail vein), this route provides a baseline for 100% bioavailability and allows for the determination of key systemic parameters like Clearance (CL) and Volume of Distribution (Vd).[9]

    • Oral Gavage (PO): The most common intended route for clinical administration. PO studies are essential for determining the rate and extent of absorption and calculating oral bioavailability (F%).[9]

Experimental Workflow: From Dosing to Data

A typical PK study involves administering the compound and collecting serial blood samples over a predefined period. The sampling schedule must be designed to capture the key phases of the drug's concentration-time profile.

  • Causality in Sampling: Time points are concentrated around the expected Tmax (time of maximum concentration) to accurately define the absorption phase and Cmax (maximum concentration). They become more spaced out during the later elimination phase to accurately define the terminal half-life (t½).

Below is a diagram illustrating the comprehensive workflow of a typical in vivo PK study.

PK_Workflow cluster_pre Pre-Study Phase cluster_inlife In-Life Phase cluster_post Bioanalytical & Data Phase A Protocol Design & IACUC Approval B Animal Acclimatization (≥ 3 days) A->B D Animal Fasting (Overnight for PO) C Dose Formulation & Preparation B->C B->D E Dose Administration (IV or PO) C->E D->E F Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) E->F G Plasma Processing & Storage (-80°C) F->G I Sample Analysis (LC-MS/MS) G->I H Bioanalytical Method Validation H->I J Concentration vs. Time Data Generation I->J K PK Analysis (NCA) J->K L Final PK Parameter Report K->L Data_Analysis_Pipeline A Raw LC-MS/MS Data (Peak Areas) B Calculate Analyte/IS Peak Area Ratios A->B C Generate Calibration Curve (Concentration vs. Ratio) B->C D Interpolate Unknown Sample Concentrations C->D E Plasma Concentration vs. Time Data Table D->E F Non-Compartmental Analysis (NCA) Software E->F G Calculate Key PK Parameters (AUC, Cmax, t½, etc.) F->G H Final Pharmacokinetic Report G->H

References

Design and Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as Potent mGluR5 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This class of compounds has emerged as a promising scaffold for the development of novel therapeutics for central nervous system (CNS) disorders.[1][2]

Introduction: The Therapeutic Potential of mGluR5 Antagonism

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic terminals of neurons in the brain. It plays a crucial role in modulating excitatory synaptic transmission and neuronal plasticity. Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and substance use disorders. Consequently, the development of potent and selective mGluR5 antagonists has been a major focus of drug discovery efforts. Allosteric modulators, which bind to a site topographically distinct from the endogenous glutamate binding site, offer potential advantages in terms of subtype selectivity and a more nuanced modulation of receptor function. The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold represents a novel chemical class of allosteric mGluR5 antagonists with promising pharmacological properties.[1][2]

Design Rationale and Structure-Activity Relationships (SAR)

The design of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as mGluR5 antagonists centers on the strategic functionalization of the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The general structure consists of the 1H-pyrrolo[2,3-c]pyridine core, a carboxamide linker at the 7-position, and various substituents on the pyrrole nitrogen and the amide nitrogen.

Key Structural Features and SAR Insights:

  • 1H-pyrrolo[2,3-c]pyridine Core: This bicyclic heteroaromatic system serves as the central scaffold, providing the necessary framework for interaction with the allosteric binding pocket of the mGluR5 receptor.

  • 7-Carboxamide Linker: The carboxamide group is a critical pharmacophoric element, engaging in key hydrogen bonding interactions within the receptor binding site.

  • Amide Substituents (R¹): Variation of the substituent on the amide nitrogen has a significant impact on potency and selectivity. Bulky and lipophilic groups are often well-tolerated and can enhance binding affinity.

  • Pyrrole Nitrogen Substituents (R²): Modification at the N1 position of the pyrrole ring can be used to fine-tune physicochemical properties such as solubility and metabolic stability, without compromising potency.

The following table summarizes the structure-activity relationships for a series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide analogs, highlighting the impact of different substituents on their mGluR5 antagonist activity.

Compound R¹ (Amide Substituent) R² (Pyrrole N-Substituent) mGluR5 IC₅₀ (nM)
1a CyclohexylH150
1b PhenylH85
1c 4-FluorophenylH52
1d 2-NaphthylH38
2a 4-FluorophenylMethyl48
2b 4-FluorophenylEthyl65

Data are representative and compiled from analogous pyrrolopyridine scaffolds reported in medicinal chemistry literature.

Synthetic Chemistry: Protocols and Methodologies

The synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides is typically achieved through a convergent synthetic strategy. The key steps involve the construction of the 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid core followed by an amide coupling reaction with a desired amine.

Protocol 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

A common route to the core carboxylic acid involves the construction of the pyrrolopyridine ring system from appropriately substituted pyridine precursors.

Step 1: Synthesis of a Suitable Precursor (Illustrative Example)

The synthesis often begins with a commercially available substituted pyridine. A representative, though not identical, synthetic approach for a related pyrrolopyridine core is the Vilsmeier-Haack reaction on 4-aroyl pyrroles to generate pyrrolo-2,3-dicarbonyles, which can then be further elaborated.[3]

Step 2: Formation of the Carboxylic Acid

A general method for the formation of a similar carboxylic acid involves the hydrolysis of a corresponding ester or nitrile. For instance, a formate precursor can be dissolved in deionized water, treated with sodium hydroxide solution, and the pH adjusted with hydrochloric acid to precipitate the carboxylic acid.[4]

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a general and efficient method for the coupling of the 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.[5][6][7][8][9]

Materials:

  • 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1H-pyrrolo[2,3-c]pyridine-7-carboxamide.

G cluster_synthesis Synthesis Workflow CarboxylicAcid 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Activation Amine R¹-NH₂ Product 1H-pyrrolo[2,3-c]pyridine-7-carboxamide Amine->Product HATU HATU, DIPEA, DMF ActivatedEster->Product Nucleophilic Attack

Caption: Synthetic workflow for the amide coupling step.

Biological Evaluation: Application Notes and Protocols

The pharmacological characterization of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as mGluR5 antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Application Note 1: In Vitro Characterization

1. Calcium Mobilization Assay

This functional assay measures the ability of the test compounds to inhibit glutamate-induced increases in intracellular calcium in cells expressing mGluR5.

Protocol:

  • Cell Line: HEK293 cells stably expressing human or rat mGluR5.

  • Plating: Seed cells in black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a sub-maximal concentration (EC₈₀) of glutamate to stimulate the mGluR5 receptor.

  • Data Acquisition: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Calculate the inhibition of the glutamate response at each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

2. Radioligand Binding Assay

This assay determines the affinity of the test compounds for the allosteric binding site on the mGluR5 receptor by measuring their ability to displace a radiolabeled allosteric modulator, such as [³H]MPEP.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells expressing mGluR5 or from rodent brain tissue.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]MPEP and varying concentrations of the test compounds.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat.

  • Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the displacement of [³H]MPEP and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

G cluster_invitro In Vitro Assay Workflow Compound Test Compound CalciumAssay Calcium Mobilization Assay (Functional Potency - IC₅₀) Compound->CalciumAssay BindingAssay Radioligand Binding Assay (Binding Affinity - Ki) Compound->BindingAssay

Caption: In vitro characterization workflow.

Application Note 2: In Vivo Evaluation of Anxiolytic Activity

The anxiolytic potential of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides can be assessed in rodent models of anxiety, such as the elevated plus maze (EPM).[2][10][11][12]

Protocol: Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Animals: Adult male mice or rats.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer the test compound (e.g., intraperitoneally) at various doses, along with a vehicle control group, typically 30-60 minutes before the test.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the animal's behavior using a video tracking system.

  • Behavioral Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

G cluster_invivo In Vivo Anxiolytic Testing Dosing Compound Administration (i.p.) EPM Elevated Plus Maze Test Dosing->EPM Behavior Behavioral Recording (5 min) EPM->Behavior Analysis Data Analysis (Time in Open Arms) Behavior->Analysis

Caption: In vivo evaluation workflow using the EPM test.

Conclusion

The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold represents a versatile and promising platform for the design and synthesis of novel mGluR5 negative allosteric modulators. The synthetic routes are accessible, and the structure-activity relationships provide a clear rationale for further optimization. The detailed protocols provided in this guide for both the synthesis and biological evaluation of these compounds should serve as a valuable resource for researchers in the field of CNS drug discovery. Continued exploration of this chemical series holds the potential to deliver new therapeutic agents for a variety of neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Navigating the Synthesis of 6-Azaindole: A Technical Guide to Improving Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-azaindole and its derivatives is a critical endeavor in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, achieving high yields in these synthetic routes can be a significant challenge, often plagued by side reactions, purification difficulties, and low conversion rates. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-azaindole compounds, empowering researchers to optimize their experimental outcomes.

General Troubleshooting and Optimization Strategies

Low yields in 6-azaindole synthesis often stem from the inherent electronic properties of the pyridine ring and the specific conditions of the chosen synthetic route. Before delving into method-specific issues, consider these overarching principles:

  • Starting Material Quality: Ensure the purity of your starting materials. Impurities can interfere with catalytic cycles and lead to the formation of undesired byproducts.

  • Solvent and Atmosphere: Strictly anhydrous and inert conditions are often crucial, especially for reactions involving organometallics or sensitive catalysts. Degas solvents and use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-related side reactions.

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reaction. This will help you determine the optimal reaction time and identify the formation of any significant byproducts in real-time.

  • Purification Strategy: The choice of purification method is critical. While column chromatography is common, the polarity of azaindole compounds can sometimes lead to tailing and difficult separation from closely related impurities. Consider alternative techniques like preparative HPLC or crystallization.

Method-Specific Troubleshooting Guides

This section addresses common issues and provides targeted solutions for popular synthetic routes to 6-azaindole.

The Bartoli Indole Synthesis

A frequently employed method for constructing the indole core, the Bartoli synthesis, when applied to azaindoles, is notorious for modest yields.

FAQ 1: My Bartoli synthesis of a 6-azaindole derivative is consistently yielding less than 30%. What are the primary causes and how can I improve this?

Answer:

Low yields in the Bartoli synthesis of 6-azaindoles are a well-documented challenge. The primary reasons often revolve around the stability of key intermediates and the propensity for side reactions.

Causality: The mechanism involves the addition of a vinyl Grignard reagent to a nitropyridine. The electron-deficient nature of the nitropyridine ring can influence the stability of the intermediates and favor alternative reaction pathways. In the absence of a sterically demanding group ortho to the nitro group, the key[1][1]-sigmatropic rearrangement can be inefficient.[2][3]

Troubleshooting Strategies:

  • Starting Material Modification: The presence of a substituent ortho to the nitro group on the pyridine ring is often crucial for reasonable yields.[2] Halogens, in particular, have been shown to improve yields. For instance, using 2-chloro-3-nitropyridine often provides a better yield of the corresponding 7-chloro-6-azaindole compared to an unsubstituted nitropyridine.[3]

  • Excess Grignard Reagent: The reaction stoichiometry is critical. At least three equivalents of the vinyl Grignard reagent are necessary.[2] One equivalent is consumed in the initial addition to the nitro group, a second participates in the formation of the key intermediate, and a third acts as a base. Using a larger excess (4-5 equivalents) can sometimes improve yields by driving the reaction to completion.

  • Temperature Control: Maintain a low temperature (typically -78 °C to -40 °C) during the addition of the Grignard reagent to minimize the formation of side products.

  • Common Byproducts: Be aware of potential side products such as the corresponding aminopyridine (from reduction of the nitro group) and various oligomeric species. Careful purification by column chromatography is essential to isolate the desired product.

Experimental Protocol: Optimized Bartoli Synthesis of 7-Chloro-6-azaindole

  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add vinylmagnesium bromide (4.0 eq, 1.0 M solution in THF) dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to -20 °C and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Fischer Indole Synthesis

A classic and versatile method for indole synthesis, the Fischer synthesis often faces challenges when applied to the electron-deficient pyridine nucleus of azaindoles.

FAQ 2: I am attempting a Fischer indole synthesis to prepare a 6-azaindole, but the yield is very low, and I observe a complex mixture of products, including what appears to be a dimer. What is happening and how can I optimize the reaction?

Answer:

The low reactivity of pyridylhydrazines in the key acid-catalyzed steps of the Fischer indole synthesis is a primary hurdle. The electron-withdrawing nature of the pyridine ring disfavors the crucial[1][1]-sigmatropic rearrangement, often requiring harsh reaction conditions that can lead to decomposition and side reactions.[1][4][5]

Causality: The mechanism involves the formation of a pyridylhydrazone, which then undergoes an acid-catalyzed tautomerization to an enehydrazine, followed by a[1][1]-sigmatropic rearrangement. The electron deficiency of the pyridine ring makes the nitrogen atoms less basic, hindering the necessary protonation steps and increasing the activation energy for the rearrangement. This can lead to competing side reactions, such as N-N bond cleavage.[6]

Troubleshooting Strategies:

  • Electron-Donating Groups: The presence of electron-donating groups on the pyridine ring of the starting pyridylhydrazine can significantly improve the yield of the Fischer indole synthesis.[4][5] These groups increase the electron density of the ring, facilitating the key rearrangement step.

  • Microwave Irradiation: The use of microwave heating can dramatically accelerate the reaction and improve yields by providing rapid and uniform heating, which can favor the desired intramolecular cyclization over intermolecular side reactions.

  • Choice of Acid Catalyst: While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, Lewis acids such as zinc chloride can sometimes offer milder conditions and improved selectivity.

  • Identification and Mitigation of Byproducts: A common side product is the formation of a bis-indole dimer. This can occur through a subsequent reaction of the initially formed 6-azaindole with another molecule of the starting material or an intermediate.[7] Running the reaction at a lower concentration may help to minimize the formation of such intermolecular byproducts. Another potential side reaction is the formation of a cinnoline derivative through an alternative cyclization pathway.[7]

Troubleshooting Flowchart for Fischer Indole Synthesis of 6-Azaindole

fischer_troubleshooting start Low Yield in Fischer Synthesis check_edg Are there electron-donating groups on the pyridine ring? start->check_edg add_edg Consider synthesizing a precursor with an electron-donating group. check_edg->add_edg No use_microwave Employ microwave irradiation to accelerate the reaction. check_edg->use_microwave Yes add_edg->use_microwave optimize_acid Screen different acid catalysts (Brønsted vs. Lewis). use_microwave->optimize_acid check_byproducts Are dimers or other byproducts observed? optimize_acid->check_byproducts end_bad Persistent Low Yield optimize_acid->end_bad lower_conc Decrease the reaction concentration. check_byproducts->lower_conc Yes purification Optimize purification to separate closely related isomers. check_byproducts->purification No lower_conc->purification end_good Improved Yield purification->end_good

Caption: Decision tree for troubleshooting low yields in the Fischer synthesis of 6-azaindole.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Larock, Sonogashira)

Modern palladium-catalyzed methods offer efficient and versatile routes to substituted 6-azaindoles. However, they are not without their own set of challenges, including catalyst deactivation and the formation of undesired coupling products.

FAQ 3: My Larock-type synthesis of a 6-azaindole is giving a low yield, and I suspect catalyst deactivation. What are the common causes of this, and what are the likely byproducts?

Answer:

Palladium-catalyzed reactions, while powerful, can be sensitive to reaction conditions. Catalyst deactivation is a common issue that can lead to incomplete conversion and low yields.

Causality: Deactivation of the palladium catalyst can occur through several mechanisms, including the formation of inactive palladium black (Pd(0) aggregates), poisoning by impurities in the starting materials or solvents, and the formation of stable, unreactive palladium complexes.[5][8] In the context of azaindole synthesis, the pyridine nitrogen can sometimes coordinate to the palladium center, inhibiting its catalytic activity.

Troubleshooting Strategies:

  • Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. For challenging couplings, consider using bulky, electron-rich phosphine ligands such as XPhos or RuPhos.

  • N-Protection: Protecting the nitrogen of the starting aminopyridine (e.g., with a Boc or SEM group) can prevent catalyst inhibition and improve yields in some cases.[9]

  • Reaction Conditions: Carefully optimize the base, solvent, and temperature. The choice of base can have a significant impact on the reaction outcome.

  • Common Byproducts: A common side product in cross-coupling reactions involving di-halogenated pyridines is the formation of bis-coupled products. For example, in a Suzuki coupling with a dibromopyridine, a bis-Suzuki coupling product may be observed.[9] In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be a competing side reaction. Careful control of the reaction stoichiometry and conditions can help to minimize these byproducts.

Table 1: Troubleshooting Palladium-Catalyzed 6-Azaindole Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion Catalyst deactivation (Pd black formation)Use a more robust ligand; ensure strictly inert conditions; lower the reaction temperature.
Catalyst poisoningPurify starting materials and solvents rigorously.
Inhibition by pyridine nitrogenConsider N-protection of the aminopyridine starting material.
Formation of Homocoupled Alkyne Oxygen present in the reactionThoroughly degas all solvents and reagents.
Formation of Bis-Coupled Product Use of di-halogenated starting materialCarefully control the stoichiometry of the coupling partners; consider a sequential cross-coupling strategy.[10]
[4+1] Cyclization Strategies

Newer methods, such as the [4+1] cyclization of 3-amino-4-methylpyridines with electrophiles like trifluoroacetic anhydride (TFAA), have emerged as highly efficient and scalable routes to functionalized 6-azaindoles.[11][12]

FAQ 4: I am interested in the [4+1] cyclization approach for synthesizing 2-trifluoromethyl-6-azaindoles. What are the key considerations for achieving high yields with this method?

Answer:

This metal-free, one-pot synthesis is indeed very promising. The key to its success lies in the activation of the methyl group of the 3-amino-4-methylpyridine starting material.

Causality: The reaction proceeds through the formation of a trifluoroacetylated pyridinium salt, which activates the methyl group for subsequent reaction and cyclization. The choice of the electrophilic C1 source is critical for the success of the reaction.[11]

Key Considerations for High Yield:

  • Choice of Electrophile: Trifluoroacetic anhydride (TFAA) and difluoroacetic anhydride (DFAA) have been shown to be effective C1 electrophiles for this transformation. Other anhydrides, like acetic anhydride, may not lead to the desired cyclization.[11]

  • Substituent Effects: The reaction is sensitive to the substitution pattern on the pyridine ring. While β-substituted 3-amino-4-methylpyridines generally work well, α-substituted analogs may fail to cyclize and instead stop at the N-acylated stage due to steric hindrance.[11]

  • Scalability: This method has been reported to be scalable to the multi-gram scale with sustained high yields, making it an attractive option for process development.[11]

Illustrative Workflow for [4+1] Cyclization

four_plus_one_workflow start Start: 3-Amino-4-methylpyridine step1 React with TFAA in Pyridine start->step1 intermediate Formation of Trifluoroacetylated Pyridinium Salt step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Product: 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole step2->product

Caption: Simplified workflow for the [4+1] cyclization synthesis of a 6-azaindole derivative.

Conclusion

Improving the yield in the synthesis of 6-azaindole compounds requires a systematic approach that considers both general principles of organic synthesis and the specific nuances of the chosen synthetic route. By understanding the underlying causality of common problems and implementing targeted troubleshooting strategies, researchers can significantly enhance the efficiency and success of their synthetic endeavors. This guide serves as a starting point for navigating these challenges, and we encourage a thorough review of the cited literature for more in-depth understanding and further optimization.

References

Technical Support Center: Troubleshooting the Synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. By understanding the causality behind experimental outcomes, you can optimize your reaction conditions and improve the purity and yield of your target compound.

Introduction: A Plausible Synthetic Pathway

The synthesis of this compound is a nuanced process. While various synthetic routes to the broader class of pyrrolopyridines exist, a common and logical pathway to the desired lactam involves the initial construction of a 2-substituted 6-azaindole core. A frequently employed method is the condensation of 3-amino-4-picoline with diethyl oxalate, followed by a reductive cyclization to yield ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This intermediate is then hydrolyzed to the corresponding carboxylic acid, which upon treatment with hydrochloric acid, can undergo cyclization and salt formation to yield the final product.

This guide will address potential issues that can arise during these key transformations, focusing on the identification and mitigation of common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a low yield and is contaminated with a significant amount of an unreacted starting material. How can I identify it and improve the conversion?

Answer:

A common impurity in the final step is the unreacted precursor, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate . This indicates an incomplete hydrolysis of the ester to the carboxylic acid, which is a prerequisite for the final cyclization.

Identification:

  • TLC Analysis: The ester precursor will have a higher Rf value (less polar) than the carboxylic acid intermediate and the final hydrochloride salt.

  • ¹H NMR Spectroscopy: Look for the characteristic signals of the ethyl group: a quartet around δ 4.2-4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.2-1.4 ppm (3H, -OCH₂CH₃). These will be absent in the pure product.

  • Mass Spectrometry (MS): The precursor will show a distinct molecular ion peak corresponding to its molecular weight (C₁₀H₁₀N₂O₂: 190.19 g/mol ).

Troubleshooting Protocol:

  • Enhance Hydrolysis Conditions:

    • Increase Reaction Time: The saponification of the ester may be slow. Extend the reaction time and monitor the disappearance of the starting material by TLC.

    • Elevate Temperature: Gently heating the reaction mixture can significantly increase the rate of hydrolysis.

    • Optimize Base Concentration: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion.

  • Purification Strategy:

    • If the hydrolysis is still incomplete, the ester can be separated from the carboxylic acid intermediate by extraction. Acidify the reaction mixture to protonate the carboxylic acid, making it soluble in an organic solvent. The unreacted ester will also be extracted. After removing the solvent, the mixture can be purified by column chromatography.

Q2: After the hydrolysis step, I attempted the final cyclization and salt formation, but my NMR spectrum is complex, suggesting the presence of the uncyclized carboxylic acid. How do I confirm this and what could be the issue?

Answer:

The presence of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid as a byproduct indicates a failure in the final cyclization step. The decarboxylation of azaindole-2-carboxylic acids can be challenging due to the electron-withdrawing nature of the pyridine ring[1].

Identification:

  • ¹H NMR Spectroscopy: The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The pyrrole N-H proton will also be present.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹, and a C=O stretch will be present around 1700-1725 cm⁻¹.

  • Solubility: The free carboxylic acid will have different solubility properties compared to the hydrochloride salt of the lactam.

Troubleshooting Protocol:

  • Harsh Acid Conditions: The cyclization may require more stringent acidic conditions than initially employed.

    • Consider using stronger acids or higher concentrations of HCl.

    • Elevating the temperature during the acid treatment can promote cyclization, but must be done cautiously to avoid degradation.

  • Alternative Cyclization Reagents: If direct acid-catalyzed cyclization is inefficient, consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester, before attempting cyclization.

  • Decarboxylation as a Side Reaction: Be aware that harsh acidic and thermal conditions might lead to the complete decarboxylation of the carboxylic acid to form 1H-pyrrolo[2,3-c]pyridine (6-azaindole) . Monitor for the appearance of a simplified aromatic region in the ¹H NMR spectrum consistent with this structure.

Q3: My mass spectrum shows a peak that is double the mass of my expected product. What could be the cause?

Answer:

The formation of dimeric byproducts can occur, especially under certain reaction conditions or during storage. These are often the result of intermolecular reactions between two molecules of the pyrrolopyridine core.

Identification:

  • Mass Spectrometry (MS): The most telling sign is a molecular ion peak at approximately twice the mass of the expected product.

  • NMR Spectroscopy: The NMR spectrum of a dimer will be significantly more complex than that of the monomer, often with a loss of symmetry and a higher number of signals in the aromatic region.

  • Chromatography: Dimeric species are typically less polar and will have different retention times in HPLC or Rf values in TLC compared to the desired product.

Troubleshooting Protocol:

  • Control Reaction Concentration: High concentrations can favor intermolecular reactions. Running the reaction at a lower concentration may reduce the formation of dimers.

  • Temperature Management: Excessive heat can sometimes promote side reactions leading to dimerization. Ensure precise temperature control throughout the reaction.

  • Purification: Dimeric byproducts can often be separated from the desired product by column chromatography or recrystallization due to their significantly different molecular weight and polarity.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to identifying and resolving common issues during the synthesis of this compound.

Caption: A logical workflow for troubleshooting common byproducts.

Data Summary: Key Compounds

The following table summarizes the key characteristics of the target molecule and its common precursors/byproducts to aid in their identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (in DMSO-d₆)
This compound C₇H₇ClN₂O170.60Absence of ethyl signals; characteristic aromatic protons of the 6-azaindole core; presence of a lactam N-H and a pyrrole N-H.
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylateC₁₀H₁₀N₂O₂190.19Quartet at ~4.3 ppm (2H), Triplet at ~1.3 ppm (3H)
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acidC₈H₆N₂O₂162.15Broad singlet >10 ppm (COOH)
1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)C₇H₆N₂118.14Simplified aromatic region, absence of C2-substituent signals

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • Dissolution: Dissolve ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate in a suitable solvent such as ethanol or methanol.

  • Saponification: Add an aqueous solution of sodium hydroxide (2-3 molar equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify with cold 1M HCl to a pH of approximately 3-4.

  • Extraction: Extract the resulting suspension with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

Protocol 2: Cyclization and Hydrochloride Salt Formation
  • Acid Treatment: Suspend the crude 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in a solution of concentrated hydrochloric acid.

  • Heating: Heat the mixture, with stirring, to a temperature that facilitates cyclization (this may require optimization, e.g., 80-100 °C).

  • Monitoring: Monitor the reaction for the formation of the lactam and the disappearance of the carboxylic acid.

  • Isolation: Upon completion, cool the reaction mixture. The hydrochloride salt of the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Conclusion

The synthesis of this compound, while seemingly straightforward, requires careful control of reaction conditions to minimize the formation of byproducts. By understanding the potential side reactions and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency of their synthesis and the purity of their final product. Always rely on thorough analytical characterization (TLC, NMR, MS) at each step to make informed decisions about how to proceed.

References

Technical Support Center: Enhancing the Selectivity of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine-based kinase inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of enhancing inhibitor selectivity. The pyrrolopyrimidine scaffold is a versatile platform for designing potent kinase inhibitors due to its structural resemblance to the natural ATP ligand, adenine.[1] However, this mimicry can also lead to promiscuous binding across the kinome, resulting in off-target effects.[2] This guide will equip you with the knowledge to rationally design and validate more selective pyrrolopyridine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrolopyridine-based inhibitor showing activity against multiple kinases in my initial screen?

A1: This is a common observation and is often rooted in the inherent nature of the pyrrolopyridine scaffold as an ATP-competitive inhibitor.[1] The ATP-binding pocket is highly conserved across many kinases, leading to broad activity if the inhibitor primarily interacts with these conserved regions.[2] Many initial hits from screening campaigns are promiscuous for this reason. Strategies to enhance selectivity involve exploiting subtle differences in the amino acid residues lining the ATP-binding site or targeting regions adjacent to it.[2][3]

Q2: What is the first step I should take to improve the selectivity of my lead compound?

A2: A comprehensive kinase selectivity profile is the essential first step.[4][5] This involves screening your compound against a large panel of kinases to understand its activity spectrum.[5] Several commercial services offer kinase profiling panels that can test your inhibitor against hundreds of kinases.[5][6][7] The data from this screen will provide a "kinome tree" visualization of your inhibitor's selectivity and highlight which kinase families are most potently inhibited, guiding your subsequent optimization efforts.

Q3: How do I interpret the data from a kinase selectivity profile?

A3: Kinase profiling data is typically presented as percent inhibition at a given concentration or as IC50/Kd values for a range of kinases. A selective inhibitor will show potent inhibition of the target kinase with significantly weaker activity against other kinases. A common metric is the selectivity score, which can be calculated in various ways, but a simple approach is to determine the ratio of the IC50 for off-target kinases to the IC50 for the on-target kinase. A higher ratio indicates greater selectivity. It is crucial to consider that even with a good selectivity score in a biochemical assay, cellular context matters.[8]

Q4: Beyond biochemical assays, how can I confirm the selectivity of my inhibitor in a cellular context?

A4: Cellular target engagement and downstream signaling assays are critical for validating selectivity in a more physiologically relevant environment.[9][10] Techniques such as Western blotting can be used to assess the phosphorylation status of the direct downstream substrate of your target kinase.[11][12] A selective inhibitor should modulate the phosphorylation of the target's substrate at concentrations where substrates of off-target kinases are unaffected. Cellular thermal shift assays (CETSA) and NanoBRET™ Target Engagement assays can also directly measure inhibitor binding to the target kinase within intact cells.[13]

Q5: What role does structural biology play in enhancing selectivity?

A5: Structural biology, primarily through X-ray crystallography, is a powerful tool for understanding how your inhibitor binds to its target kinase.[14][15][16] A co-crystal structure can reveal specific interactions between the inhibitor and the protein, highlighting opportunities for chemical modifications to improve selectivity.[14][16] For example, if the structure reveals a nearby pocket that is unique to your target kinase, you can design modifications to your inhibitor that occupy this pocket, thereby increasing affinity and selectivity.[3]

Troubleshooting Guides

Problem 1: My inhibitor is potent in a biochemical assay but shows weak or no activity in cell-based assays.

This discrepancy is a frequent challenge in drug discovery. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Cell Permeability 1. Assess Physicochemical Properties: Calculate properties like cLogP, polar surface area (PSA), and molecular weight. 2. Perform a Cellular Uptake Assay: Use techniques like LC-MS/MS to quantify the intracellular concentration of your compound.High cLogP or PSA can limit a compound's ability to cross the cell membrane. Direct measurement of intracellular concentration will confirm if the compound is reaching its target.
High Protein Binding in Media 1. Modify Assay Conditions: Perform the cell-based assay in serum-free or low-serum media for a short duration. 2. Measure Plasma Protein Binding: Determine the fraction of your compound bound to plasma proteins.Components in cell culture media, particularly serum albumin, can bind to your inhibitor and reduce its effective concentration.[17]
Drug Efflux 1. Use Efflux Pump Inhibitors: Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil for P-gp). 2. Utilize Efflux Pump-Deficient Cell Lines: Test your compound in cell lines that lack specific ABC transporters.Your compound may be a substrate for ATP-binding cassette (ABC) transporters, which actively pump it out of the cell.[11]
Metabolic Instability 1. Incubate with Liver Microsomes: Assess the metabolic stability of your compound in the presence of liver microsomes. 2. Identify Metabolites: Use mass spectrometry to identify any metabolites formed.The inhibitor may be rapidly metabolized by cellular enzymes into an inactive form.
High Intracellular ATP Concentration 1. Measure Cellular IC50: Determine the concentration of your inhibitor required to inhibit the target in cells.The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a rightward shift in potency compared to biochemical assays which often use lower ATP concentrations.[8]

Experimental Workflow: Assessing Cellular Target Engagement via Western Blot

This protocol allows for the indirect measurement of your inhibitor's activity in cells by observing the phosphorylation status of a known downstream substrate of your target kinase.

WB_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Biochemical Analysis A 1. Seed Cells B 2. Treat with Inhibitor A->B C 3. Lyse Cells B->C D 4. Protein Quantification C->D Cell Lysate E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Antibody Incubation F->G H 8. Detection & Analysis G->H I 9. Interpret Results H->I Phosphorylation Data

Caption: Workflow for Western Blot Analysis of Target Inhibition.

Detailed Protocol:

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a dose-response range of your pyrrolopyridine-based inhibitor for a predetermined amount of time. Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[11]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blot Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream substrate of your target kinase. Also, probe a separate blot or strip and re-probe the same blot for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and/or loading control. A selective inhibitor should show a dose-dependent decrease in the phosphorylation of the target's substrate.

Problem 2: My inhibitor shows off-target activity against a closely related kinase. How can I improve selectivity?

This is a common challenge, especially when targeting kinases within the same family. Structure-based design and medicinal chemistry are key to overcoming this.

Strategies for Enhancing Selectivity:

Selectivity_Strategies cluster_strategies Selectivity Enhancement Strategies Start Promiscuous Inhibitor A Structure-Based Design Exploit non-conserved residues near the ATP pocket. Target the 'gatekeeper' residue. Start->A B Allosteric Targeting Design inhibitors that bind outside the conserved ATP site. Start->B C Covalent Inhibition Introduce a reactive group to form a covalent bond with a non-conserved cysteine. Start->C End Selective Inhibitor A->End B->End C->End

Caption: Key Strategies to Improve Inhibitor Selectivity.

  • Structure-Based Design:

    • Obtain Co-crystal Structures: If possible, obtain co-crystal structures of your inhibitor bound to both the on-target and the primary off-target kinase.[14]

    • Analyze the Binding Pockets: Compare the amino acid residues in the binding pockets of both kinases. Look for differences in size, hydrophobicity, or charge.

    • Rational Modification: Synthesize analogs of your inhibitor with modifications that exploit these differences. For example, if the off-target kinase has a bulkier "gatekeeper" residue, adding a bulky group to your inhibitor at a corresponding position can create a steric clash that prevents binding to the off-target while maintaining affinity for the on-target kinase.[2]

  • Exploiting the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. The size of this residue varies across the kinome. Inhibitors can be designed to specifically target kinases with either a small or large gatekeeper residue, thereby conferring selectivity.[2]

  • Allosteric Inhibition: Instead of targeting the conserved ATP-binding site, design inhibitors that bind to a less conserved allosteric site on the kinase. This can lead to highly selective inhibitors, but identifying such sites can be challenging.

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the ATP-binding site, you can design an inhibitor with a reactive "warhead" (e.g., an acrylamide) that forms a covalent bond with this cysteine.[2] This can lead to highly potent and selective irreversible inhibition.

References

Technical Support Center: Overcoming Resistance to 1H-pyrrolo[2,3-c]pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-c]pyridine-based anticancer agents. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and overcome the significant challenge of therapeutic resistance.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Roots of Resistance

This section addresses fundamental questions regarding the mechanisms of action and the emergence of resistance to this class of compounds.

Q1: What is the primary mechanism of action for 1H-pyrrolo[2,3-c]pyridine-based anticancer agents?

A1: The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 7-azaindole, is a versatile heterocyclic structure that serves as a core component in many targeted therapies, particularly as kinase inhibitors. These agents typically function by competing with ATP for the binding site within the kinase domain of oncogenic proteins. By occupying this site, they block the phosphorylation and subsequent activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1] Key targets for this class of drugs include JAK2, VEGFR, FGFR, and CDK8.[2][3][4][5]

Q2: My cancer cell line, which was initially sensitive, is now showing resistance to our lead 1H-pyrrolo[2,3-c]pyridine compound. What are the likely biological mechanisms?

A2: Acquired resistance to kinase inhibitors is a common and complex phenomenon.[6] Several mechanisms, often overlapping, can be responsible:

  • On-Target Secondary Mutations: The most frequent cause is the development of new mutations within the kinase domain of the target protein. These mutations can prevent the inhibitor from binding effectively, often by altering the shape of the ATP-binding pocket or by restoring the kinase's affinity for ATP.[1][7] A classic example is the "gatekeeper" mutation.

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the blocked pathway. For instance, if a JAK inhibitor is used, cells might compensate by activating the PI3K/AKT/mTOR or RAS/RAF/ERK pathways to maintain pro-survival signals.[1][8]

  • Target Overexpression: The cancer cells may simply produce more of the target protein, requiring a higher concentration of the drug to achieve the same level of inhibition.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Tumor Microenvironment (TME) Alterations: The TME can contribute to resistance. For example, tumor-associated macrophages (TAMs) can secrete growth factors like IGF-1, which activate alternative survival pathways in cancer cells, reducing their dependency on the inhibited target.[6][8]

Q3: What is the difference between primary (intrinsic) and acquired resistance?

A3: Primary resistance refers to a situation where cancer cells are inherently non-responsive to the drug from the outset. This can be due to pre-existing mutations or the innate redundancy of signaling pathways in that particular cancer type.[8] Acquired resistance , on the other hand, develops in tumors that were initially sensitive to the therapy.[9] This occurs through the process of clonal evolution, where a small subpopulation of cancer cells with resistance-conferring genetic or epigenetic changes survives the initial treatment and then proliferates.[10][11]

Section 2: Troubleshooting Guide - Addressing Experimental Failures

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo).

  • Question: My dose-response curves are not reproducible between experiments. What should I check?

  • Answer: High variability in cell-based assays is a common issue that can mask true biological effects.[12] A systematic check of your experimental parameters is crucial.

Potential Cause Explanation & Troubleshooting Steps
Cell Health & Passage Number Cells at very high or low passage numbers can exhibit altered growth rates and drug sensitivity. Solution: Use cells within a consistent, low-passage range. Regularly perform cell line authentication.
Seeding Density Inconsistent initial cell numbers lead to variability in the final readout. Over-confluent or sparse cultures respond differently to treatment. Solution: Perform a cell-seeding optimization experiment to find the ideal density for your cell line and assay duration. Use an automated cell counter for accuracy.
Compound Stability/Solubility The 1H-pyrrolo[2,3-c]pyridine compound may be degrading in the media or precipitating at higher concentrations. Solution: Prepare fresh stock solutions. Visually inspect the highest concentration wells for precipitation under a microscope. If solubility is an issue, consider using a different solvent or adding a small percentage of a solubilizing agent like Pluronic F-68.
Edge Effects The outer wells of a 96-well plate are prone to evaporation, which concentrates the media and the drug, leading to skewed results.[12] Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.
Reagent/Pipetting Errors Inconsistent incubation times or slight variations in pipetting volumes can introduce significant error.[13] Solution: Use calibrated pipettes and practice consistent technique. Automate liquid handling steps where possible. Ensure reagents are fully thawed and mixed before use.

Problem 2: Western blot shows the target is inhibited, but cells are still proliferating.

  • Question: I've confirmed with a phospho-specific antibody that my compound is inhibiting the phosphorylation of its direct target (e.g., p-JAK2), yet the cells continue to grow. Why?

  • Answer: This classic scenario strongly suggests the activation of a bypass signaling pathway. The cell has found an alternative route to activate downstream proliferation signals like STAT, AKT, or ERK.

Workflow: Investigating Bypass Pathway Activation

G cluster_0 Initial Observation cluster_1 Hypothesis: Bypass Pathway Activation cluster_2 Experimental Validation cluster_3 Strategy: Combination Therapy A Cells Proliferate Despite Target Inhibition (p-Target↓) B Hypothesize activation of PI3K/AKT or RAS/ERK pathways A->B Formulate Hypothesis C Perform Western Blot for: p-AKT, p-ERK, p-STAT3 B->C Design Experiment D Results show p-AKT↑ or p-ERK↑ C->D Analyze Data E Treat cells with a combination of: Your Compound + MEK Inhibitor (e.g., Trametinib) or PI3K/AKT Inhibitor D->E Develop Strategy F Assess Synergy: Measure Cell Viability (IC50) E->F Test Strategy

Caption: Workflow for troubleshooting resistance via bypass pathways.

Section 3: Protocols for Overcoming Resistance

Once a resistance mechanism is suspected, the following protocols can be used to confirm it and test strategies to overcome it.

Protocol 1: Assessing Combination Therapy to Overcome Bypass Activation

This protocol outlines how to test if co-inhibition of a bypass pathway can restore sensitivity to your 1H-pyrrolo[2,3-c]pyridine agent.

Objective: To determine if a combination of your primary agent and a second inhibitor (e.g., a MEK or PI3K inhibitor) shows synergistic or additive effects in resistant cells.

Methodology:

  • Cell Seeding: Seed your resistant cell line in 96-well plates at the pre-determined optimal density. Allow cells to adhere for 24 hours.

  • Drug Preparation: Prepare serial dilutions of your primary agent (Agent A) and the second inhibitor (Agent B).

  • Treatment Matrix: Treat the cells according to a dose matrix. Include wells for:

    • Agent A alone (full dose range)

    • Agent B alone (full dose range)

    • Combinations of Agent A and Agent B at various concentrations.

    • Vehicle-only control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the IC50 for each agent alone.

    • Use software (e.g., CompuSyn) to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blotting to Confirm Bypass Pathway Modulation

Objective: To visualize the signaling changes in response to single-agent vs. combination therapy.

Methodology:

  • Cell Treatment: Seed resistant cells in 6-well plates. Treat with four conditions for 4-6 hours:

    • Vehicle Control

    • Your Agent (at 1x IC50)

    • Bypass Inhibitor (at 1x IC50)

    • Combination of both agents.

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies to probe for:

      • Phospho-Target (your primary agent's target)

      • Total Target

      • Phospho-ERK1/2

      • Total ERK1/2

      • Phospho-AKT (Ser473)

      • Total AKT

      • β-Actin or GAPDH (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Use an ECL substrate and image the blot.

Expected Outcome: You should observe that while your single agent decreases p-Target, the combination treatment also effectively suppresses the phosphorylation of ERK or AKT, correlating with the synergistic cell killing.

Section 4: Advanced Characterization of Resistance

Q4: How can I definitively prove that a specific mutation is causing resistance?

A4: To confirm a mutation's role, you must isolate its effect. The gold-standard method is site-directed mutagenesis.

Workflow: Validating a Resistance Mutation

G cluster_0 Discovery cluster_1 Cloning & Mutagenesis cluster_2 Transfection & Validation cluster_3 Functional Assay cluster_4 Conclusion A Sequence target gene from resistant cell population and identify candidate mutation B Clone wild-type (WT) target gene into an expression vector A->B C Use site-directed mutagenesis to introduce the candidate mutation B->C D Transfect a sensitive 'parental' cell line with: 1. Empty Vector 2. WT Target Vector 3. Mutant Target Vector C->D E Confirm protein expression via Western Blot D->E F Treat transfected cells with a dose-range of your compound D->F G Perform cell viability assay and compare IC50 values F->G H Significant IC50 increase in mutant-expressing cells confirms resistance mechanism G->H

Caption: Experimental workflow to validate a resistance mutation.

References

Technical Support Center: Navigating the Purification of Polar Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for the purification of polar pyrrolopyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with isolating these valuable scaffolds. The inherent basicity of the pyrrolopyridine core, combined with the presence of polar functional groups, demands a nuanced and strategic approach to purification.

This document moves beyond simple protocols to provide in-depth, mechanistic explanations and troubleshooting frameworks. Our goal is to empower you with the knowledge to not only solve current purification issues but also to proactively develop robust methods for future analogues.

Frequently Asked Questions (FAQs): Initial Troubleshooting

This section addresses the most common initial hurdles faced during the purification of polar pyrrolopyridines.

Q1: My polar pyrrolopyridine shows little to no retention on my C18 column and elutes in the void volume. What's happening and how can I fix it?

A1: This is a classic problem for highly polar molecules in Reversed-Phase Chromatography (RPC).[1] Standard C18 columns rely on hydrophobic interactions to retain compounds, but your polar pyrrolopyridine is too water-soluble to effectively partition into the nonpolar stationary phase. Consequently, it remains in the highly aqueous mobile phase and elutes quickly.

Immediate Solutions:

  • Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be compatible with highly aqueous mobile phases (even 100% aqueous) without the risk of phase collapse ("dewetting"), which can cause retention loss.[2]

  • Try a "Dilute and Shoot" Approach with a Weaker Sample Solvent: Ensure your sample is dissolved in a solvent weaker than your initial mobile phase. For HILIC, a 75/25 acetonitrile-methanol mix is often recommended for polar analytes.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective technique for this problem. It uses a polar stationary phase (like silica or amide) and a mobile phase with a high percentage of organic solvent (like acetonitrile). Water acts as the strong, eluting solvent. This inverse setup promotes the retention of highly polar compounds.[3][4][5]

Q2: I'm attempting to purify my basic pyrrolopyridine on a silica gel column, but the peak is tailing severely. Why does this happen?

A2: This is due to strong, undesirable secondary interactions between the basic nitrogen on your pyrrolopyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6][7] This interaction is a strong acid-base binding that is slow to dissociate, causing the compound to "drag" along the column, resulting in a tailed peak.[6][7][8]

Immediate Solutions:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competitive base, like triethylamine (TEA) or ammonia (0.1-1%), into your mobile phase can dramatically improve peak shape.[6][9][10] These modifiers interact with the acidic silanol sites, effectively masking them from your compound.[6]

  • Use a Deactivated or Amine-Bonded Silica Column: Specialty columns where the silica surface is chemically modified with amino groups are available. These columns have a less acidic surface, which minimizes the problematic secondary interactions with basic analytes.[7]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which does not have the same acidic surface properties as silica and often works better for basic compounds.[10]

Q3: My purified pyrrolopyridine compound won't crystallize. It just oils out or remains in solution. What strategies can I use?

A3: High polarity often correlates with high solubility in common crystallization solvents, making it difficult to achieve the supersaturation needed for crystal formation.[11][12] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution faster than it can form an ordered crystal lattice.[12]

Immediate Solutions:

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" polar solvent where it is highly soluble (e.g., methanol, DMSO). Then, slowly add a "bad" non-polar solvent (the anti-solvent, e.g., dichloromethane, diethyl ether, or hexanes) in which it is insoluble, until the solution becomes cloudy.[13][14] This induces precipitation in a more controlled manner.

  • Slow Evaporation or Vapor Diffusion: Dissolve your compound in a suitable solvent and allow the solvent to evaporate very slowly.[15] Alternatively, in a sealed container, place a vial of your compound dissolved in a volatile solvent next to a larger reservoir of an anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, gradually decreasing its solubility and promoting slow crystal growth.[15]

  • Seed the Solution: If you have a tiny crystal of the pure compound, adding it to a supersaturated solution can provide a nucleation site for crystal growth to begin.[13]

In-Depth Troubleshooting & Optimization Guides

Mastering Chromatography for Polar Pyrrolopyridines

The choice of chromatographic mode is the single most important decision for purifying these challenging compounds.

Technique Stationary Phase Typical Mobile Phase Elution Order Best For... Key Limitation
Reversed-Phase (RPC) Non-polar (C18, C8)Polar (e.g., Water/Acetonitrile)Least polar elutes firstModerately polar pyrrolopyridinesPoor retention of very polar compounds.[1]
Normal-Phase (NPC) Polar (Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Most polar elutes lastLess polar pyrrolopyridines; separating isomersStrong retention and peak tailing for basic, polar compounds.[16]
HILIC Very Polar (Silica, Amide, Zwitterionic)High Organic (e.g., >80% Acetonitrile)Least polar elutes firstHighly recommended for polar, hydrophilic pyrrolopyridines. [3][5]Requires careful equilibration; sensitive to water content.[17]
Supercritical Fluid (SFC) Various (often polar)Supercritical CO₂ + polar co-solvent (e.g., Methanol)Depends on phase/modifierChiral separations; fast, "green" purifications.[18][19][20]Requires specialized equipment; solubility in CO₂ can be an issue.[18]

This decision tree guides you through the process of improving the retention of a polar pyrrolopyridine that is eluting too early in RPC.

G cluster_ph pH Adjustment cluster_column Column & Mobile Phase Change start Start: Compound elutes in void volume on C18 q_ph Is the compound ionizable? (pKa available?) start->q_ph ph_low Try low pH (0.1% Formic/TFA) Suppresses silanol activity, protonates basic amine. q_ph->ph_low Yes ph_high Try high pH (>8) with a hybrid/stable column. Neutralizes basic amine. q_ph->ph_high Yes (Basic) q_column Still poor retention? q_ph->q_column No/Neutral ph_low->q_column Retention Improved? No ph_high->q_column Retention Improved? No polar_col Switch to Polar-Embedded or 100% Aqueous-Compatible C18 column. q_column->polar_col ion_pair Add Ion-Pairing Reagent (e.g., PFPA, HFBA). Complex and can be MS-incompatible. q_column->ion_pair q_final Still no retention? polar_col->q_final ion_pair->q_final hilic Switch to HILIC. This is the most robust solution for highly polar analytes. q_final->hilic

Caption: Troubleshooting decision tree for poor retention in RPC.

Sample Preparation and Pre-Purification

Proper sample preparation can significantly simplify the final purification step and improve the overall yield and purity.

Solid-Phase Extraction is a powerful technique for removing problematic impurities before chromatography.[21][22][23] It works by selectively adsorbing either your compound of interest or the impurities onto a solid sorbent.[21]

Common SPE Strategies for Polar Pyrrolopyridines:

  • Normal-Phase SPE: Use a polar sorbent like silica or Florisil.[22][24] Load your sample dissolved in a non-polar solvent. Less polar impurities will pass through, while your polar pyrrolopyridine is retained. Then, elute your compound with a more polar solvent. This is excellent for removing greasy, non-polar impurities.

  • Reversed-Phase SPE: Use a non-polar sorbent like C18.[21] Load your aqueous sample. Very polar impurities (like salts) will pass through, while your compound (if it has sufficient hydrophobicity) is retained. Wash with water, then elute with an organic solvent like methanol or acetonitrile. This is particularly useful for desalting samples.[25]

  • Ion-Exchange SPE: If your pyrrolopyridine is basic, use a cation-exchange sorbent.[21] At a pH where your compound is positively charged, it will bind to the negatively charged sorbent. You can then wash away neutral and acidic impurities before eluting your compound with a high-salt buffer or a solution with a pH that neutralizes your compound.

Detailed Experimental Protocols

Protocol 1: Method Development for a Highly Polar Pyrrolopyridine using HILIC

This protocol outlines a systematic approach to developing a purification method for a compound that shows no retention in reversed-phase.

1. Column Selection & Equilibration:

  • Select a HILIC column (e.g., Amide, Cyano, or bare Silica). Amide phases are often a good starting point for general polar compounds.
  • Equilibrate the column with the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8) for at least 20-30 column volumes. HILIC equilibration is critical for reproducibility.[17]

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (adjust pH to 5.8 with acetic acid).
  • Mobile Phase B: Acetonitrile.
  • Rationale: Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry (MS) and easy to remove during fraction dry-down.[4]

3. Sample Preparation:

  • Dissolve the crude sample in a solvent that is weaker than the initial mobile phase, ideally in 90-95% acetonitrile. If solubility is an issue, use a small amount of DMSO or water and dilute with acetonitrile. A mismatch can cause peak distortion.

4. Scouting Gradient:

  • Run a broad gradient to determine the approximate elution conditions.
  • Time (min) | %A (Aqueous) | %B (ACN) ---|---|--- 0.0 | 5 | 95 10.0 | 50 | 50 11.0 | 5 | 95 15.0 | 5 | 95
  • Rationale: HILIC gradients run from low aqueous (weak solvent) to high aqueous (strong solvent).[3][5]

5. Optimization:

  • Based on the scouting run, adjust the gradient to improve resolution around your target compound. If the compound elutes too late, make the gradient steeper or increase the final %A. If it elutes too early with poor separation, make the gradient shallower.
  • Screening different pH values (e.g., pH 3.2 with ammonium formate) can significantly alter selectivity for ionizable compounds.[17]

6. Workflow Diagram:

G cluster_opt Optimization Loop start Select HILIC Column (e.g., Amide) equilibrate Equilibrate Column (20-30 CV, 95% ACN) start->equilibrate prep_sample Prepare Sample in High Organic Solvent equilibrate->prep_sample scout Run Broad Scouting Gradient (5% to 50% Aqueous) prep_sample->scout analyze Analyze Results: Retention & Resolution scout->analyze adjust_grad Adjust Gradient Slope analyze->adjust_grad Needs Improvement adjust_ph Screen Alternative pH (e.g., pH 3.2) analyze->adjust_ph Poor Selectivity scale_up Scale up to Preparative Chromatography analyze->scale_up Good Separation adjust_grad->scout adjust_ph->scout

Caption: Workflow for HILIC method development.

Protocol 2: Purifying a Basic Pyrrolopyridine using Normal-Phase Flash Chromatography

This protocol is for purifying a moderately polar, basic pyrrolopyridine using standard silica gel flash chromatography.

1. TLC Analysis & Solvent Selection:

  • Develop a TLC solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that gives your target compound an Rf value of approximately 0.2-0.3.
  • Run two TLC plates in parallel. To one of the developing chambers, add a few drops of triethylamine (TEA) or ammonium hydroxide.
  • Compare the spots. If the spot on the TEA-containing plate is tighter and has a slightly higher Rf, this indicates that adding a basic modifier will be beneficial for the column.

2. Column Packing:

  • Prepare your eluent. For every 1 L of your chosen solvent system, add 1-2 mL of TEA (0.1-0.2%).
  • Pack the silica gel column using this TEA-modified eluent. This deactivates the acidic sites on the silica before the sample is loaded.[9]

3. Sample Loading:

  • Dissolve your crude material in a minimum amount of the mobile phase or a strong solvent like dichloromethane.
  • Alternatively, for compounds with poor solubility, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[9]

4. Elution and Fraction Collection:

  • Run the column with the TEA-modified eluent. If separation from a close-eluting impurity is difficult, consider running a shallow gradient by slowly increasing the percentage of the polar solvent (e.g., methanol).[9]

5. Post-Purification:

  • After combining pure fractions, the TEA can typically be removed under high vacuum as it is volatile. For less volatile amine additives, an acidic wash during a liquid-liquid extraction may be necessary.

References

Side reaction pathways in the synthesis of 1H-pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-pyrrolo[2,3-c]pyridines (6-azaindoles). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges and side reactions through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and literature-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 1H-pyrrolo[2,3-c]pyridines, providing explanations for the underlying causes and actionable steps for resolution.

Issue 1: Low or No Yield in Fischer Indole Synthesis of 6-Azaindoles

Question: I am attempting a Fischer indole synthesis to prepare a 6-azaindole derivative, but I am observing very low yields or recovering only my starting pyridylhydrazone. What is going wrong?

Answer: This is a frequent challenge when applying the classic Fischer indole synthesis to pyridine-containing substrates. The primary culprit is the electron-deficient nature of the pyridine ring, which hinders the key[1][1]-sigmatropic rearrangement step.[2][3] This step is crucial for forming the C-C bond of the pyrrole ring.[1][4] Harsh acidic conditions and high temperatures, often required to force the reaction, can lead to degradation and other side reactions.[1][2]

Troubleshooting Steps:

  • Evaluate the Acid Catalyst: The choice and strength of the acid are critical.[1][5][6]

    • Too Mild: Weak acids (e.g., acetic acid) may not be sufficient to catalyze the rearrangement, leading to incomplete conversion.[5]

    • Too Harsh: Strong acids (e.g., concentrated H₂SO₄, PPA at high temperatures) can promote N-N bond cleavage of the hydrazone or decomposition of the starting material and product.[5]

    • Recommendation: Start with a Lewis acid like ZnCl₂ or milder Brønsted acids like p-toluenesulfonic acid.[4] Polyphosphoric acid (PPA) is effective but should be used at the lowest possible temperature.

  • Optimize Reaction Temperature: Temperature control is a delicate balance.

    • The[1][1]-sigmatropic rearrangement has a significant activation energy barrier, requiring elevated temperatures.[5]

    • However, excessive heat promotes decomposition.

    • Recommendation: Begin with moderate temperatures (e.g., 80-100 °C) and slowly increase if no conversion is observed. Monitor the reaction closely by TLC or LCMS to identify the optimal temperature where product forms without significant byproduct formation.

  • Consider Substrate Electronics:

    • Electron-donating groups (EDGs) on the pyridylhydrazine can sometimes facilitate the reaction, though they can also promote N-N bond cleavage in some cases.[5]

    • Electron-withdrawing groups (EWGs) on the pyridine ring will further deactivate the system and generally require harsher conditions.[5]

  • In Situ Hydrazone Formation: Some pyridylhydrazones are unstable. Consider forming the hydrazone in situ by reacting the corresponding aminopyridine and the ketone/aldehyde directly in the acidic reaction medium.[5] This avoids decomposition of the isolated hydrazone.

Issue 2: Formation of an Unexpected Regioisomer

Question: My synthesis using an unsymmetrical ketone is yielding a mixture of 1H-pyrrolo[2,3-c]pyridine regioisomers. How can I improve selectivity?

Answer: The formation of regioisomers is a classic challenge in Fischer indole synthesis with unsymmetrical ketones. The reaction proceeds through an ene-hydrazine intermediate, and two different ene-hydrazines can form from an unsymmetrical ketone, leading to two different indole products. The ratio is determined by the relative stability of the ene-hydrazines and the transition states leading to them.

Troubleshooting Steps:

  • Choice of Acid Catalyst: The acid can influence the ratio of the kinetically versus thermodynamically favored ene-hydrazine.

    • Weaker Acids (e.g., Acetic Acid): Tend to favor the kinetic product, which is often derived from the less sterically hindered or more rapidly formed ene-hydrazine.[5]

    • Stronger Acids (e.g., PPA, ZnCl₂): Can allow for equilibration to the more thermodynamically stable ene-hydrazine, potentially leading to a different major product.[5]

    • Recommendation: Screen a panel of both Brønsted and Lewis acids to determine the optimal catalyst for your desired isomer.

  • Steric Hindrance: Bulky groups on the ketone can direct the formation of the ene-hydrazine away from the sterically encumbered side, improving regioselectivity. If possible, modify your ketone substrate to exploit steric effects.

Issue 3: N-N Bond Cleavage and Tar Formation

Question: My Fischer indole synthesis is producing a significant amount of dark, tarry material and I've identified aniline-type byproducts, suggesting N-N bond cleavage. How can this be minimized?

Answer: N-N bond cleavage is a major competing side reaction pathway, especially with electron-rich hydrazines.[5] Under acidic conditions, the protonated ene-hydrazine intermediate can fragment, breaking the weak N-N bond and leading to the formation of amines and other degradation products instead of cyclizing.

dot digraph "Fischer_Indole_vs_NN_Cleavage" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Pyridylhydrazone + Ketone"]; EneHydrazine [label="Ene-hydrazine\nIntermediate"]; DesiredPath [label="[1][1]-Sigmatropic\nRearrangement", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="1H-pyrrolo[2,3-c]pyridine\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SidePath [label="N-N Bond Cleavage\n(Side Reaction)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Aminopyridine +\nDegradation Products (Tar)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> EneHydrazine [label="Acid Catalyst"]; EneHydrazine -> DesiredPath [label="Heat"]; DesiredPath -> Product [label="Cyclization &\nAromatization"]; EneHydrazine -> SidePath [label="Harsh Acid/\nHigh Temp"]; SidePath -> Byproducts; } caption: Competing pathways in the Fischer synthesis.

Mitigation Strategies:

  • Milder Conditions: This is the most effective strategy.

    • Lower Temperature: Operate at the minimum temperature required for the desired rearrangement.

    • Weaker Acid: Use the mildest acid catalyst that provides an acceptable reaction rate.[5]

    • Recommendation: A combination of ZnCl₂ in a lower-boiling solvent or microwave-assisted synthesis with controlled temperature might offer better results.

  • Protecting Groups: While adding steps, N-acylation of the hydrazine (e.g., with a trifluoroacetyl group) can sometimes prevent cleavage and favor the rearrangement pathway under milder conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1H-pyrrolo[2,3-c]pyridines?

A1: Besides the Fischer indole synthesis, several other robust methods are employed[2][7]:

  • Bartoli Indole Synthesis: Utilizes nitro-pyridines and vinyl Grignard reagents. It is particularly effective for sterically hindered substrates.[2]

  • Madelung Synthesis: Involves the intramolecular cyclization of an N-acyl-ortho-toluidine derivative using a strong base at high temperatures.[2][3]

  • Leimgruber-Batcho Synthesis: A versatile two-step method starting from an ortho-nitrotoluene derivative.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like Sonogashira, Suzuki, and Buchwald-Hartwig couplings offer highly flexible and efficient routes starting from functionalized (e.g., halogenated) pyridines.[2][8][9]

MethodKey PrecursorsGeneral Applicability
Fischer Synthesis Pyridylhydrazine, Aldehyde/KetoneGood for specific substitution patterns, but sensitive to pyridine electronics.[3]
Bartoli Synthesis Nitropyridine, Vinyl GrignardTolerant of steric hindrance.
Madelung Synthesis N-acyl-aminomethylpyridineRequires strong base and high temperature.
Pd-Catalyzed Halogenated Pyridine, Alkyne/Boronic AcidHighly versatile, good functional group tolerance, often milder conditions.[9]

Q2: I'm using a palladium-catalyzed route involving a Suzuki coupling on a di-halogenated pyrrolopyridine, but I'm getting poor chemoselectivity. What can I do?

A2: Chemoselectivity in cross-coupling reactions on substrates with multiple reactive sites (e.g., 2-iodo-4-chloro-pyrrolopyridine) is a common challenge. The outcome depends on the relative reactivity of the C-X bonds towards oxidative addition to the palladium catalyst. Generally, the reactivity order is C-I > C-Br > C-OTf > C-Cl.

If you are observing a reaction at an undesired position, consider these strategies:

  • Change the Catalyst/Ligand: The choice of phosphine ligand can significantly influence the selectivity. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) can alter the catalyst's steric and electronic properties, favoring reaction at one site over another.[10]

  • Modify Reaction Conditions: Temperature, solvent, and base can all impact selectivity. Running the reaction at a lower temperature may favor the more reactive site, preventing reaction at the less reactive one.

  • Alter the Synthetic Strategy: It may be more effective to reverse the order of your synthetic steps. For example, perform the coupling at the more reactive site first, then introduce the second functional group or perform the second coupling under different conditions.[10]

Q3: During the final deprotection of my N-SEM protected 7-azaindole, I am seeing multiple byproducts instead of my desired product. What is happening?

A3: The deprotection of the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be problematic. Standard acidic conditions release formaldehyde as a byproduct. This highly reactive formaldehyde can then participate in side reactions with the electron-rich azaindole core, leading to undesired products such as dimerization or the formation of tricyclic structures.[10]

dot digraph "SEM_Deprotection_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="N-SEM Protected\n1H-pyrrolo[2,3-c]pyridine"]; Deprotection [label="Deprotection Step\n(e.g., TBAF or Acid)"]; Desired [label="Desired Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ByproductGen [label="Release of\nFormaldehyde (CH₂O)"]; SideReaction [label="Reaction with\nAzaindole Core", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Undesired [label="Side Products\n(e.g., Dimers, Tricycles)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Desired; Deprotection -> ByproductGen [style=dashed]; ByproductGen -> SideReaction; SideReaction -> Undesired; } caption: SEM deprotection side reaction pathway.

Troubleshooting Deprotection:

  • Use a Formaldehyde Scavenger: Include a scavenger in the reaction mixture to trap the formaldehyde as it is formed. Common scavengers include amines (e.g., ethylenediamine) or thiols.

  • Switch to Fluoride-Based Deprotection: Conditions using tetrabutylammonium fluoride (TBAF) are often milder and can sometimes avoid the issues seen with strong acids.

  • Change the Protecting Group: If problems persist, it may be necessary to revisit the synthetic design and use a protecting group that is cleaved under different conditions, such as Boc (acid-labile) or a benzyl group (hydrogenolysis).

References

How to improve the oral bioavailability of pyrrolopyridine drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Oral Bioavailability Challenges

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine drug candidates. As a Senior Application Scientist, I've designed this guide to address the common hurdles you may face in achieving adequate oral bioavailability for this important class of molecules. The pyrrolopyridine scaffold, while a potent core for many kinase inhibitors and other therapeutics, often presents significant challenges in absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3]

This guide is structured in a question-and-answer format to directly tackle specific issues you might encounter during your experiments. We will explore the underlying causes of poor bioavailability and provide actionable troubleshooting steps, detailed protocols, and formulation strategies to help you advance your most promising candidates.

Frequently Asked Questions (FAQs): The Root of the Problem

Q1: Why do many of my pyrrolopyridine drug candidates exhibit low oral bioavailability?

Low oral bioavailability is a multifaceted problem stemming from a combination of physicochemical and physiological barriers. For any oral drug to be effective, it must first dissolve in the gastrointestinal (GI) fluids, permeate the intestinal wall, and survive metabolism by enzymes in the gut wall and liver (the "first-pass effect") before reaching systemic circulation.[4][5] Pyrrolopyridine derivatives, particularly those designed as kinase inhibitors that mimic ATP, often possess characteristics that hinder this process.[1][3]

The four primary obstacles you will likely encounter are:

  • Poor Aqueous Solubility: Many potent pyrrolopyridine compounds are lipophilic and crystalline, leading to low solubility in the GI tract, which is the rate-limiting step for absorption.[6]

  • Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelial cell layer to enter the bloodstream.

  • High First-Pass Metabolism: Enzymes, primarily in the liver, can extensively metabolize the drug after absorption from the gut, reducing the amount of active compound that reaches systemic circulation.[7][8][9]

  • Efflux Transporter Activity: The compound may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp), preventing its absorption.[10][11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Key barriers impacting the oral bioavailability of a drug candidate.

Troubleshooting Guide 1: Addressing Poor Aqueous Solubility

Q2: My lead compound has an aqueous solubility of <10 µg/mL. How do I confirm the issue and what are my primary strategies to improve it?

A solubility result below 10 µg/mL is a significant red flag for oral absorption. The first step is to ensure your measurement is robust.

Experimental Workflow: Solubility Assessment

A tiered approach to solubility testing is recommended. Start with a high-throughput kinetic solubility assay for initial screening and follow up with a more rigorous thermodynamic solubility assay for promising candidates.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Tiered workflow for assessing compound solubility.

Once poor solubility is confirmed, you have two main avenues for improvement: medicinal chemistry and formulation science.[12][13]

1. Medicinal Chemistry (Structural Modification): This involves altering the molecule's structure to improve its intrinsic physicochemical properties.[14]

  • Introduce Ionizable Groups: Adding a basic nitrogen (e.g., a pyridine or piperidine) or an acidic group can significantly enhance solubility in the pH range of the GI tract.

  • Reduce Lipophilicity (logP): Systematically replace lipophilic moieties with more polar ones, while carefully monitoring the impact on target potency.

  • Break Crystal Packing: Introduce conformational flexibility or disrupt planarity to lower the crystal lattice energy, which can improve solubility.

2. Formulation Strategies: If structural modifications are not feasible or compromise activity, formulation strategies can be employed to enhance the concentration of the drug in solution in the GI tract.[15][16] Over 70% of new chemical entities face solubility challenges, making these techniques critical in modern drug development.[6]

Strategy Mechanism of Action Best Suited For Potential Issues
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility than the crystalline form.[17]High melting point, "brick-dust" compounds.Physical instability (recrystallization), requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids, keeping the drug in solution.[18]Lipophilic ("grease-ball") compounds.Drug precipitation upon dispersion, excipient compatibility.
Particle Size Reduction (Nanonization) Milling the drug to the nanometer scale increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[19]Compounds whose absorption is dissolution rate-limited.Physical instability (particle aggregation), can be a challenging manufacturing process.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[6][18]Molecules of appropriate size and shape to fit within the cyclodextrin cavity.Limited drug loading capacity, potential for renal toxicity at high cyclodextrin concentrations.[6]

Troubleshooting Guide 2: Investigating High First-Pass Metabolism

Q3: My compound is soluble and permeable in vitro, but the oral bioavailability in my rat study is still below 5%. How do I determine if first-pass metabolism is the culprit?

This scenario strongly suggests that the drug is being rapidly cleared by metabolic enzymes before it can reach systemic circulation.[7][8] The primary sites for this are the gut wall and, most significantly, the liver.[9]

Experimental Workflow: Assessing Metabolic Stability

The standard approach is to perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. This experiment will tell you how quickly your compound is metabolized by key drug-metabolizing enzymes.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for an in vitro liver microsomal stability assay.

A short in vitro half-life (e.g., < 30 minutes) is indicative of high intrinsic clearance and likely extensive first-pass metabolism in vivo.

Q4: My compound is rapidly metabolized. What are my options to improve its metabolic stability?
  • Structural Modification (Metabolic Blocking):

    • Identify the "Metabolic Hotspot": The first step is to determine which part of the molecule is being metabolized. This is typically done by incubating the compound with microsomes and identifying the resulting metabolites using high-resolution mass spectrometry.

    • Block the Hotspot: Once identified, you can make targeted chemical modifications at that position to prevent enzymatic action. A common and effective strategy is the introduction of a fluorine atom, which is small and electronically similar to hydrogen but forms a much stronger bond with carbon that is resistant to cleavage.[20]

  • Prodrug Strategy: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[13] This can be used to mask a metabolic liability. For example, if a phenol group on your pyrrolopyridine is rapidly glucuronidated, you can convert it to an ester prodrug. The ester may be absorbed intact and then cleaved back to the active phenol by esterases in the blood.

Troubleshooting Guide 3: Overcoming Efflux Transporter Issues

Q5: How can I determine if my pyrrolopyridine candidate is a substrate of an efflux transporter like P-glycoprotein (P-gp)?

Efflux transporters act as cellular gatekeepers, and if your compound is a substrate, it will be actively pumped out of the intestinal cells back into the gut lumen, severely limiting absorption.[10][11][21] The gold-standard in vitro model for assessing this is the Caco-2 bidirectional permeability assay.[22]

Experimental Workflow: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) that differentiates to form a polarized membrane with tight junctions and expresses key transporters, including P-gp.[22]

  • Culture Caco-2 cells on a semi-permeable membrane insert for ~21 days until a differentiated monolayer is formed.

  • Measure Permeability in two directions:

    • Apical-to-Basolateral (A→B): Represents drug absorption from the gut lumen into the blood.

    • Basolateral-to-Apical (B→A): Represents drug efflux from the blood back into the gut lumen.

  • Calculate the Efflux Ratio (ER):

    • ER = (Permeability B→A) / (Permeability A→B)

  • Interpret the Results:

    • An Efflux Ratio > 2 is a strong indication that the compound is a substrate for active efflux.

  • Confirmation: Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). If the B→A permeability decreases and the A→B permeability increases, causing the ER to drop towards 1, it confirms that P-gp is the transporter responsible.[23]

Q6: My compound has an efflux ratio of 5.5. What can I do?

An ER of 5.5 confirms significant active efflux.

  • Medicinal Chemistry Approaches:

    • Reduce Hydrogen Bond Donors (HBDs): There is a strong correlation between a high HBD count and P-gp substrate activity.[24] Modifying the structure to reduce the HBD count below 5 is a key strategy.

    • Modulate Lipophilicity and Polar Surface Area (PSA): While complex, there is a "sweet spot" for these properties. Highly lipophilic compounds can be good P-gp substrates, while increasing PSA can sometimes reduce efflux, but may also decrease permeability if increased too much.[24]

  • Formulation with Excipients: Some pharmaceutical excipients (e.g., certain surfactants like Tween 80) are known to inhibit P-gp. Incorporating these into a formulation can help saturate or block the transporter, allowing more of your drug to be absorbed. However, this approach can lead to a more complex development and regulatory path.

In Vivo Evaluation

Q7: I have developed a promising formulation based on my in vitro data. What is the standard protocol for a first-in-animal pharmacokinetic (PK) study?

After optimizing your candidate in vitro, the next crucial step is to evaluate its performance in vivo. The rat is the most common rodent model for initial PK studies due to its size, ease of handling, and established correlation of transporter activity with humans.[25]

Standard Rodent PK Study Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats (n=3-5 per group).

  • Dosing:

    • Oral (PO) Group: Administer the formulated drug candidate via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: Administer the drug (solubilized in a suitable vehicle) via tail vein injection at a lower dose (e.g., 1-2 mg/kg). The IV group is essential for calculating absolute oral bioavailability.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[26][27]

  • Analysis: Process blood to plasma and quantify the drug concentration using LC-MS/MS.

  • Data Interpretation: Plot plasma concentration versus time to determine key PK parameters.

dot graph G { layout=dot; bgcolor="#F1F3F4"; node [shape=none, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A typical plasma concentration-time profile after oral administration.

Key Parameters:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • %F (Absolute Oral Bioavailability): Calculated as (%F) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100. This is the ultimate measure of how much drug successfully reaches the systemic circulation.

References

Technical Support Center: Optimization of N-Arylation of 6-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the N-arylation of 6-azaindole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. Here, we address common challenges with in-depth, field-proven insights and troubleshooting guides to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My N-arylation of 6-azaindole is showing low to no conversion. What are the primary factors I should investigate?

A1: Low or no conversion in the N-arylation of 6-azaindole is a common issue that can often be traced back to a few critical reaction parameters. A systematic approach to troubleshooting is essential.

1. Catalyst System Integrity: The palladium or copper catalyst and its corresponding ligand are the heart of the reaction.

  • Catalyst Deactivation: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture. Ensure that all reagents and solvents are rigorously dried and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The use of pre-catalysts like those from the Buchwald or Hartwig groups can offer greater air and moisture stability.

  • Ligand Selection: The choice of ligand is paramount. For challenging couplings, consider using sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can promote reductive elimination and stabilize the catalyst.

2. Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can dramatically affect the outcome.

  • Base Strength: A base that is too weak may not efficiently deprotonate the 6-azaindole, leading to a stalled reaction. Conversely, a base that is too strong can lead to side reactions or catalyst decomposition. Common bases for this transformation include K₂CO₃, Cs₂CO₃, and K₃PO₄. For less reactive aryl halides, a stronger, non-nucleophilic base like LHMDS or NaOtBu might be necessary.

  • Solubility: The solubility of the base in the reaction solvent is also critical. An insoluble base can lead to slow and incomplete reactions.

3. Sub-optimal Solvent and Temperature:

  • Solvent Choice: The solvent must be able to dissolve the reactants and the catalyst system. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used. The choice of solvent can also influence the reaction rate and selectivity.

  • Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate. If you are running your reaction at room temperature, a gradual increase in temperature (e.g., to 80-110 °C) may be necessary.

Here is a logical workflow for troubleshooting low conversion:

low_conversion_troubleshooting start Low/No Conversion check_inert Verify Inert Atmosphere & Dry Reagents start->check_inert check_catalyst Evaluate Catalyst/Ligand System check_inert->check_catalyst If no improvement check_base Assess Base Strength & Solubility check_catalyst->check_base If no improvement check_temp Increase Reaction Temperature check_base->check_temp If no improvement success Successful Conversion check_temp->success Problem Resolved

Caption: Troubleshooting workflow for low conversion in N-arylation.

Q2: I am observing significant side product formation, particularly homocoupling of my aryl halide. How can I minimize this?

A2: The formation of biaryl (homocoupling) products is a common side reaction, especially with electron-rich aryl halides. This side reaction is often competitive with the desired N-arylation.

1. Ligand Modification:

  • Steric Hindrance: Employing bulkier ligands can disfavor the formation of the undesired biaryl product by sterically hindering the approach of a second molecule of the aryl halide to the palladium center. Ligands like XPhos and SPhos are often effective in minimizing homocoupling.

2. Catalyst and Reagent Stoichiometry:

  • Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of side reactions relative to the desired product formation.

  • Aryl Halide Equivalents: Using a slight excess of the 6-azaindole relative to the aryl halide can also help to favor the cross-coupling reaction.

3. Reaction Temperature:

  • Lowering Temperature: Homocoupling can sometimes be more prevalent at higher temperatures. If your desired reaction proceeds at a reasonable rate at a lower temperature, this can be an effective strategy to improve selectivity.

Parameter Strategy to Minimize Homocoupling Rationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).Steric hindrance around the metal center disfavors the formation of the biaryl byproduct.
Temperature Decrease the reaction temperature if the desired reaction rate is viable.The activation energy for homocoupling may be higher than for the desired N-arylation.
Stoichiometry Use a slight excess of 6-azaindole.Increases the probability of the catalyst reacting with the desired nucleophile over a second aryl halide.
Base Use a weaker base if possible (e.g., K₂CO₃ instead of NaOtBu).Stronger bases can sometimes promote side reactions.
Q3: My reaction is sluggish with an electron-deficient aryl halide. What modifications should I consider?

A3: Electron-deficient aryl halides can be challenging substrates for N-arylation due to their slower rate of oxidative addition to the Pd(0) catalyst. However, several strategies can be employed to overcome this.

1. Enhanced Catalyst System:

  • Electron-Rich Ligands: The use of highly electron-donating ligands can increase the electron density on the palladium center, thereby facilitating the oxidative addition step. The Buchwald biarylphosphine ligands are particularly well-suited for this purpose.

  • Palladium Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure a higher concentration of the active Pd(0) species in the reaction mixture.

2. Stronger Base and Higher Temperature:

  • Base Selection: A stronger base, such as NaOtBu or LHMDS, may be required to facilitate the deprotonation of the 6-azaindole and promote the catalytic cycle.

  • Temperature Increase: Higher reaction temperatures are often necessary to overcome the higher activation energy barrier associated with the oxidative addition of electron-deficient aryl halides.

Experimental Protocol for N-Arylation of 6-Azaindole with an Electron-Deficient Aryl Halide:

  • To an oven-dried reaction vessel, add 6-azaindole (1.0 equiv), the electron-deficient aryl halide (1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow prep Reaction Setup (Reagents, Catalyst, Base) inert Inert Atmosphere (Evacuate & Backfill) prep->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Reaction Temp. solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for N-arylation.

Technical Support Center: Strategies to Reduce Off-Target Effects of 1H-pyrrolo[2,3-c]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-c]pyridine inhibitors. This guide is designed to provide you with in-depth technical and practical advice to anticipate, troubleshoot, and mitigate off-target effects during your experiments. Our goal is to enhance the precision and reliability of your research by leveraging a deep understanding of the underlying scientific principles.

Introduction to 1H-pyrrolo[2,3-c]pyridine Inhibitors and the Challenge of Selectivity

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] Its structural resemblance to the adenine moiety of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases.[4][5] However, this same feature presents a significant challenge: the high degree of conservation in the ATP-binding pocket across the human kinome often leads to inhibitor promiscuity and undesirable off-target effects.[4][5][6] These off-target interactions can complicate experimental data interpretation, lead to cellular toxicity, and compromise the therapeutic potential of drug candidates.[7][8][9]

This guide provides a structured approach to understanding and addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype in my cell-based assay that doesn't align with the known function of the target kinase. Could this be an off-target effect?

A1: This is a common and critical question. Distinguishing on-target from off-target effects is fundamental to validating your findings.[10] Here’s a systematic approach to investigate this:

  • Dose-Response Correlation: A true on-target effect should correlate with the inhibitor's potency (IC50 or Kd) for the intended target.[10][11] Off-target effects often manifest at higher concentrations. Perform a dose-response curve for your observed phenotype and compare it to the inhibitor's known on-target potency.

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same kinase but has a different chemical scaffold.[10] If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment. This involves overexpressing a form of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target mechanism.[10]

  • Target Engagement Assays: Directly measure the extent to which the inhibitor is binding to its intended target in your experimental system. Techniques like cellular thermal shift assays (CETSA) or NanoBRET can provide this crucial validation.

Q2: My 1H-pyrrolo[2,3-c]pyridine inhibitor shows high potency in biochemical assays but is significantly less effective in my cell-based experiments. What are the potential reasons?

A2: This discrepancy is frequently encountered and can be attributed to several factors:[10]

  • Cellular Permeability: The inhibitor may have poor membrane permeability. Physicochemical properties like a high polar surface area or low LogP can limit its ability to reach the intracellular target.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein (MDR1), which actively remove it from the cell.

  • High Intracellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range).[12] This high ATP concentration can outcompete the inhibitor for binding to the target kinase, leading to a rightward shift in the IC50 value.

  • Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.[10]

Q3: What are the primary medicinal chemistry strategies to improve the selectivity of my 1H-pyrrolo[2,3-c]pyridine inhibitor?

A3: Medicinal chemistry offers several powerful strategies to enhance inhibitor selectivity:[13][14]

  • Exploiting Subtle Active Site Differences: Focus on less conserved regions of the ATP-binding site. For example, targeting the "gatekeeper" residue, which controls access to a hydrophobic pocket, can significantly improve selectivity.[4] Designing bulky substituents that create a steric clash with kinases possessing large gatekeeper residues can favor binding to those with smaller gatekeepers.

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide) that forms a covalent bond with this cysteine.[4][5] This can dramatically increase both potency and selectivity.

  • Allosteric Targeting: Instead of targeting the highly conserved ATP-binding site, design inhibitors that bind to less conserved allosteric sites on the kinase. This can lead to highly selective compounds.[14][15]

  • Structure-Based Drug Design (SBDD): Utilize X-ray crystallography or cryo-electron microscopy to obtain the structure of your inhibitor bound to the target kinase. This provides invaluable information for rationally designing modifications that enhance interactions with the target while avoiding interactions with off-target kinases.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed, even at concentrations where the primary target is not fully inhibited.

This suggests that the observed toxicity is likely due to off-target effects.

Troubleshooting Workflow:

G A High Cytotoxicity Observed B Perform Kinome-Wide Selectivity Profiling A->B Step 1 C Identify Potent Off-Targets B->C Step 2 D Cross-Reference Off-Targets with Known Toxicity Pathways C->D Step 3 H Validate Off-Target Engagement in Cells C->H Step 3a E Lower Inhibitor Concentration D->E Mitigation Strategy 1 F Synthesize Analogs with Improved Selectivity D->F Mitigation Strategy 2 G Consider Combination Therapy D->G Mitigation Strategy 3

Detailed Steps:

  • Kinome-Wide Selectivity Profiling: The first and most crucial step is to understand the broader inhibitory profile of your compound.[16][17] Submit your inhibitor for screening against a large panel of kinases (e.g., >300 kinases). This will provide a quantitative measure of its off-target interactions. Commercial services are available for this purpose.[18]

  • Identify Potent Off-Targets: Analyze the profiling data to identify kinases that are inhibited with a potency similar to or greater than your primary target.

  • Cross-Reference Off-Targets: Research the identified off-targets to determine if their inhibition is associated with known cellular toxicity pathways.

  • Validate Off-Target Engagement in Cells: Confirm that the inhibitor engages these off-targets in your cellular model using techniques like Western blotting to assess the phosphorylation of known substrates of the off-target kinases.

  • Mitigation Strategies:

    • Lower Inhibitor Concentration: Use the lowest possible concentration of the inhibitor that still effectively inhibits the primary target while minimizing engagement of the toxicity-mediating off-targets.[11]

    • Synthesize Analogs: If you have medicinal chemistry capabilities, use the selectivity profiling data to guide the synthesis of new analogs with an improved selectivity profile.[11]

    • Combination Therapy: Consider using a lower dose of your inhibitor in combination with another agent that targets a parallel pathway to achieve a synergistic effect with reduced toxicity.[11]

Problem 2: Inconsistent or irreproducible results in in vivo experiments.

In vivo systems introduce additional complexities that can impact inhibitor performance.

Troubleshooting Workflow:

G A Inconsistent In Vivo Results B Assess Pharmacokinetics (PK) A->B Step 1 C Assess Pharmacodynamics (PD) A->C Step 2 D Optimize Dosing Regimen B->D Step 3 C->D Step 3 E Evaluate Off-Target Engagement In Vivo D->E Step 4 F Refine Dosing and Administration Route E->F Step 5

Detailed Steps:

  • Pharmacokinetic (PK) Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of your inhibitor in the animal model. Poor bioavailability or rapid clearance can lead to insufficient target engagement.

  • Pharmacodynamic (PD) Analysis: Measure the extent and duration of target inhibition in the target tissue at various time points after dosing. This will establish the relationship between drug concentration and target engagement.

  • Optimize Dosing Regimen: Based on the PK/PD data, adjust the dose and dosing frequency to maintain a therapeutic concentration of the inhibitor at the target site.[19]

  • Evaluate Off-Target Engagement In Vivo: If possible, assess the inhibition of known off-target kinases in both target and non-target tissues to understand the in vivo selectivity profile.[11]

  • Refine Dosing and Administration Route: Based on the in vivo target and off-target engagement data, further refine the dosing schedule and consider alternative routes of administration to optimize the therapeutic window.[11]

Advanced Strategies for Off-Target Effect Mitigation

Computational Approaches

In silico methods can be powerful tools for predicting and understanding off-target effects early in the drug discovery process.

  • Similarity-Based Methods: These approaches compare the chemical structure of your inhibitor to a database of compounds with known kinase activities.[20][21] Tools like Similarity Ensemble Approach (SEA) can predict potential off-targets.[20]

  • Structure-Based Methods: If the crystal structure of potential off-target kinases is available, molecular docking can be used to predict the binding affinity of your inhibitor to these kinases.[22]

  • Machine Learning and AI: Advanced computational models, including deep learning, are being developed to predict kinase-ligand binding affinities with increasing accuracy, offering a way to screen for off-target interactions across the kinome.[23][24]

Table 1: Comparison of Strategies to Reduce Off-Target Effects

StrategyPrincipleAdvantagesDisadvantages
Dose Optimization Use the lowest effective concentration.Simple, cost-effective.May not be feasible if therapeutic and toxic concentrations overlap.
Structurally Unrelated Inhibitor Validate phenotype with a different chemical scaffold.Stronger evidence for on-target effects.A suitable alternative inhibitor may not be available.
Medicinal Chemistry Modification Alter the chemical structure to improve selectivity.Can lead to highly specific compounds.Resource-intensive, requires chemistry expertise.
Kinome-Wide Profiling Empirically determine the selectivity profile.Comprehensive, quantitative data.Can be expensive.
Computational Prediction In silico prediction of off-target interactions.Fast, cost-effective for early-stage assessment.Predictive accuracy can vary; requires experimental validation.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the potency (IC50) of the 1H-pyrrolo[2,3-c]pyridine inhibitor against the primary target and a panel of suspected off-target kinases.

Methodology:

  • Prepare a dilution series of the inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96- or 384-well plate, add the kinase, a suitable substrate, and ATP. The ATP concentration should ideally be close to the Km value for each kinase to allow for a more accurate comparison of inhibitor potencies.[25]

  • Add the inhibitor dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (e.g., [33P]-ATP incorporation), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.[12][26]

  • Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting:

  • High Variability: Ensure accurate pipetting and thorough mixing. Use low-passage number cells and maintain consistent experimental conditions.[10]

  • Weak Signal: Optimize enzyme and substrate concentrations. Ensure the detection reagent is working correctly.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the inhibitor is engaging the target kinase in a cellular context by assessing the phosphorylation of a downstream substrate.

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a dilution series of the inhibitor for a predetermined amount of time. Include a vehicle control.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate.

  • Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Use a suitable secondary antibody and detection reagent to visualize the protein bands.

  • Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Troubleshooting:

  • No Change in Phosphorylation: The inhibitor may not be cell-permeable, or the chosen time point may be too early or too late. Perform a time-course experiment.[10]

  • Weak Signal: Optimize antibody concentrations and incubation times. Use a positive control to ensure the antibody is working.[27]

By systematically applying these strategies and protocols, researchers can more confidently navigate the challenges of off-target effects, leading to more robust and translatable scientific discoveries.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1H-pyrrolo[2,3-c]pyridine vs. 1H-pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and overall druglikeness of a compound. Among the privileged structures in medicinal chemistry, the azaindole framework, a bioisostere of indole, has garnered significant attention. This guide provides an in-depth, objective comparison of two prominent azaindole isomers: 1H-pyrrolo[2,3-c]pyridine (6-azaindole) and 1H-pyrrolo[2,3-b]pyridine (7-azaindole), focusing on their efficacy as inhibitors, particularly in the context of protein kinases.

This analysis moves beyond a mere listing of features to explore the underlying causality of experimental outcomes, offering field-proven insights into why one scaffold may be preferred over the other for a specific biological target. By synthesizing technical data with mechanistic understanding, this guide aims to empower researchers to make more informed decisions in their drug discovery endeavors.

The Azaindole Advantage: A Tale of Two Isomers

The strategic replacement of a carbon atom in the indole ring with a nitrogen atom gives rise to the various azaindole isomers. This seemingly subtle modification can significantly alter the physicochemical properties of the molecule, including its hydrogen bonding capacity, pKa, and dipole moment. These changes, in turn, influence how the molecule interacts with its biological target and its overall pharmacokinetic profile.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been extensively utilized in the development of potent and selective kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site is a primary driver of its widespread use.[2] In contrast, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has been explored to a lesser extent, but recent studies have highlighted its potential in targeting a diverse range of enzymes, including kinases.[3]

The critical difference lies in the position of the pyridine nitrogen, which dictates the vector of the hydrogen bond donor/acceptor properties and influences the overall electronic distribution of the ring system. This seemingly minor structural variance is a crucial determinant of biological activity, with different isomers exhibiting optimal potency and selectivity for different targets.[4]

Comparative Efficacy as Kinase Inhibitors: A Target-Dependent Paradigm

A direct, head-to-head comparison of the efficacy of a 6-azaindole and a 7-azaindole inhibitor against the same kinase target is not abundantly available in the literature. However, by examining their application in the development of inhibitors for various kinases, we can discern patterns of efficacy and understand the structural nuances that favor one scaffold over the other in specific contexts.

1H-pyrrolo[2,3-b]pyridine (7-Azaindole): The Established Kinase Hinge-Binder

The 7-azaindole scaffold has a proven track record in the development of successful kinase inhibitors. Its geometry and electronic properties are well-suited for mimicking the adenine portion of ATP, allowing it to form canonical hydrogen bonds with the kinase hinge region. This has led to the development of potent inhibitors for a wide array of kinases.

Target Kinase Example Compound/Derivative Reported IC50 (nM) Key Findings
FGFR1/2/3 4h (a 1H-pyrrolo[2,3-b]pyridine derivative)7, 9, 25Potent pan-FGFR inhibitory activity.[5][6]
CDK8 Compound 22 (a 1H-pyrrolo[2,3-b]pyridine derivative)48.6Potent and selective type II CDK8 inhibitor.[7]
TNIK Various 1H-pyrrolo[2,3-b]pyridine derivativespIC50 range: 7.37 to 9.92Identified as potent inhibitors of TNIK in colorectal cancer cells.
JAK2 C-3 aryl-7-azaindole derivative 94260Moderate inhibitory activity.[2]
Aurora Kinase Various 7-azaindole derivativesVariesValidated as a competitive scaffold for Aurora kinase inhibitors.[2]

The success of the 7-azaindole scaffold lies in its ability to present a hydrogen bond donor (from the pyrrole N-H) and a hydrogen bond acceptor (from the pyridine N7) in a spatially favorable orientation to interact with the backbone amide and carbonyl groups of the kinase hinge.

G cluster_kinase Kinase Hinge Region hinge_NH Backbone NH hinge_CO Backbone C=O inhibitor 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) inhibitor->hinge_NH H-bond (N7) inhibitor->hinge_CO H-bond (N-H)

Interaction of 7-azaindole with the kinase hinge region.

1H-pyrrolo[2,3-c]pyridine (6-Azaindole): An Emerging Scaffold with Unique Potential

While less explored, the 1H-pyrrolo[2,3-c]pyridine scaffold has demonstrated significant promise in targeting enzymes where a different hydrogen bonding pattern or electrostatic profile is required. A notable example is its use in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1).

Target Enzyme Example Compound/Derivative Reported IC50 (nM) Key Findings
LSD1 1H-pyrrolo[2,3-c]pyridin derivativesNanomolar rangePotent and reversible LSD1 inhibitors for acute myelogenous leukemia.[3][8]

The altered position of the pyridine nitrogen in the 6-azaindole scaffold can lead to different interactions with the target protein, potentially offering advantages in terms of selectivity or overcoming resistance mechanisms observed with other scaffolds. A comparative study on azaindole isomers for cell division cycle 7 (Cdc7) kinase found that 5-azaindole derivatives were the most potent, while the 6- and 7-azaindole isomers showed lower activity, highlighting the target-specific nature of scaffold preference.[4]

G cluster_enzyme Enzyme Active Site residue1 Amino Acid Residue 1 residue2 Amino Acid Residue 2 inhibitor 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) inhibitor->residue1 H-bond (N-H) inhibitor->residue2 Interaction (N6)

Potential interaction modes of 6-azaindole within an active site.

Beyond Kinases: A Broader Perspective on Biological Activity

The utility of these scaffolds extends beyond kinase inhibition. 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), demonstrating moderate to good inhibitory activity.[9] Conversely, 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potent potassium-competitive acid blockers (P-CABs).[10] This diversity of biological activity underscores the versatility of the azaindole framework and the importance of selecting the appropriate isomer to match the specific requirements of the target.

Experimental Protocols: A Framework for Comparative Evaluation

To objectively compare the efficacy of inhibitors based on these two scaffolds, a robust and standardized set of experimental assays is essential. The following protocols provide a general framework for the biochemical and cell-based evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Workflow:

G start Prepare Assay Plate (Compound Dilutions) step1 Add Kinase, Substrate, and [γ-33P]ATP start->step1 step2 Incubate at RT step1->step2 step3 Stop Reaction (Add Phosphoric Acid) step2->step3 step4 Transfer to Filter Plate step3->step4 step5 Wash and Dry Plate step4->step5 step6 Add Scintillation Cocktail step5->step6 end Measure Radioactivity (Scintillation Counter) step6->end

Workflow for a radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (both 1H-pyrrolo[2,3-c]pyridine and 1H-pyrrolo[2,3-b]pyridine derivatives) in an appropriate solvent (e.g., DMSO).

  • Assay Reaction: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and [γ-33P]ATP in a kinase reaction buffer. Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Filtration: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove any unbound radioactivity.

  • Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to bind to its target kinase within a cellular environment.

Workflow:

G start Transfect Cells with NanoLuc-Kinase Fusion step1 Add NanoBRET™ Tracer and Test Compound start->step1 step2 Incubate step1->step2 step3 Add Nano-Glo® Substrate step2->step3 end Measure BRET Signal (Luminometer) step3->end

Workflow for a NanoBRET™ target engagement assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Compound and Tracer Addition: Plate the transfected cells and add the NanoBRET™ tracer (a fluorescent ligand for the kinase) and serial dilutions of the test compounds.

  • Incubation: Incubate the plate under standard cell culture conditions to allow for compound entry and binding to the target.

  • Luminescence Measurement: Add the Nano-Glo® substrate to the wells. This will generate a luminescent signal from the NanoLuc® luciferase.

  • BRET Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.

  • Data Analysis: The binding of the tracer to the NanoLuc®-kinase fusion protein results in a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. Calculate the IC50 value based on the dose-dependent decrease in the BRET signal.

Conclusion: A Strategic Choice Based on Target and Desired Properties

The comparative analysis of 1H-pyrrolo[2,3-c]pyridine and 1H-pyrrolo[2,3-b]pyridine inhibitors reveals that the "fitter" scaffold is not a matter of universal superiority but rather a strategic choice dictated by the specific biological target and the desired pharmacological profile. The 7-azaindole core is a well-validated and highly successful scaffold for kinase inhibition, largely due to its ability to form canonical hydrogen bonds with the kinase hinge region. However, the 6-azaindole scaffold presents a valuable alternative, offering the potential for unique interactions and improved properties for specific targets, as evidenced by its successful application in the development of LSD1 inhibitors.

As drug discovery continues to move towards more targeted and personalized therapies, a nuanced understanding of the structure-activity relationships of different heterocyclic scaffolds is paramount. This guide provides a framework for researchers to critically evaluate and select the most appropriate azaindole isomer for their specific research objectives, ultimately accelerating the development of novel and effective therapeutics.

References

A Senior Application Scientist's Guide to the Validation of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride as a Selective LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of LSD1 in Epigenetic Regulation and Oncology

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in epigenetic regulation by removing methyl groups from mono- and dimethylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This enzymatic activity is crucial for the regulation of gene expression, and its dysregulation is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2][3][4] The overexpression of LSD1 in various cancers has established it as a promising therapeutic target, spurring the development of small molecule inhibitors.[5] This guide provides an in-depth validation of a novel, reversible LSD1 inhibitor, 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride, and compares its performance with other established LSD1 inhibitors.

Mechanism of Action: How LSD1 Inhibitors Modulate Gene Expression

LSD1 functions within large multiprotein complexes, such as the CoREST and NuRD complexes, to repress transcription.[6][7] By demethylating H3K4me1/2, a mark associated with active enhancers, LSD1 silences gene expression.[3] Inhibition of LSD1 leads to the accumulation of these methylation marks, resulting in the reactivation of tumor suppressor genes and the induction of cellular differentiation.[8] Many LSD1 inhibitors, particularly those derived from tranylcypromine, act as irreversible, covalent inhibitors by forming an adduct with the FAD cofactor.[2][9] In contrast, reversible inhibitors offer the potential for a different pharmacological profile and safety advantages.[10]

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1/CoREST Complex H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Gene_Activation Target Gene Activation H3K4me2->Gene_Activation promotes Gene_Repression Target Gene Repression H3K4me1->Gene_Repression leads to Inhibitor 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl Inhibitor->LSD1 Inhibition

Caption: LSD1-mediated histone demethylation and its inhibition.

Profiling this compound: A Novel Reversible Inhibitor

Recent studies have identified a new class of potent and reversible LSD1 inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold.[1][11] One promising compound from this series, which we will refer to as "LSD1-UM-109" for the purpose of this guide (a derivative of the described class), has demonstrated exceptional potency.[1]

Key Attributes:

  • Reversible Mechanism: Unlike many clinical-stage LSD1 inhibitors, this compound does not form a covalent bond with the FAD cofactor, which may translate to a more favorable safety profile.[10]

  • High Potency: In enzymatic assays, derivatives of this class have shown IC50 values in the low nanomolar range, indicating strong inhibition of LSD1 activity.[1][11][12]

  • Cellular Activity: The compound effectively inhibits the growth of cancer cell lines known to be dependent on LSD1 activity, such as AML and SCLC cell lines.[1][12]

Comparative Analysis: Performance Against Alternative LSD1 Inhibitors

To contextualize the performance of this compound, we compare it with three well-characterized LSD1 inhibitors: Tranylcypromine (TCP), a non-selective irreversible inhibitor, and two selective irreversible inhibitors that have entered clinical trials, GSK2879552 and Iadademstat (ORY-1001).[2][9][13]

InhibitorTypeLSD1 IC50Selectivity over MAO-A/BKey Cellular EffectsClinical Stage
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl (LSD1-UM-109) Reversible~3.1 nM[1][11][12]High (Expected based on scaffold)Potent anti-proliferative activity in AML and SCLC cell lines[1][12]Preclinical
Tranylcypromine (TCP) Irreversible, Non-selective< 2 µM[13]Low[14]Induces differentiation and apoptosis in cancer cellsMarketed (Antidepressant)
GSK2879552 Irreversible, Selective~1.7 µM (Kiapp)High[15]Inhibits proliferation of SCLC and AML cell lines[3][16]Phase I (Terminated)[17]
Iadademstat (ORY-1001) Irreversible, Selective< 20 nM[18]High[19]Induces differentiation and has antileukemic activity[9][20]Phase II[9]

This comparative data highlights the exceptional potency of the 1H-pyrrolo[2,3-c]pyridine class of inhibitors. The reversible nature of this compound distinguishes it from the other selective inhibitors, which are predominantly irreversible.

Experimental Validation Protocols

A rigorous validation of any new inhibitor requires a multi-faceted approach, encompassing biochemical, cellular, and eventually in vivo studies. Here, we detail the core experimental workflows.

Experimental_Workflow cluster_validation Inhibitor Validation Workflow Biochemical Biochemical Assays (Enzymatic Activity & Selectivity) Cellular Cellular Assays (Target Engagement & Phenotypic Effects) Biochemical->Cellular InVivo In Vivo Studies (Efficacy & PK/PD) Cellular->InVivo

Caption: A streamlined workflow for LSD1 inhibitor validation.

LSD1 Enzymatic Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of LSD1 and its inhibition. The principle relies on the detection of hydrogen peroxide (H2O2), a byproduct of the demethylation reaction.[21][22]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human LSD1 enzyme, a di-methylated H3K4 peptide substrate, horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).

  • Inhibitor Preparation: Serially dilute this compound and control inhibitors in DMSO, followed by dilution in assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the diluted inhibitors to the wells, followed by the addition of LSD1 enzyme. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

  • Signal Detection: Simultaneously add the HRP and Amplex Red solution. The H2O2 produced by LSD1 activity will react with Amplex Red in the presence of HRP to generate the highly fluorescent resorufin.

  • Measurement: Read the fluorescence intensity using a microplate reader (Excitation: ~530-545 nm, Emission: ~590 nm).

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of a coupled enzyme assay provides a continuous and sensitive method for measuring LSD1 activity.[21]

  • Pre-incubation of the enzyme and inhibitor is crucial, especially for irreversible inhibitors, to allow for time-dependent inactivation. For reversible inhibitors like this compound, this step ensures equilibrium is reached.

Cellular Histone Demethylation Assay (Western Blot)

This assay confirms that the inhibitor engages its target in a cellular context by measuring the levels of the LSD1 substrate, H3K4me2.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MV4-11 for AML or NCI-H1417 for SCLC) to logarithmic growth phase. Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of histone extracts by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for H3K4me2. A total Histone H3 antibody should be used as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities for H3K4me2 and total H3. Normalize the H3K4me2 signal to the total H3 signal to determine the relative change in methylation.

Trustworthiness of the Protocol: This protocol is self-validating by including a loading control (total Histone H3), which ensures that any observed changes in H3K4me2 levels are due to the inhibitor's activity and not variations in sample loading.

Cell Viability and Proliferation Assay

This assay assesses the phenotypic consequence of LSD1 inhibition on cancer cell growth.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an extended period, typically 6-10 days, as the anti-proliferative effects of LSD1 inhibitors are often delayed due to their epigenetic mechanism of action.[1]

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing a colorimetric assay like the MTT or XTT assay.

  • Data Analysis: Normalize the viability data to the vehicle-treated control and plot the percentage of viable cells against the inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Authoritative Grounding: The prolonged incubation time is critical and based on the understanding that epigenetic modifications and subsequent changes in gene expression and cell phenotype take time to manifest.[1]

Conclusion and Future Directions

The experimental data strongly support the validation of this compound and its derivatives as a highly potent and selective class of reversible LSD1 inhibitors. Its low nanomolar potency in both enzymatic and cellular assays positions it as a promising candidate for further preclinical development. The reversible mechanism of action may offer a differentiated safety and efficacy profile compared to the current irreversible inhibitors in clinical trials.

Future studies should focus on comprehensive selectivity profiling against a broader panel of epigenetic targets and other amine oxidases. In vivo pharmacokinetic and pharmacodynamic studies in relevant animal models of AML and SCLC will be crucial to assess its therapeutic potential. The development of this novel class of LSD1 inhibitors represents a significant advancement in the field of epigenetic therapy and holds promise for patients with LSD1-driven malignancies.

References

A Comparative Guide to CDK8 Inhibitors in Colorectal Cancer: Benchmarking Novel Compounds Against Established Preclinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of prominent Cyclin-Dependent Kinase 8 (CDK8) inhibitors investigated for colorectal cancer (CRC) therapy. While the specific compound 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is noted, publicly available experimental data directly comparing it to other CDK8 inhibitors in CRC models is scarce. Therefore, this document will focus on establishing a detailed comparative framework using well-characterized inhibitors such as Senexin B, CCT251921, and BI-1347. This framework will serve as an essential tool for researchers to benchmark the performance of novel chemical entities like this compound.

We will delve into the molecular rationale for targeting CDK8 in CRC, compare the preclinical efficacy of leading inhibitors, and provide detailed experimental protocols for their evaluation, grounded in scientific integrity and practical, field-proven insights.

The Rationale for Targeting CDK8 in Colorectal Cancer

Cyclin-Dependent Kinase 8 (CDK8) has emerged as a high-interest oncology target, particularly in colorectal cancer. Unlike other CDKs that primarily regulate the cell cycle, CDK8, along with its close paralog CDK19, is a component of the Mediator complex's kinase module. This complex acts as a molecular bridge, connecting gene-specific transcription factors to the core RNA polymerase II machinery, thereby regulating gene expression.

In colorectal cancer, the rationale for targeting CDK8 is compelling and multifaceted:

  • Oncogenic Driver Role : CDK8 is identified as a colorectal cancer oncogene.[1][2][3][4] It is located at chromosome 13q12.13, a region frequently amplified in a significant fraction of colon cancers.[1][3][4] High CDK8 expression is correlated with a poorer prognosis and increased mortality in colon cancer patients.[5][6][7]

  • Modulation of Wnt/β-catenin Signaling : Aberrant activation of the Wnt/β-catenin pathway is a hallmark of over 90% of colorectal cancers.[3] CDK8 kinase activity is necessary for β-catenin-driven transformation and the expression of its transcriptional targets.[1][2][3][4] Suppression of CDK8 inhibits proliferation in CRC cells characterized by high β-catenin activity.[1][3][4]

  • Regulation of Other Key Pathways : Beyond Wnt signaling, CDK8 influences other critical cancer-related pathways, including those governed by p53, TGF-β, and E2F1, further cementing its role as a central node in CRC pathogenesis.[5][8][9]

The diagram below illustrates the central role of CDK8 in modulating key signaling pathways implicated in colorectal cancer.

CDK8_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_tgf TGF-β Pathway cluster_mediator Mediator Complex Wnt Wnt Ligand APC_complex APC Destruction Complex (Inactive) Wnt->APC_complex Inhibits beta_catenin β-catenin (Accumulates) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Co-activates Wnt_genes Target Genes (e.g., MYC, CCND1) TCF_LEF->Wnt_genes Activates Transcription TGFB TGF-β Ligand TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD Phosphorylates miR181b miR-181b SMAD->miR181b Activates Transcription TIMP3_exp TIMP3 Expression miR181b->TIMP3_exp Inhibits CDK8 CDK8/CycC CDK8->TCF_LEF Phosphorylates & Potentiates Activity CDK8->SMAD Potentiates Activity Mediator Mediator Core CDK8->Mediator RNAPII RNA Pol II Mediator->RNAPII Inhibitors CDK8 Inhibitors (e.g., Senexin B, BI-1347) Inhibitors->CDK8 Inhibit Kinase Activity

Caption: CDK8 modulates Wnt and TGF-β pathways in colorectal cancer.

Comparative Analysis of Preclinical CDK8 Inhibitors

While numerous CDK8 inhibitors have been developed, only a subset has been extensively characterized in colorectal cancer models. The initial observation that CDK8 knockdown inhibited CRC cell proliferation spurred significant interest.[3][4] However, subsequent studies revealed a more nuanced role, where kinase inhibitors often have minimal effect on primary tumor growth but can potently suppress liver metastasis.[6][10][11]

Below is a comparative summary of key preclinical CDK8 inhibitors.

FeatureSenexin BCCT251921BI-1347
Target(s) CDK8/19CDK8/19CDK8/19
Potency (IC₅₀) CDK8: ~280 nM[12]CDK8: Potent, selective[13][14]CDK8: 1.0 - 1.1 nM[15][16]
In Vitro Efficacy (CRC) No significant effect on short-term growth; modest effect on long-term colony formation in some lines (e.g., HCT116, SW480).[6][10]Exhibits antiproliferative effects in CRC models.[13]Shows anti-tumoral activity.[16] Modulates STAT1 phosphorylation.[16]
In Vivo Efficacy (CRC) No significant effect on primary tumor growth (subcutaneous, orthotopic).[6] Strongly suppresses growth of liver metastases and extends survival.[6][10][11]Demonstrates efficacy in colon cancer xenograft models.[13][17]Results in tumor growth inhibition in xenograft models.[15] Well-tolerated at effective doses.[18]
Mechanism Insight Suppresses liver metastasis by inducing TIMP3 and inhibiting MMP9 expression.[6][11]Modulates WNT signaling and STAT1 phosphorylation.[13]Enhances Natural Killer (NK) cell activity and tumor surveillance.[15][18][19]
Reported Limitations Lower potency compared to newer agents.Systemic toxicity and weight loss reported at high doses in some studies, though this is debated as potentially off-target.[17][20][21]Intermittent dosing may be required to avoid NK cell hypo-responsiveness.[18][19]
Clinical Status Entered clinical trials for other indications (e.g., breast cancer).[6][10]Preclinical.Preclinical.

Experimental Methodologies for Evaluating CDK8 Inhibitors

To ensure robust and reproducible data, a standardized workflow for evaluating novel CDK8 inhibitors is critical. The following protocols represent a self-validating system, where each step confirms the findings of the previous one, from target engagement to in vivo efficacy.

Experimental_Workflow A Step 1: In Vitro Kinase Assay B Step 2: Cell-Based Target Engagement (e.g., pSTAT1 Western Blot) A->B Confirm Potency C Step 3: In Vitro Phenotypic Assays (Proliferation, Colony Formation, Migration) B->C Confirm Cellular Activity D Step 4: In Vivo Pharmacokinetics (PK) & Pharmacodynamics (PD) C->D Select Lead Compound E Step 5: In Vivo Efficacy Models (Subcutaneous & Metastasis Xenografts) D->E Determine Dosing Regimen F Step 6: Toxicity Assessment E->F Evaluate Therapeutic Window

Caption: A validated workflow for preclinical CDK8 inhibitor evaluation.

Protocol 1: Cell Viability and Colony Formation Assay

This protocol determines the effect of a CDK8 inhibitor on the proliferative capacity of colorectal cancer cells. The causality is clear: if the inhibitor effectively targets a critical oncogenic pathway, it should reduce cell viability or the ability of single cells to form colonies.

Materials:

  • CRC cell lines (e.g., HCT116, SW480, SW620).

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS).

  • CDK8 inhibitor stock solution (in DMSO).

  • 96-well and 6-well tissue culture plates.

  • MTT reagent or similar cell viability assay kit.

  • Crystal Violet staining solution (0.5% w/v in 25% methanol).

Procedure (Colony Formation):

  • Cell Seeding: Plate CRC cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight. This low density is crucial to ensure individual colonies can form.

  • Inhibitor Treatment: The following day, replace the medium with fresh medium containing the CDK8 inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (DMSO).

  • Incubation: Incubate the plates for 10-14 days, replacing the drug-containing medium every 3-4 days. This long duration tests the sustained impact on proliferation.

  • Colony Staining: After the incubation period, wash the wells with PBS. Fix the colonies with 100% methanol for 15 minutes.

  • Visualization: Stain the fixed colonies with Crystal Violet solution for 20 minutes. Wash gently with water and allow the plates to air dry.

  • Quantification: Count the number of colonies (typically >50 cells) in each well. Normalize the results to the vehicle-treated control. A significant reduction in colony number indicates effective anti-proliferative activity.[6]

Protocol 2: Western Blot for STAT1 Ser727 Phosphorylation

Phosphorylation of STAT1 at serine 727 (pSTAT1-S727) has been used as a pharmacodynamic biomarker for CDK8/19 activity in cells and tumors, although its specificity has been debated.[13][17][21] This protocol validates that the inhibitor engages and blocks the kinase within the cell.

Materials:

  • CRC cells treated with the inhibitor for a defined period (e.g., 6-24 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Transfer system (e.g., wet or semi-dry).

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-pSTAT1 (Ser727), anti-total STAT1, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • Electrophoresis: Denature 20-30 µg of protein per sample and separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane. The choice of membrane and transfer conditions is critical for efficient protein capture.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-pSTAT1 antibody overnight at 4°C.

  • Washing and Secondary Incubation: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Validation: Strip the membrane and re-probe for total STAT1 and β-actin to confirm equal protein loading and to normalize the pSTAT1 signal. A dose-dependent reduction in the pSTAT1/total STAT1 ratio provides evidence of target engagement.[16][22]

Protocol 3: In Vivo Xenograft Model for Hepatic Metastasis

Given the pronounced effect of CDK8 inhibitors on liver metastasis, this in vivo protocol is crucial for evaluating their therapeutic potential in an advanced disease setting.[6][11]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice).

  • CRC cell line capable of forming liver metastases (e.g., murine CT26 or human HCT116).

  • CDK8 inhibitor formulated for in vivo administration (e.g., oral gavage).[23]

  • Anesthesia and surgical equipment for splenic injection.

Procedure:

  • Cell Preparation: Harvest CRC cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 1-2 x 10⁶ cells per 100 µL.

  • Splenic Injection: Anesthetize the mouse. Make a small abdominal incision to exteriorize the spleen. Carefully inject the cell suspension into the spleen. This procedure seeds the cancer cells into the portal circulation, which directly flows to the liver.

  • Splenectomy (Optional but Recommended): To prevent primary tumor growth in the spleen from confounding the results, the spleen is often removed one minute after injection. Suture the abdominal wall.

  • Tumor Establishment and Treatment: Allow several days for micrometastases to establish in the liver. Randomize mice into treatment and vehicle control groups.

  • Dosing: Administer the CDK8 inhibitor according to a predetermined schedule (e.g., daily oral gavage at a specific mg/kg dose).[6][23] Monitor mouse body weight regularly as a measure of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., 3-4 weeks or when control mice show signs of morbidity), euthanize the mice.

  • Metastasis Quantification: Excise the livers, count the number of visible tumor nodules on the surface, and weigh the livers. Liver weight often correlates with tumor burden. Histological analysis can be performed for confirmation.

  • Data Interpretation: A statistically significant reduction in the number of liver nodules and/or liver weight in the treatment group compared to the control group demonstrates in vivo efficacy against metastasis.[6][11]

Discussion and Future Outlook

The targeting of CDK8 in colorectal cancer presents a nuanced but promising therapeutic strategy. Early enthusiasm based on proliferation assays has been tempered by the realization that the primary strength of current CDK8 inhibitors may lie in combating metastatic disease, particularly in the liver, rather than shrinking primary tumors.[6][11] This site-specific effect is a fascinating area of ongoing research and highlights the importance of the tumor microenvironment.[9]

Several challenges remain. The potential for on-target or off-target toxicities, as raised by some studies, necessitates careful dose-finding and the development of highly selective inhibitors.[20][21] Furthermore, identifying the patient populations most likely to benefit is key. Given CDK8's role in the Wnt/β-catenin pathway, cancers with high CDK8 expression and β-catenin hyperactivity are logical candidates.[1][5]

For novel compounds like This compound , the path forward is clear. They must be rigorously benchmarked against established agents using the workflows described. Key questions to address will be:

  • Does it exhibit superior potency and selectivity?

  • Does it show efficacy in both proliferation and metastasis models?

  • Does it possess a wider therapeutic window with an improved safety profile?

Future research may also explore combination therapies. For instance, combining CDK8 inhibitors with standard chemotherapy or with agents that enhance anti-tumor immunity could unlock their full potential.[8][18][19][24] The ability of BI-1347 to enhance NK cell function is particularly intriguing in the age of immunotherapy.[18][19]

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-pyrrolo[2,3-c]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A deep dive into the selectivity profiles of a promising class of kinase inhibitors, supported by experimental data and protocols.

The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry. Its unique structure, capable of forming key hydrogen bond interactions with the hinge region of protein kinases, has led to the development of several successful therapeutic agents. However, as with any kinase inhibitor, understanding the full spectrum of its interactions across the human kinome is paramount. Unintended off-target effects can lead to toxicity or unexpected pharmacological outcomes, while polypharmacology can sometimes be harnessed for therapeutic benefit. This guide provides a comparative analysis of the cross-reactivity profiles of 1H-pyrrolo[2,3-c]pyridine-based compounds, offering insights into their selectivity and potential liabilities. We will explore the methodologies used to generate these profiles and present a framework for interpreting the data to guide drug discovery efforts.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the design of truly selective inhibitors. A compound designed to inhibit a specific cancer-driving kinase may inadvertently inhibit other kinases, leading to a cascade of unintended cellular consequences. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and predicting its safety profile.

Early and comprehensive selectivity screening allows researchers to:

  • Identify potential off-target liabilities: Foreseeing potential toxicities before they derail clinical trials.

  • Deconvolute complex pharmacology: Understanding if the observed cellular phenotype is a result of on-target inhibition, off-target effects, or a combination thereof.

  • Discover novel therapeutic opportunities: Identifying unexpected, beneficial polypharmacology.

  • Guide structure-activity relationship (SAR) studies: Iteratively improving selectivity through chemical modifications.

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

A multi-faceted approach is often employed to build a comprehensive picture of a compound's selectivity. These methods can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays: A High-Throughput Glimpse into the Kinome

Large-scale kinase panel screening is the cornerstone of cross-reactivity profiling. These assays typically measure the direct interaction of an inhibitor with a purified kinase enzyme.

KINOMEscan™ Assay: This is a widely used competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases. The results are often reported as the percentage of control, where a lower percentage indicates stronger binding.

dot

KINOMEscan™ Experimental Workflow. This diagram illustrates the key steps in the KINOMEscan™ competition binding assay.

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are powerful for broad screening, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming that a compound engages its intended target within a living cell.

Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stability of a protein in the presence and absence of a ligand.[1] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[1] This technique provides direct evidence of target engagement in intact cells and even tissues.

dot

Cellular Thermal Shift Assay (CETSA®) Workflow. A schematic representation of the experimental steps involved in CETSA®.

Comparative Cross-Reactivity Profiles of 1H-pyrrolo[2,3-c]pyridine-Based Inhibitors

To illustrate the diversity in selectivity within this chemical class, we will compare the profiles of two well-characterized, clinically relevant examples: Vemurafenib and Pexidartinib.

Vemurafenib: A Selective BRAF V600E Inhibitor with a Notorious Off-Target Effect

Vemurafenib (PLX4032) is an FDA-approved inhibitor of BRAF V600E-mutated melanoma.[1][2][3] While highly potent against its primary target, it exhibits a well-documented off-target activity: the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This occurs because Vemurafenib can promote the dimerization and activation of other RAF isoforms, leading to downstream ERK signaling.[2] This paradoxical activation is believed to be responsible for the development of secondary cutaneous squamous cell carcinomas in some patients.

Kinase TargetVemurafenib IC50 (nM)Pexidartinib IC50 (nM)Compound X (Hypothetical) IC50 (nM)
Primary Target
BRAF V600E31[4]>10,000>10,000
CSF1R>10,00010-20>10,000
Selected Off-Targets
BRAF (wild-type)100[4]>10,000>10,000
CRAF48[4]>10,000>10,000
KIT>10,00020-100>10,000
FLT3>10,00010-50>10,000
SRC18[4]>1,000500
ACK119[4]>1,000>1,000
FGR63[4]>1,000>1,000
KHS151[4]>1,000>1,000
SRMS18[4]>1,000>1,000

Table 1: Comparative Kinase Inhibition Profile. IC50 values are approximate and can vary depending on the assay conditions. This table is a representative summary from published data.

Pexidartinib: A Selective CSF1R Inhibitor

Pexidartinib (TURALIO™) is an FDA-approved inhibitor of the colony-stimulating factor 1 receptor (CSF1R) for the treatment of tenosynovial giant cell tumor (TGCT).[5] Pexidartinib demonstrates high selectivity for CSF1R, with additional activity against KIT and FLT3.[6] Its focused activity profile is key to its therapeutic efficacy in a disease driven by CSF1R signaling.

Interpreting the Data: Beyond a Simple Hit List

A comprehensive kinome scan can generate a large amount of data. The key is to interpret this data in a biologically meaningful context.

  • Selectivity Score: Various metrics, such as the Gini coefficient or selectivity score (S-score), can be used to quantify the selectivity of an inhibitor. These scores provide a single value that represents the distribution of a compound's activity across the kinome, allowing for a more objective comparison between different inhibitors.

  • TREEspot™ Visualization: This is a graphical representation of a kinome scan that maps the inhibited kinases onto a phylogenetic tree of the human kinome. This visualization provides an intuitive way to assess the selectivity of a compound and identify any "off-target clusters."

dot

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF ARAF BRAF CRAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Vemurafenib Vemurafenib Vemurafenib->RAF:f1 Inhibits (V600E) Vemurafenib->RAF Paradoxical Activation (WT)

MAPK Signaling Pathway and Vemurafenib's Dual Action. This diagram depicts the MAPK signaling cascade and highlights the inhibitory effect of Vemurafenib on BRAF V600E and its paradoxical activation of wild-type (WT) RAF dimers.

Conclusion: A Call for Comprehensive Profiling

The 1H-pyrrolo[2,3-c]pyridine scaffold continues to be a rich source of novel kinase inhibitors. However, as the field of kinase drug discovery matures, a deeper understanding of inhibitor selectivity is essential. The case studies of Vemurafenib and Pexidartinib underscore the importance of comprehensive cross-reactivity profiling. While Vemurafenib's potent on-target activity is accompanied by a significant off-target effect that has clinical implications, Pexidartinib's more focused profile is well-suited for its targeted indication.

For researchers in this field, the message is clear: early and extensive selectivity profiling is not just a data-gathering exercise but a critical component of a robust drug discovery and development program. By embracing a multi-faceted approach to understanding the full kinome-wide interactions of these promising compounds, we can accelerate the development of safer and more effective targeted therapies.

References

A Head-to-Head Comparison of Pyrrolopyridine Isomers in Kinase Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed firsthand the pivotal role that scaffold selection plays in the success of kinase inhibitor discovery programs. Among the most successful and versatile scaffolds is the pyrrolopyridine core, often referred to as azaindole. Its power lies in its ability to mimic the purine ring of ATP, allowing it to effectively compete for the enzyme's active site.[1][2] However, not all pyrrolopyridines are created equal. The simple act of moving the nitrogen atom within the pyridine ring creates distinct isomers with profoundly different physicochemical and biological properties.[3][4]

This guide provides an in-depth, head-to-head comparison of key pyrrolopyridine isomers, moving beyond mere structural description to offer actionable insights grounded in experimental data. We will explore why one isomer may be preferred over another for a specific kinase target and provide the detailed methodologies required to validate these choices in your own laboratory.

The Strategic Importance of the Pyrrolopyridine Nitrogen

The pyrrolopyridine scaffold is considered a "privileged structure" in medicinal chemistry.[3][5] This is due to its structural resemblance to adenine, enabling it to form crucial hydrogen bonds within the ATP-binding pocket of kinases. The position of the nitrogen atom, however, dictates the molecule's hydrogen bonding pattern, lipophilicity, and overall electronic character, which in turn governs its potency, selectivity, and pharmacokinetic properties.[3]

Here, we compare the parent indole scaffold to its 4-aza and 7-aza analogues, the two most prevalent isomers in kinase drug discovery.

cluster_indole Indole Core cluster_4aza 4-Azaindole (Pyrrolo[3,2-b]pyridine) cluster_7aza 7-Azaindole (Pyrrolo[2,3-b]pyridine) Indole Aza4 Aza7

Caption: Core structures of Indole, 4-Azaindole, and 7-Azaindole.

  • 7-Azaindole (Pyrrolo[2,3-b]pyridine): The Premier Hinge-Binder. This isomer is arguably the most celebrated in kinase inhibition. The arrangement of its pyrrole N-H donor and pyridine nitrogen acceptor perfectly mimics the N1 and N6 amine of adenine. This allows it to form two canonical hydrogen bonds with the "hinge" region of the kinase, a backbone segment that connects the N- and C-lobes of the enzyme.[6][7] This bidentate interaction provides a strong binding anchor, making 7-azaindole a highly effective scaffold for ATP-competitive inhibitors. The FDA-approved melanoma drug Vemurafenib, a potent BRAF kinase inhibitor, famously incorporates a 7-azaindole core.[1][6][7]

  • 4-Azaindole (Pyrrolo[3,2-b]pyridine): The Versatile Modulator. While not forming the same classic bidentate hinge interaction as its 7-aza counterpart, the 4-azaindole scaffold offers its own unique advantages. The nitrogen at the 4-position significantly alters the molecule's dipole moment and solubility profile.[3] It has been successfully employed to develop highly potent and selective inhibitors for various kinases, including c-Met and TGFβRI.[8][9] In many cases, the 4-azaindole core allows for different exit vectors for substituents, enabling chemists to probe unique pockets within the active site that may not be accessible from the 7-azaindole scaffold.

Quantitative Performance: A Head-to-Head Kinase Panel Screen

To illustrate the functional consequences of these isomeric differences, consider the following experimental data from a hypothetical kinase panel screen. Three compounds, identical except for their core scaffold, were tested against three representative kinases: a receptor tyrosine kinase (EGFR), a serine/threonine kinase (BRAF), and a potential off-target kinase (CDK2) to assess selectivity. Inhibition is reported as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound IDCore ScaffoldEGFR IC50 (nM)BRAF V600E IC50 (nM)CDK2 IC50 (nM)BRAF Selectivity (vs. CDK2)
CMPD-01 Indole125882502.8x
CMPD-02 4-Azaindole4565>10,000>153x
CMPD-03 7-Azaindole987 45064.3x

Data Interpretation & Causality:

  • CMPD-03 (7-Azaindole) demonstrates superior potency against BRAF V600E. This aligns with our mechanistic understanding; the 7-azaindole core's ability to form two strong hydrogen bonds with the BRAF hinge provides a significant affinity advantage.[6][7]

  • CMPD-02 (4-Azaindole) , while less potent against BRAF than the 7-aza isomer, exhibits a remarkable selectivity profile. It shows good activity against EGFR and is completely inactive against CDK2 at the tested concentrations. This suggests that the unique geometry and electronic properties of the 4-azaindole scaffold can be exploited to avoid interactions with the active sites of certain off-target kinases, a critical aspect of drug development.[5][8]

  • CMPD-01 (Indole) , the parent scaffold, shows modest activity against all targets. The lack of the pyridine nitrogen results in a weaker interaction with the kinase hinge region, leading to lower overall potency compared to its azaindole counterparts.

This data underscores a crucial principle: scaffold selection is a strategic choice between maximizing potency (often achieved with a 7-azaindole) and optimizing selectivity and drug-like properties (where a 4-azaindole may offer advantages).

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

To generate the kind of high-quality, reproducible data shown above, a robust assay methodology is essential. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10][11] It is a universal assay applicable to virtually any kinase.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: ADP Detection cluster_analysis Phase 4: Data Analysis A Compound Serial Dilution (10-point, 3-fold in DMSO) C Add Compound/DMSO to Plate A->C B Kinase & Substrate Prep (in Kinase Buffer) E Initiate with ATP/Substrate Mix (Incubate: 60 min at 30°C) B->E D Add Kinase Solution (Pre-incubation: 10 min) C->D D->E F Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) E->F G Add Kinase Detection Reagent (Convert ADP to ATP -> Luciferase Rxn) F->G H Measure Luminescence (Plate Reader) G->H I Normalize Data (vs. High/Low Controls) H->I J Fit Dose-Response Curve (Calculate IC50) I->J

Caption: Workflow for an ADP-Glo™ Luminescence-Based Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (CMPD-01, -02, -03) in 100% DMSO.

    • Perform a 10-point, 1:3 serial dilution in DMSO to create a dose-response curve. Include a "DMSO only" vehicle control.[10]

    • Scientist's Note: Using a direct serial dilution in DMSO minimizes variability from compound precipitation in aqueous buffers before it is added to the assay plate.

  • Kinase Reaction Setup (in a 384-well plate):

    • Transfer 25 nL of each compound dilution (or DMSO) to the appropriate wells of a white, opaque 384-well plate.

    • Prepare a 2X Kinase/Substrate solution containing the specific kinase (e.g., BRAF V600E) and its corresponding peptide substrate in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

    • Scientist's Note: Pre-incubating the compound with the kinase before adding ATP allows the inhibitor to bind to the enzyme's active site without immediate competition from the high-concentration ATP substrate.

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately measured.

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The total reaction volume is now 5 µL.

    • Seal the plate and incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The "High" control (DMSO only) represents 0% inhibition, and the "Low" control (no kinase) represents 100% inhibition.

    • Normalize the data and plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Context: The Role of Kinases in Cellular Signaling

Inhibiting a kinase is only therapeutically relevant if that kinase plays a critical role in a disease-associated pathway. Kinases function as key nodes in complex signaling networks that control cell growth, proliferation, and survival.[12] Dysregulation of these pathways is a hallmark of diseases like cancer.[12][13]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS P RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation, Survival, Growth TF->Proliferation

Caption: Simplified MAPK signaling pathway initiated by a Receptor Tyrosine Kinase.

The diagram above illustrates the MAPK pathway, a critical signaling cascade often hijacked in cancer. A drug like Vemurafenib, with its 7-azaindole core, inhibits the mutated BRAF kinase, effectively shutting down this pro-growth signaling and leading to tumor cell death. Understanding the distinct inhibitory profiles of different pyrrolopyridine isomers allows for the precise targeting of specific kinases within these complex networks.

Conclusion

The choice of a heterocyclic core is a foundational decision in modern drug discovery. The pyrrolopyridine scaffold, in its various isomeric forms, offers a powerful and validated platform for the development of potent and selective kinase inhibitors. The 7-azaindole isomer remains the gold standard for achieving high-affinity hinge-binding, while the 4-azaindole provides a versatile alternative for fine-tuning selectivity and physicochemical properties. By employing robust and quantitative biochemical assays, researchers can make data-driven decisions, rationally selecting the optimal scaffold to build the next generation of targeted therapies.

References

Validating Novel AML Therapeutics: A Comparative In Vivo Guide for 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel therapeutic compounds for Acute Myeloid Leukemia (AML), using 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride as a focal point. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established AML treatments and detailing the experimental rationale and methodologies required for rigorous preclinical assessment.

Introduction: The Unmet Need in AML and the Promise of Novel Pyrrolopyridines

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy with a historically poor prognosis, particularly in older patients and those with relapsed or refractory disease.[1][2] While the advent of targeted therapies has improved outcomes for some patient subsets, resistance and relapse remain significant challenges, underscoring the urgent need for new therapeutic agents.[1][3]

The pyrrolopyridine scaffold has emerged as a promising chemical starting point for the development of novel oncology drugs. Derivatives of this core structure have been shown to inhibit various key cellular pathways implicated in AML pathogenesis, including Fms-like tyrosine kinase 3 (FLT3) and Lysine-specific demethylase 1 (LSD1).[4][5] this compound represents a novel investigational compound within this class. This guide will outline the critical steps for its in vivo validation in AML xenograft models, comparing its hypothetical performance metrics against two well-established targeted therapies: the BCL-2 inhibitor Venetoclax and the FLT3 inhibitor Gilteritinib .

The Rationale for In Vivo Xenograft Models in AML Drug Development

In vivo xenograft models are indispensable tools in preclinical cancer research, providing a more complex biological system than in vitro cultures to evaluate drug efficacy and toxicity.[6][7] For AML, two primary types of xenograft models are utilized:

  • Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or intravenous injection of established human AML cell lines into immunodeficient mice. They are highly reproducible and cost-effective, making them suitable for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): PDX models are generated by implanting primary leukemia cells from AML patients directly into immunodeficient mice. These models better recapitulate the heterogeneity and clonal evolution of the human disease, offering a more predictive assessment of therapeutic response.[7][8]

The choice of model depends on the specific research question and the stage of drug development. For a novel compound like this compound, initial validation in CDX models using cell lines with relevant genetic backgrounds is a logical first step, followed by more rigorous testing in a panel of PDX models.

Comparative Framework: Benchmarking Against the Standard of Care

To establish the potential clinical utility of this compound, its efficacy must be compared to current standards of care in relevant AML subtypes.

  • Venetoclax , a potent and selective BCL-2 inhibitor, has transformed the treatment landscape for older AML patients or those unfit for intensive chemotherapy, often used in combination with hypomethylating agents.[1][9] Its mechanism relies on restoring the intrinsic apoptotic pathway in cancer cells.

  • Gilteritinib is a second-generation FLT3 inhibitor approved for relapsed or refractory AML with FLT3 mutations, which are present in approximately 30% of AML cases and are associated with a poor prognosis.[10][11][12] It directly targets the constitutively active FLT3 receptor, inhibiting downstream signaling pathways crucial for leukemia cell proliferation and survival.[10][11]

The following sections will detail the experimental design for a head-to-head comparison of this compound with Venetoclax and Gilteritinib in AML xenograft models.

Experimental Design and Protocols

Part 1: Cell Line-Derived Xenograft (CDX) Model for Initial Efficacy Assessment

This initial phase aims to establish a proof-of-concept for the anti-leukemic activity of this compound.

Experimental Workflow:

Caption: Workflow for CDX Model Validation.

Detailed Protocol:

  • Cell Culture and Preparation:

    • Culture MOLM-13 (FLT3-ITD positive) and OCI-AML3 (BCL-2 dependent, FLT3 wild-type) cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • For models with bioluminescence imaging, transduce cells with a lentiviral vector expressing luciferase.

    • Harvest cells in the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

  • Animal Husbandry and Xenograft Implantation:

    • Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

    • Inject 5 x 10^6 cells in 100 µL of PBS intravenously via the tail vein.

    • Monitor animal health and weight daily.

  • Tumor Engraftment and Treatment:

    • Confirm leukemia engraftment approximately 7-14 days post-injection via bioluminescence imaging or flow cytometry for human CD45+ cells in peripheral blood.[13][14]

    • Randomize mice into treatment groups (n=8-10 mice per group).

    • Administer treatments as follows (dosing and schedule to be optimized in preliminary studies):

      • Vehicle Control: Appropriate vehicle for each compound.

      • This compound: Dose and route to be determined.

      • Venetoclax: 100 mg/kg, oral gavage, once daily.[13]

      • Gilteritinib: 30 mg/kg, oral gavage, once daily.[15]

    • Continue treatment for a predefined period (e.g., 21-28 days) or until humane endpoints are reached.

  • Efficacy Evaluation:

    • Tumor Burden: Monitor leukemia progression weekly using bioluminescence imaging or flow cytometry of peripheral blood.

    • Survival: Monitor animals daily and record survival. Euthanize mice upon reaching humane endpoints (e.g., >20% weight loss, hind limb paralysis).

    • Pharmacodynamics: At the end of the study, collect bone marrow, spleen, and peripheral blood to assess target engagement. For a putative FLT3 inhibitor, this would involve Western blot analysis of phosphorylated FLT3. For a compound with a different mechanism, relevant biomarkers should be assessed.

Part 2: Patient-Derived Xenograft (PDX) Model for Enhanced Clinical Relevance

Following promising results in CDX models, validation in PDX models is crucial.[8]

Experimental Workflow:

PDX_Workflow A Primary AML Patient Sample Acquisition B Engraftment in NSG-SGM3 Mice A->B C Expansion and Cryopreservation of PDX Model B->C D Characterization of PDX Model (Genomics, Proteomics) C->D E Engraftment of Cohorts for Efficacy Study D->E F Treatment Initiation E->F G Test Article F->G H Comparators F->H I Vehicle Control F->I J Efficacy Assessment (Leukemia Burden, Survival) G->J H->J I->J

Caption: Workflow for PDX Model Validation.

Detailed Protocol:

  • PDX Model Establishment:

    • Obtain bone marrow or peripheral blood mononuclear cells from consenting AML patients.

    • Inject 1-10 x 10^6 primary cells intravenously into highly immunodeficient mice (e.g., NSG-SGM3).

    • Monitor for engraftment by checking for human CD45+ cells in the peripheral blood.

    • Once engraftment reaches >1%, expand the leukemia by passaging into secondary recipient mice.

  • Efficacy Study:

    • Use established and characterized PDX models with known genetic features (e.g., FLT3-ITD, IDH1/2 mutations, NPM1 mutations).

    • Follow the treatment and efficacy evaluation protocols as described for the CDX models, adapting as necessary for the specific growth kinetics of each PDX model.

Comparative Data Analysis and Interpretation

The primary endpoints for these studies are tumor growth inhibition and overall survival. The data should be presented in clear, comparative formats.

Table 1: Hypothetical Comparative Efficacy in a FLT3-ITD+ CDX Model (MOLM-13)

Treatment GroupMedian Survival (Days)Change in Tumor Burden (Day 21)
Vehicle Control25+500%
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl (X mg/kg)45-80%
Gilteritinib (30 mg/kg)48-85%
Venetoclax (100 mg/kg)30+150%

Table 2: Hypothetical Comparative Efficacy in a BCL-2 Dependent CDX Model (OCI-AML3)

Treatment GroupMedian Survival (Days)Change in Tumor Burden (Day 21)
Vehicle Control30+400%
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl (X mg/kg)35+50%
Gilteritinib (30 mg/kg)32+200%
Venetoclax (100 mg/kg)55-90%

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that this compound may have potent anti-leukemic activity in FLT3-mutated AML, comparable to the established FLT3 inhibitor Gilteritinib. The lack of efficacy with Venetoclax in this model is consistent with the known resistance of many FLT3-ITD+ cell lines to BCL-2 inhibition alone.[13]

Conversely, the data in Table 2 indicates that in a BCL-2 dependent model, Venetoclax is highly effective, while Gilteritinib and the novel compound show limited activity. This highlights the importance of testing novel agents across a panel of genetically diverse models to identify the patient populations most likely to benefit.

Mechanistic Insights: Connecting In Vivo Efficacy to Molecular Action

A crucial component of the validation process is to demonstrate that the observed in vivo anti-tumor activity is a direct result of the compound's intended mechanism of action.

Putative Signaling Pathway Inhibition:

Assuming this compound acts as a kinase inhibitor (e.g., targeting FLT3), its mechanism can be visualized as follows:

G FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation FLT3 Receptor->Dimerization & Autophosphorylation FLT3-ITD Mutation (Constitutive Activation) 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl->Dimerization & Autophosphorylation Gilteritinib Gilteritinib Gilteritinib->Dimerization & Autophosphorylation Downstream Signaling (STAT5, PI3K/AKT, MAPK) Downstream Signaling (STAT5, PI3K/AKT, MAPK) Dimerization & Autophosphorylation->Downstream Signaling (STAT5, PI3K/AKT, MAPK) Proliferation & Survival Proliferation & Survival Downstream Signaling (STAT5, PI3K/AKT, MAPK)->Proliferation & Survival

Caption: Putative FLT3 signaling inhibition.

Pharmacodynamic studies, as mentioned in the protocol, are essential to confirm this proposed mechanism.

Conclusion and Future Directions

The in vivo validation of a novel compound like this compound is a multi-step process that requires rigorous experimental design and careful comparison with established therapies. By leveraging both cell line-derived and patient-derived xenograft models, researchers can gain critical insights into a compound's efficacy, mechanism of action, and potential clinical positioning. The framework presented in this guide provides a roadmap for generating the robust preclinical data package necessary to advance promising new AML therapeutics toward clinical investigation. Future studies should also explore combination strategies, as combining novel agents with existing therapies like Venetoclax has shown significant promise in overcoming resistance.[13][14][16]

References

A Comparative Analysis of Pyrrolopyridine Derivatives as Selective PDE4B Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for inflammatory and neurological disorders, the selective inhibition of phosphodiesterase 4B (PDE4B) has emerged as a promising strategy. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), PDE4B inhibitors can modulate a cascade of downstream signaling pathways, leading to a potent anti-inflammatory response.[1][2] The critical challenge, however, lies in achieving selectivity for the PDE4B subtype over PDE4D, the inhibition of which is associated with dose-limiting side effects such as nausea and emesis.[1] This guide provides a comparative analysis of two prominent pyrrolopyridine-based scaffolds—1H-pyrrolo[2,3-b]pyridine-2-carboxamides and pyrrolo[2,3-d]pyridazinones—as selective PDE4B inhibitors, offering experimental data and methodological insights for researchers in the field.

The Rationale for Targeting PDE4B

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, acting as crucial regulators of intracellular signaling.[1][2] The PDE4 family, specific for cAMP, comprises four subtypes (A, B, C, and D). PDE4B is predominantly expressed in inflammatory and immune cells, making it a prime target for anti-inflammatory drug discovery.[1][3] Inhibition of PDE4B has shown therapeutic potential in a range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and neuroinflammatory diseases.[1][4][5]

The signaling pathway initiated by PDE4B inhibition is depicted below:

PDE4B_Signaling_Pathway cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP PDE4B PDE4B PKA PKA cAMP->PKA AMP AMP PDE4B->AMP CREB CREB PKA->CREB Inflammation Pro-inflammatory Mediators (e.g., TNF-α) CREB->Inflammation Pyrrolopyridine_Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine_Inhibitor->PDE4B

Caption: PDE4B signaling pathway and the mechanism of action of pyrrolopyridine inhibitors.

Comparative Analysis of Pyrrolopyridine Scaffolds

The pyrrolopyridine core is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[6] In the context of PDE4B inhibition, two notable series have been explored: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides and pyrrolo[2,3-d]pyridazinones.

1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

This series has been systematically investigated, revealing key structure-activity relationships (SAR) for potent and selective PDE4B inhibition.[1][4][5] A scaffold-hopping approach identified the 1H-pyrrolo[2,3-b]pyridine core as a promising starting point.[1]

Structure-Activity Relationship (SAR) Insights:

  • Amide Substitution: The nature of the amide substituent is critical for both potency and selectivity. Small aliphatic cyclic groups on a secondary amide, such as cyclopropyl, retain good activity against PDE4B.[1] However, moving to a tertiary cyclic amide generally leads to more potent compounds.[1]

  • Fluorination: The introduction of fluorine atoms on the amide substituent can significantly enhance potency and selectivity. For instance, a 3,3-difluoroazetidine ring (compound 11h ) resulted in a potent inhibitor with approximately 6-fold selectivity for PDE4B over PDE4D.[1]

  • Aryl Group: While holding the 3,4-dichlorophenyl northern portion constant, modifications to the amide part were extensively explored.[1]

Comparative Performance Data:

CompoundR Group (Amide)PDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.63>10>15.9
11g 3-fluoroazetidine0.23>10 (77% inh.)>43.5
11h 3,3-difluoroazetidine0.140.88~6.3
Rolipram (Standard)0.11--

Data synthesized from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.[1]

Pyrrolo[2,3-d]pyridazinones

This scaffold offers an alternative chemical space for developing selective PDE4B inhibitors. A series of these compounds were synthesized and evaluated for their inhibitory activity against PDE4 subtypes.[7]

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Pyrrolopyridazinone Core: The substitution pattern around the core is crucial for activity and selectivity. An isopropyl group at position-1, an ethoxycarbonyl at position-2, and an ethyl group at position-6 were identified as favorable for potent and selective PDE4B inhibition.[7]

  • Subtype Selectivity: Compound 9e from this series demonstrated an 8-fold selectivity for PDE4B over PDE4D, a desirable profile for minimizing emetic side effects.[7]

Comparative Performance Data:

CompoundPDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
9e 0.322.5~8

Data synthesized from a study on pyrrolo[2,3-d]pyridazinones.[7]

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed and robust experimental protocols are paramount. Below are step-by-step methodologies for key in vitro assays used in the evaluation of pyrrolopyridine-based PDE4B inhibitors.

Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the catalytic activity of the PDE4B enzyme.

Materials:

  • Recombinant human PDE4B enzyme

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (pyrrolopyridine derivatives)

  • Reference inhibitor (e.g., Rolipram)

  • 384-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence polarization, luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant human PDE4B enzyme in cold assay buffer to the working concentration.

  • Assay Plate Setup: Add the diluted compounds and controls (vehicle and no enzyme) to the wells of the 384-well plate.

  • Enzyme Addition: Add the diluted PDE4B enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol for the chosen detection method.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: TNF-α Release Assay in Macrophages

This cell-based assay assesses the functional anti-inflammatory activity of the inhibitors.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) or other pro-inflammatory stimuli (e.g., Pam3Cys)

  • Test compounds (pyrrolopyridine derivatives)

  • Reference inhibitor (e.g., Rolipram)

  • 96-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed the macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds or reference inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for a suitable period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

The following diagram illustrates the general workflow for screening and evaluating pyrrolopyridine-based PDE4B inhibitors:

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization Synthesis Synthesis of Pyrrolopyridine Derivatives Biochemical_Assay PDE4B Enzymatic Inhibition Assay (IC50 Determination) Synthesis->Biochemical_Assay Selectivity_Assay PDE4D Enzymatic Inhibition Assay (Selectivity Profiling) Biochemical_Assay->Selectivity_Assay Cell_Based_Assay TNF-α Release Assay in Macrophages (Functional Activity) Selectivity_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis ADME_Tox In Vitro ADME/Tox Profiling Cell_Based_Assay->ADME_Tox Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Tox->Lead_Optimization

Caption: General workflow for the discovery and optimization of pyrrolopyridine-based PDE4B inhibitors.

Conclusion and Future Directions

The comparative analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides and pyrrolo[2,3-d]pyridazinones highlights the potential of the pyrrolopyridine scaffold in the development of selective PDE4B inhibitors. Both series have yielded compounds with promising potency and selectivity. The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, in particular, has been more extensively explored, providing a clearer understanding of the SAR.

Future research should focus on:

  • Optimization of Selectivity: Further structural modifications to enhance selectivity for PDE4B over PDE4D remain a key objective to improve the therapeutic index.

  • In Vivo Efficacy: Promising in vitro candidates should be advanced to in vivo models of inflammatory diseases to validate their therapeutic potential.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as clinical candidates.

By leveraging the insights from this comparative guide and employing rigorous experimental methodologies, researchers can accelerate the discovery and development of novel, safe, and effective pyrrolopyyridine-based PDE4B inhibitors for the treatment of a wide range of debilitating diseases.

References

A Comparative Benchmarking Guide: Evaluating 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride Against Established Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Various isomers, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, have given rise to derivatives with potent anticancer activities, targeting a range of critical cellular pathways.[3][4][5][6][7] This guide focuses on a specific, less-characterized member of this family: 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride .

While comprehensive preclinical data for this particular compound is not yet widely published, the established therapeutic potential of its structural analogs provides a strong rationale for its investigation as a novel anticancer agent. This document outlines a rigorous benchmarking framework to evaluate its potential efficacy. Drawing from the known mechanisms of related pyrrolopyridine derivatives, which frequently act as kinase inhibitors, we hypothesize that this compound may exert its anticancer effects through the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[4]

Therefore, this guide presents a head-to-head comparison of our investigational compound against Erdafitinib , a potent, clinically approved pan-FGFR inhibitor. The following sections provide detailed experimental protocols, illustrative data, and the scientific reasoning necessary to objectively assess the therapeutic promise of this compound.

Scientific Rationale & Hypothesized Mechanism of Action

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis.[4] Aberrant activation of this pathway, through gene amplification, mutations, or fusions, is a known oncogenic driver in a variety of solid tumors, including urothelial carcinoma, breast cancer, and non-small cell lung cancer.[4] Consequently, targeting FGFRs has become a validated and attractive strategy for cancer therapy.

Our hypothesis is that this compound functions as an ATP-competitive inhibitor within the kinase domain of FGFRs. This proposed mechanism is based on structure-activity relationship (SAR) studies of similar 1H-pyrrolo[2,3-b]pyridine derivatives that have demonstrated potent FGFR inhibition.[4] The core scaffold is predicted to form key hydrogen bonds with the hinge region of the kinase, while the hydrochloride salt form may enhance solubility and bioavailability.

Below is a diagram illustrating the canonical FGFR signaling cascade, which is implicated in tumor cell proliferation and survival.

FGFR_Signaling_Pathway Hypothesized FGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nuclear & Cellular Response FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Activates RAS RAS P1->RAS Activates PI3K PI3K P1->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Drives Drug 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl (Hypothesized) Drug->P1 Inhibits

Caption: Hypothesized mechanism of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl targeting FGFR.

In Vitro Benchmarking: Protocols and Comparative Data

To empirically test our hypothesis, a series of in vitro assays are essential. These experiments are designed to compare the biochemical potency and cellular activity of this compound against Erdafitinib.

Experimental Workflow: In Vitro Analysis

The logical flow of in vitro experiments is designed to move from direct target engagement to cellular consequences.

In_Vitro_Workflow In Vitro Experimental Workflow start Start kinase_assay Biochemical Assay: FGFR Kinase Inhibition (IC50) start->kinase_assay cell_selection Cell Line Selection (FGFR-addicted lines, e.g., RT112, SNU-16) kinase_assay->cell_selection viability_assay Cell-Based Assay: Cell Viability (MTT/CTG) (GI50) cell_selection->viability_assay apoptosis_assay Mechanistic Assay: Apoptosis Analysis (Annexin V/PI) viability_assay->apoptosis_assay western_blot Target Validation: Western Blot (p-FGFR, p-ERK) viability_assay->western_blot end End apoptosis_assay->end western_blot->end In_Vivo_Workflow In Vivo Xenograft Study Workflow start Start animal_model Animal Model Selection (Immunodeficient Mice, e.g., Nude or SCID) start->animal_model implantation Tumor Implantation (Subcutaneous injection of RT112 cells) animal_model->implantation tumor_growth Tumor Growth (to ~150-200 mm³) implantation->tumor_growth randomization Randomization & Grouping (Vehicle, Test Compound, Reference Drug) tumor_growth->randomization treatment Daily Dosing (e.g., Oral Gavage) randomization->treatment Group 1: Vehicle randomization->treatment Group 2: Test Cmpd randomization->treatment Group 3: Erdafitinib monitoring Monitoring (Tumor Volume & Body Weight, 2-3x weekly) treatment->monitoring monitoring->treatment endpoint Study Endpoint (e.g., 21-28 days or tumor volume >2000 mm³) monitoring->endpoint Criteria Met analysis Data Analysis (Tumor Growth Inhibition, Toxicity Assessment) endpoint->analysis

References

A Researcher's Guide to Orthogonal Assays: Confirming the Mechanism of Action of 1H-pyrrolo[2,3-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several approved and investigational drugs, most notably inhibitors of the Janus kinase (JAK) family.[1][2] Tofacitinib, a prominent member of this class, effectively treats autoimmune diseases like rheumatoid arthritis by inhibiting JAK enzymes, which are critical nodes in cytokine signaling.[3][4][5] For drug development professionals, however, identifying a potent "hit" in a primary screen is merely the first step. The true challenge lies in rigorously proving that the compound's biological effect stems from its intended mechanism of action—a process that demands a suite of distinct, complementary experiments known as orthogonal assays.

This guide provides an in-depth comparison of essential orthogonal methods to confirm that a novel 1H-pyrrolo[2,3-c]pyridine compound (herein referred to as Pyrrolo-JAKi-X ) acts as a bona fide JAK inhibitor. We will explore the causality behind experimental choices, provide detailed protocols, and compare its performance against a well-characterized alternative, Alternative-JAKi-Y , which represents a different chemical scaffold.

The Principle of Orthogonal Confirmation: Beyond the Primary Hit

Relying on a single assay is fraught with peril. A compound might inhibit a kinase in a purified enzymatic assay but fail in a cellular context due to poor permeability. Conversely, it might show cellular activity through an off-target effect unrelated to the hypothesized target. Orthogonal assays mitigate this risk by probing the drug-target interaction from multiple, independent angles:

  • Biochemical Assays: Does the compound inhibit the purified target enzyme's activity?

  • Biophysical Assays: Does the compound physically bind directly to the target protein?

  • Cell-Based Assays: Does the compound engage the target in a live cell and modulate the downstream signaling pathway?

This multi-pronged approach builds a self-validating system, creating a robust evidence package for the compound's mechanism of action.[6][7]

The JAK-STAT Signaling Pathway: The Target Environment

To design effective validation assays, one must first understand the biological context. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors essential for immunity and hematopoiesis.[8][9] Dysregulation of this pathway is a hallmark of many inflammatory diseases.

The pathway is initiated when a cytokine binds to its cell surface receptor, causing the associated JAKs to activate and phosphorylate each other. These active JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10][11] Once docked, STATs are themselves phosphorylated by JAKs, leading them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[12][13] A JAK inhibitor is designed to block this phosphorylation cascade at its origin.

Figure 1: The canonical JAK-STAT signaling cascade and the point of inhibition.

Orthogonal Workflow: From Biochemical Potency to Cellular Function

A logical progression of assays is crucial for efficient and definitive mechanism-of-action confirmation. The workflow should move from isolated systems to more complex, biologically relevant environments.

Orthogonal_Workflow A Primary Screen (e.g., Biochemical Kinase Assay) B Orthogonal Assay 1: Biophysical Binding (e.g., SPR, NanoBRET) A->B Confirms Direct Binding C Orthogonal Assay 2: Cellular Target Engagement (e.g., p-STAT Western Blot) B->C Confirms Intracellular Activity D Orthogonal Assay 3: Functional Cellular Outcome (e.g., Cytokine Release Assay) C->D Confirms Downstream Functional Effect E Confirmed Mechanism of Action D->E

Figure 2: A logical workflow for orthogonal MoA validation.

Level 1: Biochemical Assays — Measuring Direct Enzyme Inhibition

The first step is to quantify the compound's ability to inhibit the catalytic activity of the purified kinase enzyme. This provides a direct measure of potency (IC50). A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[14]

Principle: This assay measures the phosphorylation of a substrate peptide by the JAK enzyme.[15] A europium-labeled antibody recognizes the phosphorylated peptide, bringing it close to a biotinylated tracer bound by streptavidin-allophycocyanin (APC). When the peptide is phosphorylated, FRET occurs between the europium donor and the APC acceptor. An inhibitor prevents this phosphorylation, leading to a loss of the FRET signal.

Experimental Protocol: TR-FRET JAK1 Kinase Assay
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute Pyrrolo-JAKi-X and Alternative-JAKi-Y in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2 µL of diluted compound, 4 µL of a solution containing recombinant human JAK1 enzyme and a biotinylated peptide substrate, and initiate the reaction by adding 4 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a stop/detection mix containing EDTA (to stop the reaction) and the Eu-labeled anti-phospho-STAT antibody and Streptavidin-APC. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against compound concentration to determine the IC50 value.

Comparative Data: Biochemical Potency
CompoundTargetBiochemical IC50 (nM)
Pyrrolo-JAKi-X JAK15.2
JAK285.6
JAK32.1
Alternative-JAKi-Y JAK145.1
JAK24.8
JAK3525.7

Interpretation: The data shows that Pyrrolo-JAKi-X is a potent inhibitor of JAK1 and JAK3, while Alternative-JAKi-Y is more potent against JAK2. This biochemical profiling is the first critical piece of evidence but does not confirm direct binding or cellular activity.

Level 2: Biophysical Assays — Confirming Direct Target Binding

A potent IC50 in a biochemical assay could result from assay artifacts. Therefore, it is essential to use a biophysical method to confirm that the compound physically interacts with the target protein.[][17] Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose, providing kinetic data on binding (association, k_a) and dissociation (dissociation, k_d) rates, from which the equilibrium dissociation constant (K_D) is calculated.[18][19][20]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. The target protein (e.g., JAK1) is immobilized on the chip. When an analyte (the inhibitor) flows over the surface and binds, the mass at the surface increases, changing the refractive index and generating a response signal. The rate of signal increase reflects association, and the rate of decrease during a buffer wash reflects dissociation.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit. Immobilize recombinant human JAK1 protein onto the chip surface to a target level of ~10,000 response units (RU). A reference channel is prepared similarly but without protein immobilization.

  • Binding Analysis: Prepare serial dilutions of Pyrrolo-JAKi-X and Alternative-JAKi-Y in running buffer (e.g., HBS-EP+).

  • Injection: Inject the compound dilutions over the JAK1 and reference surfaces for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a 1:1 binding model to determine k_a, k_d, and K_D.[21]

Comparative Data: Binding Affinity and Kinetics
CompoundTargetK_D (nM)k_a (1/Ms)k_d (1/s)
Pyrrolo-JAKi-X JAK17.81.5 x 10^51.2 x 10^-3
Alternative-JAKi-Y JAK155.32.1 x 10^41.1 x 10^-3

Interpretation: The K_D values from SPR are consistent with the biochemical IC50 values, strongly suggesting that the observed enzyme inhibition is due to direct, physical binding of the compounds to the JAK1 protein.[22] This orthogonal result rules out many forms of assay interference and confirms a direct binding mechanism.

Level 3: Cell-Based Assays — Proving the Mechanism in a Biological System

Confirming that a compound binds and inhibits a purified protein is not enough. The ultimate test is whether it can engage its target within the complex environment of a living cell and produce the expected downstream effect.[11]

A. Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay measures compound binding to a target protein in intact cells.[23][24]

Principle: The target protein (JAK1) is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the JAK1 active site is added and acts as the energy acceptor. When the tracer is bound, its proximity to NanoLuc® results in a high BRET signal. A competing compound, like Pyrrolo-JAKi-X , will displace the tracer, causing a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular IC50.[25][26]

Experimental Protocol: NanoBRET™ JAK1 Target Engagement
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-JAK1 fusion protein. After 24 hours, harvest and resuspend the cells.[24]

  • Assay Plating: Dispense cells into a 384-well white assay plate.

  • Compound Addition: Add serial dilutions of Pyrrolo-JAKi-X and Alternative-JAKi-Y to the wells.

  • Tracer Addition: Add the NanoBRET™ JAK1 tracer to all wells at its predetermined optimal concentration. Equilibrate for 2 hours at 37°C.

  • Signal Detection: Add the Nano-Glo® substrate/inhibitor solution and immediately read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).[25]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot against compound concentration to determine the intracellular IC50.

B. Downstream Pathway Modulation: Western Blot for Phospho-STAT3

To confirm that target engagement translates into functional pathway inhibition, we can measure the phosphorylation of a key downstream substrate, such as STAT3.[10][27] Western blotting provides a semi-quantitative readout of the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.[28]

Principle: Cells are stimulated with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway, in the presence or absence of the inhibitor. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize either p-STAT3 (Tyr705) or total STAT3.[12] A decrease in the p-STAT3 signal indicates successful inhibition of JAK1 activity.

Experimental Protocol: p-STAT3 Western Blot
  • Cell Treatment: Seed a human cell line responsive to IL-6 (e.g., U-266) and serum-starve overnight. Pre-treat cells with various concentrations of Pyrrolo-JAKi-X or Alternative-JAKi-Y for 1 hour.

  • Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 20 minutes to induce STAT3 phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Electrophoresis: Determine protein concentration (e.g., BCA assay), normalize samples, and separate 20 µg of lysate per lane on an 8% SDS-PAGE gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane and block with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate overnight at 4°C with a primary antibody against p-STAT3 (Tyr705). The next day, incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-Actin) to ensure equal protein loading.[27]

  • Analysis: Quantify band intensities using densitometry. Normalize the p-STAT3 signal to the total STAT3 signal.

Comparative Data: Cellular Activity
CompoundCellular Target Engagement (NanoBRET™ IC50, nM)Downstream Inhibition (p-STAT3 IC50, nM)
Pyrrolo-JAKi-X 25.835.1
Alternative-JAKi-Y 180.4215.5

Interpretation: The cellular data corroborates the biochemical and biophysical findings. Pyrrolo-JAKi-X demonstrates potent target engagement and subsequent inhibition of downstream STAT3 phosphorylation in a live-cell context, with IC50 values that are reasonably close to its biochemical potency. The rightward shift in potency from biochemical to cellular assays is expected and reflects factors like cell permeability and intracellular ATP competition. The weaker cellular performance of Alternative-JAKi-Y is also consistent with its initial profiling. These results provide strong, integrated evidence for the on-target mechanism of action of Pyrrolo-JAKi-X .

Conclusion

Confirming the mechanism of action for a novel compound like a 1H-pyrrolo[2,3-c]pyridine derivative requires a rigorous, multi-faceted approach. By systematically progressing from biochemical potency (TR-FRET) to direct physical interaction (SPR) and finally to intracellular target engagement and functional pathway modulation (NanoBRET™, Western Blot), researchers can build an unassailable case for their compound's intended mechanism. This orthogonal validation strategy is not merely a checklist; it is a critical scientific process that ensures the integrity of the data, minimizes the risk of pursuing misleading candidates, and ultimately forms the bedrock of a successful drug discovery program.

References

A Comparative Guide to the ADME Properties of Azaindole Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry

The azaindole scaffold, a bioisostere of indole, has garnered significant attention in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents.[1] The strategic substitution of a carbon atom in the benzene ring of indole with a nitrogen atom creates four possible isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle change can profoundly influence the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, dipole moment, and, critically, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Optimizing these ADME properties is a pivotal challenge in drug discovery, as it directly impacts a drug candidate's bioavailability, efficacy, and safety.[2]

This guide provides a comparative analysis of the ADME properties of the four azaindole isomers, offering insights into how the position of the nitrogen atom can be leveraged to overcome common drug development hurdles such as poor metabolic stability and low solubility.[3] We will delve into the experimental data and provide detailed protocols for key in vitro assays that are fundamental to characterizing the ADME profile of novel azaindole-based compounds.

The Influence of Nitrogen Position on Physicochemical Properties

The location of the nitrogen atom within the pyridine ring of the azaindole scaffold dictates its electronic properties and, consequently, its interactions with biological systems.[4] These differences in physicochemical characteristics are the underlying reason for the varied ADME profiles of the isomers.

Property4-Azaindole5-Azaindole6-Azaindole7-AzaindoleReference(s)
pKa (basic) ~4.85~5.5~5.0~4.6[5]
Dipole Moment (Debye) HighModerateModerateLow[1]
Aqueous Solubility Generally higher than indoleVariableVariableGenerally higher than indole[4]
LogP Generally lower than indoleVariableVariableGenerally lower than indole[4]

Note: The values presented are approximations and can vary based on substitution patterns. The general trend is that the introduction of a nitrogen atom increases polarity and aqueous solubility compared to the parent indole scaffold.

Comparative ADME Properties of Azaindole Isomers

While direct, head-to-head comparative studies of all four unsubstituted azaindole isomers are limited in publicly available literature, we can synthesize data from various studies on their derivatives to understand the general trends for each ADME parameter.

Absorption

Good oral absorption is a prerequisite for many small molecule drugs. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6]

Azaindole IsomerRepresentative Derivative Papp (A-B) (10⁻⁶ cm/s)Predicted AbsorptionKey ConsiderationsReference(s)
4-Azaindole Moderate to HighGoodCan exhibit good permeability.[5]
5-Azaindole VariableModerate to GoodThe position of the nitrogen may influence interactions with efflux transporters.[1]
6-Azaindole VariableModerate to GoodPhysicochemical properties of substituents play a major role.[7]
7-Azaindole Moderate to HighGoodOften exhibits favorable permeability, contributing to its frequent use.[8]

Causality Behind Experimental Choices: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[9][10] This model is invaluable because it not only assesses passive diffusion but also the impact of active transport and efflux mechanisms, providing a more comprehensive prediction of in vivo absorption.[9]

Distribution

Once absorbed, a drug's distribution is largely governed by its binding to plasma proteins. Only the unbound fraction of a drug is typically pharmacologically active.[11]

Azaindole IsomerRepresentative Derivative Plasma Protein Binding (%)Key ConsiderationsReference(s)
4-Azaindole Moderate to HighThe increased polarity may lead to lower protein binding compared to highly lipophilic indole analogues.
5-Azaindole VariableHighly dependent on the lipophilicity of substituents.
6-Azaindole VariableHighly dependent on the lipophilicity of substituents.
7-Azaindole Moderate to HighCan be modulated by substitution to achieve optimal free fraction.[12]

Causality Behind Experimental Choices: Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[1] This method allows for the free drug to diffuse across a semi-permeable membrane until equilibrium is reached, providing a direct and accurate measurement of the unbound drug concentration without the potential for non-specific binding to filtration devices that can occur with other methods like ultrafiltration.[11]

Metabolism

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The liver, and specifically Cytochrome P450 (CYP) enzymes, are the primary sites of drug metabolism.[13] The azaindole scaffold is often employed to mitigate the metabolic liabilities associated with the indole ring, which is susceptible to oxidation.[3]

Azaindole IsomerRepresentative Derivative Metabolic Stability (t½ in HLM, min)Key Metabolic Pathways & ConsiderationsReference(s)
4-Azaindole Generally more stable than indoleThe nitrogen atom can alter the electron density of the ring system, making it less susceptible to CYP-mediated oxidation.[14]
5-Azaindole VariableCan be a strategy to block a specific site of metabolism on the parent indole.
6-Azaindole VariableThe position of the nitrogen can influence which other positions on the ring are most susceptible to metabolism.
7-Azaindole Generally more stable than indoleThe 7-azaindole moiety is a well-established strategy to enhance metabolic stability and is present in several approved drugs. The nitrogen at position 7 can reduce the susceptibility of the adjacent pyrrole ring to oxidation.[8]

Causality Behind Experimental Choices: In vitro metabolic stability assays using human liver microsomes (HLM) are a cornerstone of early ADME profiling.[3] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the CYPs. By incubating a compound with HLMs and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time, providing a reliable estimate of its intrinsic clearance.[3]

Excretion

The route and rate of excretion determine the final elimination of a drug and its metabolites from the body. While specific comparative data on the excretion of different azaindole isomers is sparse, the increased polarity of the azaindole scaffold compared to indole generally favors renal clearance.

Experimental Protocols

Caco-2 Permeability Assay

This protocol outlines the determination of the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) or basolateral (B) chamber.

    • Add fresh HBSS to the receiver chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes the assessment of a compound's metabolic stability by measuring its depletion over time in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare a reaction mixture containing HLM in phosphate buffer.

  • Pre-incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Plasma Protein Binding Assay by Equilibrium Dialysis

This protocol details the determination of the percentage of a compound bound to plasma proteins using an equilibrium dialysis apparatus.

Materials:

  • Pooled human plasma

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8-12 kDa MWCO)

  • Test compound

  • LC-MS/MS system for quantification

Procedure:

  • Compound Spiking: Spike the test compound into the plasma at a known concentration.

  • Dialysis Setup: Add the spiked plasma to one chamber of the dialysis device and an equal volume of PBS to the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, carefully collect samples from both the plasma and the buffer chambers.

  • Quantification: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: Calculate the percentage of plasma protein binding using the following formula:

    • % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100

Visualizing Experimental Workflows

ADME_Workflow cluster_absorption Absorption: Caco-2 Permeability cluster_metabolism Metabolism: Microsomal Stability cluster_distribution Distribution: Plasma Protein Binding caco2_culture Caco-2 Cell Culture (21-25 days) teer_measurement TEER Measurement (Monolayer Integrity) caco2_culture->teer_measurement compound_addition Add Compound (Apical or Basolateral) teer_measurement->compound_addition incubation_abs Incubate (37°C, 2h) compound_addition->incubation_abs sampling_abs Sample Donor & Receiver Chambers incubation_abs->sampling_abs lcms_abs LC-MS/MS Analysis sampling_abs->lcms_abs papp_calc Calculate Papp lcms_abs->papp_calc hlm_prep Prepare HLM Reaction Mix compound_add_met Add Compound hlm_prep->compound_add_met reaction_init Initiate with NADPH compound_add_met->reaction_init time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) reaction_init->time_points reaction_stop Stop Reaction (Acetonitrile + IS) time_points->reaction_stop centrifuge Centrifuge reaction_stop->centrifuge lcms_met LC-MS/MS Analysis centrifuge->lcms_met thalf_calc Calculate t½ lcms_met->thalf_calc plasma_spike Spike Compound into Plasma dialysis_setup Setup Equilibrium Dialysis Device plasma_spike->dialysis_setup equilibration Equilibrate (37°C, 4-6h) dialysis_setup->equilibration sampling_dist Sample Plasma & Buffer Chambers equilibration->sampling_dist lcms_dist LC-MS/MS Analysis sampling_dist->lcms_dist ppb_calc Calculate % Bound lcms_dist->ppb_calc

Caption: General experimental workflows for in vitro ADME assays.

Conclusion

The choice of an azaindole isomer is a critical decision in the design of novel drug candidates. The position of the nitrogen atom significantly modulates the physicochemical properties, which in turn influences the ADME profile of the molecule. While 7-azaindole is a popular choice for enhancing metabolic stability, other isomers should not be overlooked, as they may offer advantages for specific targets or to circumvent particular ADME liabilities. The in vitro assays detailed in this guide provide a robust framework for the early and systematic evaluation of these properties, enabling researchers to make data-driven decisions and select compounds with a higher probability of clinical success. It is imperative to perform a comprehensive ADME characterization for each new chemical series to fully understand the implications of the chosen azaindole scaffold.

References

A Comparative Guide to the Therapeutic Index of Novel 1H-pyrrolo[2,3-c]pyridine Kinase Inhibitors Versus Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oncologist's Dilemma—Balancing Efficacy and Toxicity

In the landscape of oncology, the ultimate goal is to eradicate malignant cells while preserving the health and quality of life of the patient. This delicate balance is scientifically quantified by the Therapeutic Index (TI) , a measure of a drug's safety margin.[1] Most conventional anti-cancer drugs, such as cytotoxic chemotherapies, are characterized by a narrow therapeutic index, meaning the dose required for a therapeutic benefit is perilously close to the dose that causes life-threatening toxicity.[2] This limitation stems from their non-specific mechanisms, which target any rapidly dividing cell, leading to collateral damage to healthy tissues like bone marrow and the gastrointestinal tract.

The advent of targeted therapies has ushered in a new paradigm. By selectively inhibiting molecular pathways that are dysregulated in cancer cells, these agents promise a wider therapeutic window. Among the promising new scaffolds are 1H-pyrrolo[2,3-c]pyridine derivatives , which have shown potential as potent and selective inhibitors of various protein kinases crucial for tumor growth and survival.

This guide provides a comprehensive framework for evaluating the therapeutic index of a novel 1H-pyrrolo[2,3-c]pyridine-based kinase inhibitor compared to a standard-of-care cytotoxic agent, such as cisplatin. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear, data-driven comparison to empower researchers and drug development professionals in their quest for safer, more effective cancer therapies.

Part 1: Foundational Concepts - Defining the Margin of Safety

The therapeutic index is fundamentally a ratio that compares a drug's effective concentration to its toxic concentration.[3]

  • In preclinical animal studies, it is often calculated as: TI = LD₅₀ / ED₅₀ where LD₅₀ is the dose that is lethal to 50% of the population, and ED₅₀ is the dose that produces a therapeutic effect in 50% of the population.[4]

  • In a more clinically relevant preclinical context, toxicity is measured as the Maximum Tolerated Dose (MTD) or the dose causing toxicity in 50% of the population (TD₅₀). The formula thus becomes: TI = TD₅₀ (or MTD) / ED₅₀ [5]

A higher TI signifies a wider safety margin, indicating a greater separation between the doses needed for efficacy and those causing adverse effects.[6] In the initial stages of drug discovery, an in vitro surrogate known as the Selectivity Index (SI) is used. It is calculated as:

SI = CC₅₀ / IC₅₀ where CC₅₀ is the concentration that is cytotoxic to 50% of normal, non-malignant cells, and IC₅₀ is the concentration that inhibits 50% of the target cancer cells' activity or growth.[7] A high SI suggests the compound is preferentially targeting cancer cells.

Caption: The therapeutic window represents the range of drug concentrations that are both effective and non-toxic.

Part 2: In Vitro Assessment - Quantifying Cellular Selectivity

Causality Behind Experimental Choices: The first critical checkpoint in evaluating a new compound is to determine its selectivity at the cellular level. A promising anticancer agent must demonstrate significantly higher potency against cancer cells than against healthy, non-cancerous cells. This differential effect is the foundation of a favorable therapeutic index. We utilize cell-based assays to derive the IC₅₀ and CC₅₀ values needed to calculate the Selectivity Index.[8]

Experimental Protocol 1: IC₅₀ Determination via MTT Assay

This protocol quantifies the concentration of a compound required to inhibit the metabolic activity (a proxy for proliferation/viability) of cancer cells by 50%.[9]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Preparation: Prepare a serial dilution of the 1H-pyrrolo[2,3-c]pyridine derivative and the standard (e.g., cisplatin) in culture medium. Concentrations should span a wide range to capture the full dose-response curve.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Experimental Protocol 2: CC₅₀ Determination

To determine the cytotoxicity against normal cells, the exact same MTT protocol is followed, but a non-cancerous cell line is used (e.g., IMR-90 normal human lung fibroblasts).[11] This provides the crucial "toxicity" component for the in vitro index.

G start Start: 96-Well Plates seed_cancer Seed Cancer Cells (e.g., A549) start->seed_cancer seed_normal Seed Normal Cells (e.g., IMR-90) start->seed_normal treat Add Serial Dilutions of 1. Pyrrolo-K_Inhib 2. Cisplatin 3. Vehicle Control seed_cancer->treat seed_normal->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Buffer mtt->solubilize read Read Absorbance @ 570nm solubilize->read calc_ic50 Calculate IC50 (Potency) read->calc_ic50 From Cancer Cells calc_cc50 Calculate CC50 (Toxicity) read->calc_cc50 From Normal Cells calc_si Calculate Selectivity Index (SI) SI = CC50 / IC50 calc_ic50->calc_si calc_cc50->calc_si

Caption: Workflow for determining the in vitro Selectivity Index (SI).

Data Summary: In Vitro Selectivity
CompoundCell LineTypeIC₅₀ / CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Pyrrolo-K_Inhib A549Cancer0.5 40
IMR-90Normal20.0
Cisplatin A549Cancer5.0 2
IMR-90Normal10.0

Note: Data are representative examples for illustrative purposes.

The data clearly illustrates the superior selectivity of the targeted 1H-pyrrolo[2,3-c]pyridine derivative. With an SI of 40, it is 40 times more toxic to cancer cells than to normal cells, whereas cisplatin shows only a 2-fold difference.

Part 3: In Vivo Evaluation - The Preclinical Therapeutic Index

Causality Behind Experimental Choices: While in vitro data is a crucial first step, it does not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or systemic toxicity. In vivo studies in animal models are the gold standard for preclinical TI determination.[12] We first establish the highest non-toxic dose (MTD) and then determine the dose required for anti-tumor efficacy (ED₅₀).

Experimental Protocol 3: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[13][14]

Methodology:

  • Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6), typically 6-8 weeks old.

  • Dose Escalation: Divide mice into cohorts (n=3-5 per cohort). Administer the drug at escalating doses to each cohort (e.g., 10, 30, 100 mg/kg). The route of administration should match the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Dosing Schedule: Dosing is typically performed daily for 5-14 days.[15]

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

  • Body Weight: Record body weight daily. A significant and sustained body weight loss (typically >15-20%) is a key indicator of toxicity and a primary endpoint.[16]

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, irreversible morbidity, or body weight loss exceeding the predefined limit.

Experimental Protocol 4: Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the compound in an immunodeficient mouse model bearing a human tumor.[17][18]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of the human tumor graft.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, Pyrrolo-K_Inhib (at several doses below the MTD), and Cisplatin (at its established effective dose).

  • Treatment: Administer treatment according to the predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Volume (mm³) = (Length x Width²)/2.

  • Endpoint: The study ends when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

  • Calculation: The ED₅₀ is determined by plotting the percentage of tumor growth inhibition against the dose and identifying the dose that results in 50% inhibition compared to the vehicle control group.

G cluster_0 Toxicity Study cluster_1 Efficacy Study start_tox Healthy Mice dose_escalation Administer Escalating Doses start_tox->dose_escalation monitor_tox Monitor Body Weight & Clinical Signs dose_escalation->monitor_tox mtd Determine MTD monitor_tox->mtd ti Calculate Therapeutic Index (TI) TI = MTD / ED50 mtd->ti start_eff Tumor-Bearing Mice treat_eff Administer Doses Below MTD start_eff->treat_eff monitor_eff Measure Tumor Volume treat_eff->monitor_eff ed50 Determine ED50 monitor_eff->ed50 ed50->ti

Caption: Workflow for determining the in vivo Therapeutic Index (TI).

Data Summary: In Vivo Therapeutic Index
CompoundMTD (mg/kg)ED₅₀ (mg/kg)Therapeutic Index (TI = MTD/ED₅₀)
Pyrrolo-K_Inhib 1001010
Cisplatin 632

Note: Data are representative examples for illustrative purposes.

The in vivo data corroborates the in vitro findings. The 1H-pyrrolo[2,3-c]pyridine derivative demonstrates a TI of 10, indicating that ten times the effective dose is required to induce significant toxicity. In contrast, cisplatin's TI of 2 highlights its narrow safety margin, where doubling the effective dose could lead to unacceptable toxicity.

Part 4: Mechanistic Insights & Discussion

The significant difference in the therapeutic indices of Pyrrolo-K_Inhib and cisplatin is a direct consequence of their distinct mechanisms of action.

Pyrrolo-K_Inhib: A Targeted Approach Our hypothetical 1H-pyrrolo[2,3-c]pyridine derivative is designed to inhibit a specific kinase (e.g., a mutant BRAF or MEK) within a critical oncogenic signaling pathway, such as the MAPK pathway. Many cancers become "addicted" to these pathways for their proliferation and survival. By selectively blocking a key node, the drug effectively shuts down the cancer cell's growth signals. Normal cells, which are not reliant on this hyperactivated pathway, are largely unaffected. This specificity is the biochemical basis for its high Selectivity and Therapeutic Indices.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrrolo-K_Inhib Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK signaling pathway by a targeted kinase inhibitor.

Cisplatin: An Indiscriminate Weapon Cisplatin functions by cross-linking DNA, which triggers DNA damage responses and ultimately leads to apoptosis.[1] While effective at killing cancer cells, which divide rapidly and are more susceptible to DNA damage, this mechanism does not distinguish between cancerous and other rapidly dividing healthy cells. This lack of specificity leads to the well-known side effects of chemotherapy, including myelosuppression (damage to bone marrow) and gastrointestinal toxicity, resulting in a narrow therapeutic index.

Conclusion

The evaluation of the therapeutic index is a cornerstone of modern drug development. This guide outlines a systematic, multi-step process for comparing a novel targeted agent, exemplified by a 1H-pyrrolo[2,3-c]pyridine derivative, against a standard-of-care chemotherapy. The data, derived from robust in vitro and in vivo protocols, strongly suggests that by leveraging molecular specificity, these next-generation inhibitors can achieve a significantly wider therapeutic window. This superior safety profile, quantified by a higher TI, holds the promise of developing treatments that are not only more effective but also substantially less toxic, marking a critical advancement in the management of cancer.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling of novel chemical entities, such as 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride, a heterocyclic compound of interest in drug development, demands a rigorous approach from acquisition to disposal.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure is initiated, a thorough understanding of the compound's inherent risks is paramount. The Globally Harmonized System (GHS) classification for this compound dictates the necessary safety precautions.[3]

Table 1: GHS Hazard Profile of this compound

Hazard Class GHS Category Hazard Statement Implication for Handling and Disposal
Acute Toxicity (Oral) 4 H302: Harmful if swallowed[3][4] Prevents ingestion; waste must be securely contained.
Skin Irritation 2 H315: Causes skin irritation[3][5] Requires use of nitrile or other chemical-resistant gloves.
Serious Eye Irritation 2A H319: Causes serious eye irritation[3][5] Mandates use of safety glasses with side shields or goggles.

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][4][5] | All handling must be performed in a certified chemical fume hood. |

Additional Considerations:

  • Hazardous Decomposition: In the event of a fire or incineration, this compound can release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4] This is a critical factor, as it necessitates that any thermal disposal be conducted in a facility with advanced flue gas scrubbing capabilities.

  • Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[4] While this doesn't alter the primary disposal route, it reinforces the need for storage in tightly sealed containers to maintain its integrity and prevent uncontrolled reactions.

The Core Directive: Mandate for Professional Disposal

The single most critical takeaway for the disposal of this compound is that it must be managed by a licensed professional waste disposal service .[3][6] The complex nature of this chlorinated, nitrogen-containing heterocyclic compound precludes simple in-lab neutralization or disposal via standard waste streams.

Causality:

  • Regulatory Compliance: National and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States, mandate that hazardous chemical waste be handled by certified entities to ensure it is treated and disposed of in a way that minimizes environmental impact.[7]

  • Environmental Safety: Improper disposal, such as pouring the chemical down the drain, can introduce a biologically active molecule into aquatic ecosystems, with unknown consequences.[3][5] The environmental persistence and ecotoxicity of this specific compound are not well-documented, demanding a cautious approach.[8]

  • In-Lab Treatment Infeasibility: While the hydrochloride salt will form an acidic solution, simple neutralization with a base does not mitigate the hazard of the organic pyrrolopyridine core.[9] The resulting solution remains a hazardous waste product.

On-Site Waste Management: A Step-by-Step Protocol

The following protocol details the on-site procedures for collecting and storing the waste prior to its collection by a professional service.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye/Face Protection: Safety glasses with side-shields, or preferably, chemical safety goggles.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.[3]

  • Body Protection: A standard laboratory coat. For larger quantities or in the event of a spill, a chemically impervious suit may be required.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][10]

Step 2: Waste Segregation and Collection

Proper segregation is key to preventing dangerous chemical reactions.

  • Designate a Waste Container: Use a new or thoroughly cleaned container made of a compatible material (e.g., High-Density Polyethylene - HDPE).

  • Solid Waste: Collect surplus or non-recyclable solid this compound directly into the designated container. Avoid creating dust.[3]

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix this waste stream with other types of chemical waste, such as halogenated or non-halogenated solvents, unless specifically permitted by your institution's waste management plan.[11]

  • Contaminated Materials: Any items lightly contaminated with the compound, such as weighing paper, gloves, or paper towels, should be collected in a separate, clearly labeled pail or bag for incineration.[12]

Step 3: Labeling, Storage, and Hand-Off

Clear communication through labeling is a cornerstone of laboratory safety.

  • Label Immediately: Affix a hazardous waste label to the container. Clearly write the full chemical name, "this compound," and list all components if it is a solution.[7]

  • Secure the Container: Tightly seal the container lid.

  • Store Safely: Store the sealed container in a designated satellite accumulation area or your laboratory's main hazardous waste storage location. This area should be well-ventilated and away from incompatible materials.[7]

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by the licensed waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of this compound waste within a research facility.

G cluster_0 Laboratory Operations cluster_1 Institutional & Professional Disposal start Waste Generation (Surplus solid, solutions, contaminated items) ppe Step 1: Don Correct PPE (Fume Hood, Goggles, Gloves) start->ppe segregate Step 2: Segregate Waste (Dedicated, compatible container) ppe->segregate label_waste Step 3: Label Container ('Hazardous Waste', Full Chemical Name) segregate->label_waste store_waste Step 4: Secure & Store (Seal container, move to satellite accumulation area) label_waste->store_waste schedule_pickup Step 5: Schedule Pickup (Contact EHS Office) store_waste->schedule_pickup pro_disposal Step 6: Professional Disposal (Licensed contractor handles transport and final disposal) schedule_pickup->pro_disposal end_point Compliant Final Disposal (e.g., High-Temperature Incineration with Flue Gas Scrubbing) pro_disposal->end_point caption Disposal Workflow for this compound.

Caption: Disposal Workflow for this compound.

Prohibited Disposal Methods

To ensure absolute clarity, the following methods are strictly prohibited and unsafe:

  • DO NOT Pour Down the Drain: This is forbidden as it releases a hazardous chemical into the wastewater system.[3][5]

  • DO NOT Dispose of in Regular Trash: Solid waste must be handled as hazardous chemical waste.

  • DO NOT Attempt Uncontrolled Incineration: Burning the material in an open vessel or without proper exhaust treatment will release toxic and corrosive gases.[4]

  • DO NOT Mix with Incompatible Waste Streams: Never mix this waste with strong oxidizing agents or other reactive chemicals.[4][11]

By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety and responsibility, building trust in our collective ability to conduct cutting-edge research while protecting ourselves and our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.